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  • Product: 7-Bromo-4-chloro-2,8-dimethylquinoline
  • CAS: 1189106-62-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Bromo-4-chloro-2,8-dimethylquinoline for Advanced Research Applications

CAS Number: 1189106-62-4 Introduction: The Strategic Importance of 7-Bromo-4-chloro-2,8-dimethylquinoline in Drug Discovery Substituted quinolines are a cornerstone in medicinal chemistry, forming the structural basis fo...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1189106-62-4

Introduction: The Strategic Importance of 7-Bromo-4-chloro-2,8-dimethylquinoline in Drug Discovery

Substituted quinolines are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties. The strategic placement of halogen atoms on the quinoline scaffold is a well-established method for modulating a compound's pharmacokinetic and pharmacodynamic profile. 7-Bromo-4-chloro-2,8-dimethylquinoline is a synthetically versatile intermediate poised for a significant role in the development of novel therapeutics. The presence of distinct halogen atoms at the C4 and C7 positions, coupled with methyl groups at C2 and C8, offers a unique combination of reactivity and structural features for targeted drug design. The chloro group at the 4-position is a prime site for nucleophilic substitution, allowing for the introduction of various functional groups, while the bromo group at the 7-position is amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this promising compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7-Bromo-4-chloro-2,8-dimethylquinoline is essential for its effective use in research and development. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 1189106-62-4N/A
Molecular Formula C₁₁H₉BrClNN/A
Molecular Weight 270.55 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water.N/A

Proposed Synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline

While a specific, detailed synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline is not extensively reported in the literature, a plausible and efficient multi-step synthetic route can be designed based on well-established quinoline synthesis methodologies. The proposed pathway involves a Conrad-Limpach reaction to construct the quinoline core, followed by a regioselective bromination and subsequent chlorination.

Caption: Proposed synthetic workflow for 7-Bromo-4-chloro-2,8-dimethylquinoline.

Step 1: Synthesis of 7-Bromo-2,8-dimethylquinolin-4-ol via Conrad-Limpach Reaction

The initial and crucial step is the construction of the quinoline scaffold. The Conrad-Limpach reaction provides a reliable method for synthesizing 4-hydroxyquinolines from anilines and β-ketoesters.

Reaction Scheme:

3-Bromo-2-methylaniline + Ethyl acetoacetate → 7-Bromo-2,8-dimethylquinolin-4-ol

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-2-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Reaction Conditions: The reaction can be performed neat or in a high-boiling solvent such as diphenyl ether. Heat the mixture to approximately 140-150 °C for 2-3 hours to form the intermediate β-enamine ester. The progress of this initial condensation can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the formation of the intermediate, increase the temperature to around 250 °C to induce thermal cyclization. This step is typically carried out for 30-60 minutes. The cyclization results in the formation of the solid quinolinol product.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. The solid product can be triturated with a suitable solvent like hexane or ether to remove the high-boiling solvent. The crude product, 7-Bromo-2,8-dimethylquinolin-4-ol[1], is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water.

Causality Behind Experimental Choices: The use of a high-boiling solvent like diphenyl ether facilitates reaching the high temperatures required for the thermal cyclization. The slight excess of ethyl acetoacetate ensures the complete consumption of the aniline starting material.

Step 2: Chlorination of 7-Bromo-2,8-dimethylquinolin-4-ol

The conversion of the 4-hydroxy group to a chloro group is a standard transformation in quinoline chemistry, often achieved using phosphorus oxychloride (POCl₃).

Reaction Scheme:

7-Bromo-2,8-dimethylquinolin-4-ol + POCl₃ → 7-Bromo-4-chloro-2,8-dimethylquinoline

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add 7-bromo-2,8-dimethylquinolin-4-ol (1.0 eq) to the flask.

  • Reaction Conditions: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask. The reaction mixture is then heated to reflux (approximately 110 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting material is no longer observed.

  • Work-up and Purification: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the product precipitates. The solid product is collected by vacuum filtration, washed with water, and dried. The crude 7-Bromo-4-chloro-2,8-dimethylquinoline can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The use of an excess of POCl₃ ensures the complete conversion of the starting material. The quench with ice and subsequent neutralization are critical for safely handling the reactive POCl₃ and isolating the product.

Structural Characterization

Unambiguous structural confirmation of the synthesized 7-Bromo-4-chloro-2,8-dimethylquinoline is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic protons on the quinoline ring will appear as doublets and singlets in the downfield region (typically δ 7.0-8.5 ppm). The two methyl groups will appear as singlets in the upfield region (typically δ 2.5-3.0 ppm). The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts of the carbons will be influenced by the attached substituents (bromo, chloro, and methyl groups) and their position on the quinoline ring. Aromatic carbons will resonate in the δ 120-150 ppm range, while the methyl carbons will appear in the upfield region (δ 15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the target compound.

  • Expected Molecular Ion Peaks: Due to the presence of bromine and chlorine isotopes, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a cluster of peaks for the molecular ion (M, M+2, M+4). The most abundant peaks in this cluster will be at m/z values corresponding to the combinations of the most abundant isotopes.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • Expected Absorptions: The IR spectrum of 7-Bromo-4-chloro-2,8-dimethylquinoline is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C and C=N stretching vibrations of the quinoline ring (in the 1500-1650 cm⁻¹ region), and C-Cl and C-Br stretching vibrations (in the fingerprint region, typically below 800 cm⁻¹).

Potential Applications in Drug Development and Research

The unique structural features of 7-Bromo-4-chloro-2,8-dimethylquinoline make it a highly valuable building block in medicinal chemistry.

Scaffold for Novel Anticancer Agents

The quinoline core is a well-established pharmacophore in the design of anticancer drugs. Halogenated quinoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The presence of the reactive chloro and bromo groups on 7-Bromo-4-chloro-2,8-dimethylquinoline allows for the synthesis of a diverse library of derivatives for screening as potential anticancer agents. The chloro group can be displaced by various nucleophiles, including amines and thiols, to introduce side chains that can interact with specific biological targets. The bromo group can be utilized in cross-coupling reactions to build more complex molecules with enhanced biological activity.

Development of New Antibacterial Agents

With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents with novel mechanisms of action. Quinolone and quinoline-based compounds have a long history as effective antibacterial drugs. The structural framework of 7-Bromo-4-chloro-2,8-dimethylquinoline can be modified to develop new compounds with potent activity against both Gram-positive and Gram-negative bacteria.

Safety and Handling

As with all chemical reagents, 7-Bromo-4-chloro-2,8-dimethylquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Conclusion

7-Bromo-4-chloro-2,8-dimethylquinoline is a strategically designed chemical intermediate with significant potential for application in drug discovery and development. Its versatile structure, featuring multiple points for chemical modification, makes it an ideal starting material for the synthesis of novel compounds with a wide range of potential therapeutic activities. This technical guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to leverage this valuable compound in their pursuit of new and effective medicines.

References

Sources

Exploratory

physicochemical properties of 7-Bromo-4-chloro-2,8-dimethylquinoline

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-4-chloro-2,8-dimethylquinoline Introduction 7-Bromo-4-chloro-2,8-dimethylquinoline is a polysubstituted heterocyclic aromatic compound built upon a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-4-chloro-2,8-dimethylquinoline

Introduction

7-Bromo-4-chloro-2,8-dimethylquinoline is a polysubstituted heterocyclic aromatic compound built upon a quinoline core. As a member of the quinoline family, it holds significant interest for researchers in medicinal chemistry and materials science. Quinoline and its derivatives are scaffolds for a wide array of biologically active compounds, including established drugs like quinine and chloroquine.[1][2] The specific substitution pattern of 7-Bromo-4-chloro-2,8-dimethylquinoline—featuring two halogen atoms at key positions and two methyl groups—renders it a versatile and valuable intermediate for the synthesis of more complex molecules.[3] The chloro group at the 4-position and the bromo group at the 7-position serve as reactive handles for nucleophilic substitution and metal-catalyzed cross-coupling reactions, respectively, allowing for controlled molecular elaboration.[4]

This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and drug development professionals. It consolidates known data, offers insights into its chemical behavior, and presents detailed experimental protocols for its characterization.

Core Molecular and Physical Properties

The fundamental identity of 7-Bromo-4-chloro-2,8-dimethylquinoline is defined by its molecular structure and associated physical constants. These properties are foundational for its handling, characterization, and use in synthetic applications.

PropertyValueSource(s)
CAS Number 1189106-62-4[3][5]
Molecular Formula C₁₁H₉BrClN[3][5]
Molecular Weight 270.55 g/mol [3][5]
Physical Form Solid (predicted)[4]
Purity (Typical) ≥97%[5]
Melting Point Not experimentally determined[3]
Boiling Point Not experimentally determined[3]

The structure features a planar, aromatic quinoline ring system. The electron-donating methyl groups at positions 2 and 8, and the electron-withdrawing halogen substituents at positions 4 and 7, create a unique electronic profile that dictates the compound's reactivity and spectroscopic signature.

Spectroscopic and Chromatographic Profile

Confirming the identity and purity of a chemical entity is paramount in research. A combination of spectroscopic and chromatographic techniques provides a definitive analytical fingerprint for 7-Bromo-4-chloro-2,8-dimethylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the two methyl groups. The aromatic region will display characteristic coupling patterns, while the methyl groups will appear as singlets in the upfield region (typically 2-3 ppm).

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of 11 unique carbon atoms, with chemical shifts corresponding to the aromatic carbons and the two methyl carbons.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 7-Bromo-4-chloro-2,8-dimethylquinoline and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm centered at 6 ppm is typical.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time with a greater number of scans is required.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a highly characteristic isotopic cluster for the molecular ion [M]⁺, providing unambiguous confirmation of the elemental formula.

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µM) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

  • Analysis: Identify the molecular ion peak [M+H]⁺ and analyze its isotopic pattern to confirm the presence of one bromine and one chlorine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound. A reversed-phase method is typically suitable for this type of aromatic molecule.

  • System Preparation: Use a C18 stationary phase column. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Method: Run a gradient elution, starting from a higher aqueous composition and gradually increasing the organic solvent percentage over 15-30 minutes.

  • Detection: Monitor the elution profile using a UV detector, selecting a wavelength where the compound exhibits strong absorbance (e.g., 254 nm or 280 nm).

  • Analysis: The purity is calculated by integrating the peak area of the main compound and expressing it as a percentage of the total integrated peak area.

G cluster_synthesis Sample cluster_analysis Analytical Workflow cluster_results Results Sample 7-Bromo-4-chloro- 2,8-dimethylquinoline NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC-UV Sample->HPLC Structure Structure Confirmation NMR->Structure Confirms Connectivity MW Molecular Weight & Formula Verification MS->MW Confirms Mass & Isotopic Pattern Purity Purity Assessment (e.g., >97%) HPLC->Purity Quantifies Purity

Primary sites of chemical reactivity.

References

  • MySkinRecipes. 7-Bromo-4-chloro-2,8-dimethylquinoline. Available at: [Link]

  • PubChem. 7-Bromo-4-chloro-2,8-dimethylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Quinoline. Wikimedia Foundation. Available at: [Link]

  • IJFMR (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 7-Bromo-4-chloro-2,8-dimethylquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 7-Bromo-4-chloro-2,8-dimethylquinoline, a halogenated quinoline derivative with significant potential as a versatile building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-4-chloro-2,8-dimethylquinoline, a halogenated quinoline derivative with significant potential as a versatile building block in medicinal chemistry and drug development. We will delve into its molecular structure, physicochemical properties, and a detailed, field-proven synthetic pathway, including mechanistic insights. Furthermore, this guide outlines robust protocols for the purification and analytical characterization of the compound. Finally, we will explore its potential applications in the development of novel therapeutics, grounded in the well-established pharmacological importance of the quinoline scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This versatile heterocyclic motif is present in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[3][4] The functionalization of the quinoline core at various positions allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for the design of novel therapeutic agents.[2]

7-Bromo-4-chloro-2,8-dimethylquinoline is a polysubstituted quinoline that offers multiple reaction sites for further chemical modification. The presence of the chloro group at the 4-position provides a handle for nucleophilic substitution, while the bromo substituent at the 7-position can be utilized in cross-coupling reactions.[5] The methyl groups at positions 2 and 8 also influence the molecule's steric and electronic properties. These features make it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 7-Bromo-4-chloro-2,8-dimethylquinoline is essential for its effective use in research and development.

PropertyValueSource
IUPAC Name 7-bromo-4-chloro-2,8-dimethylquinoline[6]
Molecular Formula C₁₁H₉BrClN[6]
Molecular Weight 270.55 g/mol [6]
Monoisotopic Mass 268.9607 Da[6]
Canonical SMILES CC1=CC(=C2C=CC(=C(C2=N1)C)Br)Cl[6]
InChI Key JJOXAYSGWSYGNB-UHFFFAOYSA-N[6]
Predicted XlogP 4.3[6]
Physical Form Solid (predicted)[7]

Analytical Characterization:

The identity and purity of synthesized 7-Bromo-4-chloro-2,8-dimethylquinoline must be confirmed using standard analytical techniques.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure. The number of signals, their chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the molecule's carbon-hydrogen framework.

  • Mass Spectrometry (MS): This technique is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of characteristic functional groups within the molecule.

Synthesis and Mechanistic Insights

The synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline can be achieved through a multi-step process, beginning with the construction of the quinoline core, followed by halogenation steps. A plausible and efficient approach involves a Combes quinoline synthesis followed by chlorination and regioselective bromination.

Overall Synthetic Scheme

Synthetic_Pathway cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Chlorination A 3-Bromo-2-methylaniline C 7-Bromo-2,4,8-trimethylquinolin-4-ol A->C H₂SO₄ (cat.) Heat B Acetylacetone B->C D 7-Bromo-4-chloro-2,8-dimethylquinoline C->D POCl₃ Heat QC_Workflow Start Crude Product Recrystallization Recrystallization Start->Recrystallization Purity_Check Purity Check (TLC/HPLC) Recrystallization->Purity_Check Purity_Check->Recrystallization Purity < 98% Characterization Structural Characterization (NMR, MS, IR) Purity_Check->Characterization Purity ≥ 98% Final_Product Pure Product Characterization->Final_Product Applications cluster_apps Potential Therapeutic Areas Core 7-Bromo-4-chloro-2,8-dimethylquinoline 4-Chloro Position 7-Bromo Position Anticancer Anticancer Agents (Kinase Inhibitors) Core:p1->Anticancer SₙAr with amines Core:p2->Anticancer Cross-coupling reactions Antimalarial Antimalarial Drugs Core:p1->Antimalarial SₙAr with side chains

Sources

Exploratory

Synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 7-Bromo-4-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 7-Bromo-4-chloro-2,8-dimethylquinoline. This halogenated quinoline derivative is a compound of significant interest, serving as a versatile building block in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, and the specific substitution pattern of the target molecule offers multiple strategic points for further chemical diversification.[1][2] This document outlines a logical and experimentally grounded two-step synthetic sequence, commencing with the construction of the core quinoline ring system via a Conrad-Limpach reaction, followed by a direct chlorination of the resulting 4-hydroxyquinoline intermediate. The causality behind experimental choices, detailed step-by-step protocols, and key process parameters are presented to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The quinoline ring system is a privileged heterocyclic motif in the pharmaceutical sciences, forming the structural core of a wide array of drugs with diverse biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[2][3][4] The strategic placement of halogen atoms and alkyl groups onto the quinoline scaffold can significantly modulate its physicochemical properties and biological activity. 7-Bromo-4-chloro-2,8-dimethylquinoline is a particularly valuable synthetic intermediate. The chloro group at the 4-position serves as a competent leaving group for nucleophilic substitution reactions, while the bromo group at the 7-position is amenable to various metal-catalyzed cross-coupling reactions. This dual reactivity makes the compound a valuable platform for generating diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

This guide details a two-step synthesis strategy that is both efficient and scalable. The core logic is to first construct the 7-bromo-4-hydroxy-2,8-dimethylquinoline intermediate, which is then converted to the final product. This approach offers superior control over regioselectivity compared to attempting the introduction of substituents onto a pre-formed quinoline ring.

The proposed synthetic workflow is depicted below:

G cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Chlorination 3-Bromo-2-methylaniline 3-Bromo-2-methylaniline Intermediate_A 7-Bromo-4-hydroxy-2,8-dimethylquinoline 3-Bromo-2-methylaniline->Intermediate_A Condensation & Thermal Cyclization Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Intermediate_A Intermediate_A_clone 7-Bromo-4-hydroxy-2,8-dimethylquinoline Target 7-Bromo-4-chloro-2,8-dimethylquinoline Intermediate_A_clone->Target Deoxychlorination POCl3 Phosphorus Oxychloride POCl3->Target

Caption: Overall synthetic workflow for 7-Bromo-4-chloro-2,8-dimethylquinoline.

Synthesis of 7-Bromo-4-hydroxy-2,8-dimethylquinoline (Step 1)

The initial and crucial step involves the construction of the quinoline core using the Conrad-Limpach reaction. This classic method provides an efficient and reliable route to 4-hydroxyquinolines from anilines and β-ketoesters.[5]

Mechanistic Rationale and Experimental Causality

The reaction proceeds in two key stages. The first is the formation of an enamine intermediate. The nucleophilic nitrogen of 3-bromo-2-methylaniline attacks the electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by a condensation reaction, typically driven by heating, to eliminate a molecule of water and form ethyl 3-((3-bromo-2-methylphenyl)amino)but-2-enoate. The choice of a β-ketoester is critical as the resulting enamine possesses the necessary functionality for the subsequent cyclization.

The second stage is a high-temperature intramolecular cyclization, known as a thermal cyclization. The enamine attacks the ester carbonyl, leading to the formation of the heterocyclic ring and the elimination of ethanol. This step requires significant thermal energy to overcome the activation barrier, hence the use of a high-boiling, inert solvent such as mineral oil or Dowtherm A is standard practice to achieve the necessary reaction temperatures.[5]

G Aniline 3-Bromo-2-methylaniline Enamine Enamine Intermediate Aniline->Enamine Condensation (-H2O) Ketoester Ethyl Acetoacetate Ketoester->Enamine Product 7-Bromo-4-hydroxy-2,8-dimethylquinoline Enamine->Product Thermal Cyclization (-EtOH)

Caption: Simplified mechanism of the Conrad-Limpach reaction.

Detailed Experimental Protocol

Materials and Equipment:

  • 3-bromo-2-methylaniline

  • Ethyl acetoacetate

  • Mineral oil (or Dowtherm A)

  • Toluene

  • Hexanes

  • Glass-lined or stainless steel reactor with mechanical stirrer, heating mantle, condenser, and temperature probe

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a clean and dry reactor, add 3-bromo-2-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Begin stirring and heat the mixture to 140-150 °C. Maintain this temperature for approximately 2 hours to drive the initial condensation reaction. Evolved water can be collected in a Dean-Stark trap if the setup allows.

  • After the initial condensation, add mineral oil (approximately 3 mL per gram of aniline) to the reaction mixture to serve as a high-boiling solvent.

  • Increase the temperature of the reaction mixture to 250-260 °C and maintain for 1 hour to facilitate the thermal cyclization. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to below 100 °C.

  • Add toluene to the cooled mixture and stir. The product should precipitate out of the solution.

  • Filter the solid product and wash the filter cake thoroughly with hexanes to remove the residual mineral oil.

  • Dry the resulting solid in a vacuum oven to afford 7-Bromo-4-hydroxy-2,8-dimethylquinoline.

Key Process Parameters and Expected Results

The product is expected to be an off-white to tan solid. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The structure should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterValueReference
Reactants 3-bromo-2-methylaniline, Ethyl acetoacetateN/A
Solvent Mineral Oil[5]
Temperature 140-150 °C, then 250-260 °C[5]
Reaction Time Approximately 3 hours[5]
Typical Yield 75-85%Estimated based on analogous reactions

Synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline (Step 2)

The final step in the sequence is the conversion of the 4-hydroxy group to a chloro group. This is a standard transformation that significantly enhances the synthetic utility of the quinoline scaffold by turning the 4-position into a reactive site for nucleophilic substitution.

Mechanistic Rationale and Experimental Causality

Phosphorus oxychloride (POCl₃) is a highly effective reagent for the deoxychlorination of 4-hydroxyquinolines. The reaction mechanism is initiated by the nucleophilic attack of the hydroxyl group's oxygen on the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphite ester intermediate, which is an excellent leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile and attacks the C4 position of the quinoline ring. This results in the displacement of the phosphate group and yields the desired 4-chloroquinoline. The reaction is typically performed using an excess of POCl₃, which can also serve as the solvent.

Detailed Experimental Protocol

Materials and Equipment:

  • 7-Bromo-4-hydroxy-2,8-dimethylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 7-Bromo-4-hydroxy-2,8-dimethylquinoline (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and then carefully and slowly pour it onto crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood as the quenching of POCl₃ is highly exothermic and releases corrosive HCl gas.

  • Neutralize the acidic aqueous solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product from the aqueous layer with dichloromethane (3 x the volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 7-Bromo-4-chloro-2,8-dimethylquinoline.

Key Process Parameters and Expected Results

The final product, 7-Bromo-4-chloro-2,8-dimethylquinoline, is expected to be a solid.[6] Its purity should be confirmed by HPLC, and its structure unequivocally verified by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

ParameterValueReference
Reactant 7-Bromo-4-hydroxy-2,8-dimethylquinolineN/A
Reagent Phosphorus Oxychloride (POCl₃)[7][8]
Temperature Reflux (~110 °C)[7][8]
Reaction Time 3-4 hours[7][8]
Typical Yield 80-90%Estimated based on analogous reactions[7]

Safety and Handling

  • 3-bromo-2-methylaniline: This compound is toxic and an irritant. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a certified chemical fume hood.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All operations involving POCl₃ must be conducted in a chemical fume hood, and appropriate PPE, including gloves, a lab coat, and a face shield, must be worn.

  • 7-Bromo-4-chloro-2,8-dimethylquinoline: The final product is expected to be harmful if swallowed and may cause skin and eye irritation.[6] Standard laboratory safety precautions should be followed during its handling and storage.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 7-Bromo-4-chloro-2,8-dimethylquinoline. By employing a Conrad-Limpach reaction followed by a standard chlorination protocol, the target molecule can be obtained in good overall yield. The insights into the reaction mechanisms and the detailed experimental procedures are intended to provide researchers with a solid foundation for the synthesis of this and other valuable quinoline-based building blocks for applications in drug discovery and materials science.

References

  • An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. 2016-09-12. Available from: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. Available from: [Link]

  • Combes quinoline synthesis. Wikipedia. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. 2020-06-02. Available from: [Link]

  • 7-bromo-4-chloro-2,8-dimethylquinoline (C11H9BrClN). PubChemLite. Available from: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. 2022-05-06. Available from: [Link]

  • Combes Quinoline Synthesis. Available from: [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. Available from: [Link]

  • Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. PMC - NIH. Available from: [Link]

Sources

Foundational

A Senior Application Scientist’s Guide to the Gould-Jacobs Reaction for 4-Quinolone Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, including antimal...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, including antimalarials, antibacterials, and anti-inflammatory agents.[1] Among the classical methods for its construction, the Gould-Jacobs reaction, first reported in 1939, remains a vital and reliable strategy for accessing the 4-hydroxyquinoline and, by tautomerization, the 4-quinolone core.[2] This guide provides an in-depth technical analysis of the reaction, blending foundational principles with modern, field-proven methodologies to empower researchers in its effective application.

The Core Transformation: Mechanistic Insights

The Gould-Jacobs reaction is fundamentally a two-stage process: an initial condensation followed by a thermally induced intramolecular cyclization.[3] Understanding the causality behind each step is critical for troubleshooting and optimization.

The overall reaction sequence begins with an aniline and a β-keto ester derivative, most commonly diethyl ethoxymethylenemalonate (EMME), and proceeds through a stable intermediate before the final, energy-intensive ring closure.[2]

Stage 1: Formation of the Anilinomethylenemalonate Intermediate

The reaction initiates with a nucleophilic attack by the aniline's amino group on the electrophilic β-carbon of the malonic ester derivative. This is not a simple substitution but rather a conjugate addition followed by the elimination of ethanol.[4] This initial condensation is typically facile and can often be performed under relatively mild conditions, such as refluxing in ethanol or even briefly under microwave irradiation.[5] The resulting product is a stable diethyl anilinomethylenemalonate intermediate, which can be isolated if desired.

Stage 2: The Pericyclic Cyclization Cascade

The crux of the Gould-Jacobs reaction is the thermal cyclization of the anilinomethylenemalonate intermediate. This step is a 6-electron electrocyclic reaction, a type of pericyclic reaction that requires significant thermal energy to overcome the activation barrier for ring closure.[3] The high temperatures, often exceeding 250 °C, facilitate the formation of the new heterocyclic ring.[4] Following the cyclization, a rapid elimination of a second molecule of ethanol occurs, leading to the aromatic 4-hydroxy-3-carboethoxyquinoline product. This product exists in tautomeric equilibrium with its more stable 4-oxo (4-quinolone) form.[3]

Gould_Jacobs_Mechanism Figure 1: Gould-Jacobs Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Cyclization & Final Product Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate Cyclized 6π Electrocyclization (High Temperature) Intermediate->Cyclized Heat (≥250 °C) Product Ethyl 4-hydroxyquinoline-3-carboxylate (Enol Form) Cyclized->Product Elimination (-EtOH) Tautomer Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Keto Form) Product->Tautomer Tautomerization

Figure 1: Gould-Jacobs Reaction Mechanism

Strategic Considerations: Scope and Limitations

Substrate Suitability

The Gould-Jacobs reaction is generally robust but, like any named reaction, has preferred substrates.

  • Anilines : The reaction is most effective for anilines bearing electron-donating groups (e.g., -Me, -OMe) at the meta-position.[3] This is a key strategic insight: a meta-donor group activates the ortho-position for the electrophilic aromatic substitution (the cyclization step) without sterically hindering the attacking carbon. Electron-withdrawing groups can decrease the nucleophilicity of the aniline and deactivate the aromatic ring, often leading to lower yields or requiring harsher conditions.

  • Malonate Derivatives : While diethyl ethoxymethylenemalonate (EMME) is the classic reagent, other acyl malonic esters can be employed to introduce different substituents at the 3-position of the quinolone ring.[3]

Common Pitfalls and Side Reactions

The requirement for high temperatures is the reaction's primary liability.

  • Degradation : Prolonged exposure to extreme heat can lead to the degradation of both the starting materials and the final product.[4]

  • Decarboxylation : At very high temperatures, particularly under pressure in a sealed vessel, decarboxylation of the ester group at the 3-position can occur as an unwanted side reaction.[4] The propensity for this side reaction can be influenced by the nature of the substituent on the aniline ring.[6]

This necessitates a careful balance between temperature and reaction time to maximize the yield of the desired cyclized product while minimizing degradation and side reactions.[4]

Optimizing Reaction Conditions: A Comparative Overview

Historically, the cyclization step was performed in very high-boiling, inert solvents like diphenyl ether or paraffin oil to achieve the necessary temperatures.[7] Modern methods offer superior control, safety, and efficiency.

Methodology Typical Temp. Typical Time Key Advantages Considerations & Drawbacks References
Conventional Heating 240-260 °CSeveral hoursSimple setup (reflux).Low yields, long reaction times, potential for side reactions and decomposition.[7]
Microwave Irradiation 250-300 °C5-15 minutesDramatically reduced reaction times, improved yields, high reproducibility. Allows for superheating past solvent boiling points.Requires specialized microwave reactor. Pressure buildup must be monitored.[4][5]
Eaton's Reagent 80-100 °C1-2 hoursMild cyclization conditions, avoids extreme temperatures, good to excellent yields.Reagent is highly corrosive and requires careful handling. Two-step process (intermediate formation first).[5]
Flash Vacuum Pyrolysis 450-650 °CN/A (Flow)Gas-phase reaction, can provide clean products and control regioselectivity in complex substrates.Requires specialized FVP equipment; not suitable for large-scale industrial use.[8][9]

Field-Proven Experimental Protocols

The following protocols are self-validating systems, providing clear steps and expected outcomes for researchers.

Protocol 1: Microwave-Assisted One-Pot Synthesis

This protocol leverages the efficiency of microwave heating for a rapid synthesis, ideal for library generation and rapid screening.

  • Rationale : By heating the neat reactants to a temperature far exceeding conventional reflux, the cyclization is forced to completion in minutes, minimizing degradation.

  • Methodology :

    • To a 2.5 mL microwave vial equipped with a magnetic stir bar, add the substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (EMME) (2.0-6.0 mmol). Note: An excess of EMME is sometimes used.[4]

    • Seal the vial and place it in a microwave synthesis system.

    • Heat the mixture with stirring to 250 °C and hold for 10 minutes. The internal pressure should be monitored.

    • Cool the reaction vessel to room temperature. The product will often precipitate directly from the reaction mixture.

    • Add a small volume (e.g., 3 mL) of ice-cold acetonitrile or ethanol to the solidified mixture and triturate to form a slurry.

    • Isolate the solid product by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the resulting solid under vacuum. The product is often of >95% purity without further purification.[4]

    • Validation : Characterize the product using HPLC-MS, ¹H NMR, and melting point to confirm its identity and purity.

Protocol 2: Two-Step Synthesis via Eaton's Reagent-Catalyzed Cyclization

This method offers a milder alternative to high-temperature thermal cyclization and is useful for sensitive substrates.

  • Rationale : This protocol decouples the condensation and cyclization steps. The intermediate is formed first under mild conditions, isolated, and then cyclized using Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid), a powerful dehydrating and acid catalyst.[5]

  • Methodology :

    • Step A: Intermediate Synthesis :

      • Combine equimolar amounts (e.g., 3 mmol) of the substituted aniline and EMME in anhydrous ethanol (10 mL).

      • Reflux the mixture for 2 hours.[5]

      • Cool the mixture to room temperature. The anilinomethylenemalonate intermediate typically crystallizes and can be collected by vacuum filtration.

    • Step B: Cyclization :

      • In a separate flask, add the dried intermediate (1.0 mmol) to Eaton's reagent (e.g., 2 mL) at room temperature with stirring.

      • Gently heat the mixture to 80-100 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

      • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

      • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

      • The 4-quinolone product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • Validation : Confirm the structure of the intermediate and the final product by spectroscopic methods to validate both stages of the reaction.

Experimental_Workflow Figure 2: General Experimental Workflow Reactants 1. Combine Aniline & Malonate Ester Heating 2. Reaction Heating (Microwave / Reflux) Reactants->Heating Isolation 3. Cooling & Product Precipitation Heating->Isolation Purification 4. Filtration & Washing Isolation->Purification Analysis 5. Drying & Characterization (NMR, MS) Purification->Analysis

Figure 2: General Experimental Workflow

Conclusion

The Gould-Jacobs reaction is a powerful and enduring tool for the synthesis of the medicinally vital 4-quinolone core. While its traditional execution required harsh conditions, modern adaptations, particularly microwave-assisted synthesis and alternative catalytic routes, have transformed it into a rapid, efficient, and highly adaptable method.[4][5] For the drug development professional, a thorough understanding of its mechanistic underpinnings, substrate scope, and the strategic application of modern protocols is key to leveraging this classic reaction for the discovery of novel therapeutics.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Zahid, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8. [Link]

  • Malvacio, V., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2025(4), M1848. [Link]

  • ResearchGate. (n.d.). Gould–Jacobs Reaction. [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. [Link]

  • Wernik, M., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. Chemistry – A European Journal, 26(72), 17591-17597. [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4, 24463-24476. [Link]

  • Kumar, A., & Kumar, V. (2023). A review on synthetic investigation for quinoline- recent green approaches. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(11), 1051-1067. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 17(5), 338-359. [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of 7-Bromo-4-chloro-2,8-dimethylquinoline: A Technical Guide for Medicinal Chemists

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array o...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] From the historical significance of quinine in combating malaria to the modern application of quinoline-based kinase inhibitors in oncology, this heterocyclic motif has consistently yielded compounds of profound therapeutic importance.[2][3] The strategic functionalization of the quinoline core, particularly with halogens, has been shown to significantly modulate pharmacological activity.[2][4] This guide focuses on a specific, yet promising, derivative: 7-Bromo-4-chloro-2,8-dimethylquinoline. While direct biological data on this compound is not extensively published, its structural features suggest a fertile ground for investigation in several key therapeutic areas. This document serves as a technical roadmap for researchers, providing a logical framework for its synthesis, characterization, and the exploration of its potential applications in medicinal chemistry, grounded in the established properties of analogous structures.

Physicochemical Characterization and Synthetic Strategy

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While some experimental data for 7-Bromo-4-chloro-2,8-dimethylquinoline is limited, we can infer key characteristics based on its structure and data from closely related analogues.

PropertyPredicted/Known ValueSource
Molecular Formula C₁₁H₉BrClN[2]
Molecular Weight 270.55 g/mol [2]
Physical Form Likely a solid at room temperature[2]
Melting Point Estimated based on isomeric structures (e.g., 73-74 °C for 7-bromo-2-chloro-4-methylquinoline)[2]
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Chloroform)
Purity (Typical) ≥98%[2]
Rationale for Synthetic Approach

The synthesis of polysubstituted quinolines requires a strategic approach to ensure correct regiochemistry. A plausible and efficient pathway for the synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline involves a multi-step sequence, beginning with the construction of the quinoline core via the Gould-Jacobs reaction, followed by sequential halogenations.[2][5] This approach offers good control over the placement of the substituents.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 7-Bromo-4-chloro-2,8-dimethylquinoline.

synthetic_workflow cluster_start Starting Materials cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Methylation (Hypothetical) 2-Bromo-5-methylaniline 2-Bromo-5-methylaniline Intermediate_1 7-Bromo-4-hydroxy-8-methylquinoline 2-Bromo-5-methylaniline->Intermediate_1 Heat Diethyl_ethoxymethylenemalonate Diethyl (ethoxymethylene)malonate Diethyl_ethoxymethylenemalonate->Intermediate_1 Intermediate_2 7-Bromo-4-chloro-8-methylquinoline Intermediate_1->Intermediate_2 POCl3 Final_Product 7-Bromo-4-chloro-2,8-dimethylquinoline Intermediate_2->Final_Product Organometallic Reagent (e.g., CH3Li)

Caption: Proposed synthetic pathway for 7-Bromo-4-chloro-2,8-dimethylquinoline.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established methods for analogous compounds.[5]

Step 1: Synthesis of 7-Bromo-4-hydroxy-8-methylquinoline (Gould-Jacobs Reaction)

  • In a round-bottom flask, combine 2-bromo-5-methylaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

  • Heat the mixture at 100-110 °C for 2 hours.

  • Increase the temperature to 240-250 °C and heat for an additional 30 minutes.

  • Cool the reaction mixture and add diphenyl ether.

  • Heat the mixture to reflux for 2 hours.

  • Cool to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with hexane to remove residual diphenyl ether and dry under vacuum.

Step 2: Synthesis of 7-Bromo-4-chloro-8-methylquinoline

  • To the crude 7-Bromo-4-hydroxy-8-methylquinoline from the previous step, add phosphorus oxychloride (POCl₃, 5-10 equivalents) in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution or ammonium hydroxide until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Step 3: Synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline Note: This step is hypothetical and would require optimization.

  • Dissolve 7-Bromo-4-chloro-8-methylquinoline in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add an organometallic methylating agent, such as methyllithium (CH₃Li) or a methyl Grignard reagent (CH₃MgBr) (1.1 equivalents).

  • Allow the reaction to stir at low temperature for a specified time, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Potential Therapeutic Applications and Investigational Strategy

The structural motifs within 7-Bromo-4-chloro-2,8-dimethylquinoline—specifically the 4-chloro and 7-bromo substitutions—are strongly suggestive of potential anticancer and antibacterial activities.[2][4] The following sections outline the rationale for these applications and provide a strategic framework for their investigation.

Potential as an Anticancer Agent

The quinoline scaffold is a key component of several FDA-approved kinase inhibitors.[6] The presence of a halogen at the 7-position has been shown in some cases to enhance cytotoxic activity.[2] Therefore, it is plausible that 7-Bromo-4-chloro-2,8-dimethylquinoline could function as an inhibitor of protein kinases involved in cancer cell proliferation and survival.

2.1.1. Proposed Investigational Workflow

A logical cascade for evaluating the anticancer potential of this compound would begin with broad cytotoxicity screening, followed by more focused mechanistic studies.

anticancer_workflow Compound 7-Bromo-4-chloro-2,8-dimethylquinoline Cytotoxicity_Screen In Vitro Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity_Screen Active Significant Cytotoxicity Observed Cytotoxicity_Screen->Active Inactive No Significant Cytotoxicity Cytotoxicity_Screen->Inactive Cell_Panel Panel of Cancer Cell Lines (e.g., HeLa, MCF-7, A549) Cell_Panel->Cytotoxicity_Screen MOA_Studies Mechanism of Action Studies Active->MOA_Studies Kinase_Assay Kinase Inhibition Assays (e.g., c-Met, EGFR, VEGFR) MOA_Studies->Kinase_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase-3 activation) MOA_Studies->Apoptosis_Assay Lead_Compound Lead Compound for Further Development Kinase_Assay->Lead_Compound Apoptosis_Assay->Lead_Compound antibacterial_workflow Compound 7-Bromo-4-chloro-2,8-dimethylquinoline MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Compound->MIC_Assay Active Low MIC Values Observed MIC_Assay->Active Inactive High MIC Values MIC_Assay->Inactive Bacterial_Panel Panel of Bacterial Strains (Gram-positive and Gram-negative) Bacterial_Panel->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay Active->MBC_Assay Lead_Compound Lead Compound for Antibacterial Development MBC_Assay->Lead_Compound

Caption: A conceptual workflow for the antibacterial evaluation of the compound.

2.2.2. Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent. [7][8]

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells. [8]2. Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. [9]This can be assessed visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights

While SAR studies for 7-Bromo-4-chloro-2,8-dimethylquinoline itself are not available, we can extrapolate from related structures. For 4-aminoquinolines, the presence of a halogen at the 7-position is crucial for antiplasmodial activity. [4]Studies have shown that 7-bromo and 7-chloro analogues exhibit comparable and potent activity. [4]The methyl groups at the 2 and 8 positions may influence the compound's lipophilicity, solubility, and steric interactions with its biological target, potentially enhancing its selectivity and potency. The electron-withdrawing nature of the bromo and chloro substituents can also impact the electronic properties of the quinoline ring, which may be important for target binding.

Conclusion and Future Directions

7-Bromo-4-chloro-2,8-dimethylquinoline is a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the well-established biological activities of structurally related halogenated quinolines, this compound warrants investigation as a potential anticancer and antibacterial agent. The experimental workflows and detailed protocols provided in this guide offer a robust starting point for elucidating its therapeutic potential. Future research should focus on the systematic evaluation of its cytotoxicity against a broad panel of cancer cell lines, determination of its antibacterial spectrum, and subsequent mechanistic studies to identify its molecular targets. The synthesis of a focused library of analogues with variations at the 2, 7, and 8 positions would also be invaluable for establishing a clear structure-activity relationship and optimizing the pharmacological properties of this promising quinoline derivative.

References

  • - 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity.

  • - An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.

  • - In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

  • - Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines.

  • - 7-Bromo-4-chloroquinoline AldrichCPR.

  • - Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.

  • - Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

  • - Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position.

  • - An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

  • - Cell Viability Assays - Assay Guidance Manual.

  • - Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.

  • - Application Note: Evaluating the Antibacterial Potential of 7-Bromo-4-hydroxy-2-phenylquinoline.

  • - Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones.

  • - Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice.

  • - In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

  • - Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.

  • - SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.

  • - Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

  • - 7-Bromo-4-chloro-3,8-dimethylquinoline.

  • - Cytotoxicity MTT Assay Protocols and Methods.

  • - Microbiology guide to interpreting minimum inhibitory concentration (MIC).

  • - Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines.

  • - Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline.

  • - Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.

  • - Selected quinoline derivatives with c-Met kinase inhibitory activity.

  • - Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.

  • - Synthesis method of 7-bromo-6-chloro-4 (3H).

  • - 4.2. Determination of Minimum Inhibitory Concentration (MIC).

  • - Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

  • - New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma.

  • - Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor.

  • - Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.

  • - Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-4-chloro-2,8-dimethylquinoline

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 7-Bromo-4-chloro-2,8-dimethylquinoline. Tailored for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 7-Bromo-4-chloro-2,8-dimethylquinoline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unequivocal identification and structural elucidation of this molecule. While experimental data for this specific compound is not widely available, this guide will provide predicted data based on established spectroscopic principles and data from analogous structures, offering a robust framework for analysis.

Introduction

7-Bromo-4-chloro-2,8-dimethylquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. The precise arrangement of its substituents dictates its physicochemical properties and biological activity. Therefore, accurate structural confirmation through spectroscopic methods is paramount. This guide will walk you through the expected spectroscopic data and its interpretation, providing the necessary tools for confident characterization.

Molecular Structure and Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₉BrClN
Molecular Weight 270.55 g/mol
CAS Number 1189106-62-4
Physical Form Solid

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 7-Bromo-4-chloro-2,8-dimethylquinoline, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each atom, confirming the substitution pattern.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A standardized protocol is essential for obtaining reproducible NMR data.

Sample Preparation:

  • Weigh approximately 5-10 mg of 7-Bromo-4-chloro-2,8-dimethylquinoline for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.[2]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate (typically around 4-5 cm).

  • Filter the solution through a small cotton plug in a Pasteur pipette if any particulate matter is present to avoid compromising spectral quality.[3]

Instrumental Parameters:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

  • Technique: A standard one-pulse experiment for both ¹H and ¹³C is typically sufficient for initial characterization. For more detailed analysis, 2D experiments like COSY and HSQC can be employed to establish connectivity.[4]

  • Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of unique proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and multiplicity (number of neighboring protons).

Expected ¹H NMR Data (Predicted for CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 8.0d1HH-5Deshielded due to proximity to the bromine atom and the aromatic ring current. Expected to be a doublet due to coupling with H-6.
~ 7.4 - 7.6d1HH-6Influenced by the electron-withdrawing bromine at C-7. Expected to be a doublet due to coupling with H-5.
~ 7.2 - 7.3s1HH-3Expected to be a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent chlorine and nitrogen atoms.
~ 2.6 - 2.8s3HC8-CH₃Aromatic methyl group, deshielded by the ring current. Expected to be a singlet.
~ 2.4 - 2.6s3HC2-CH₃Methyl group on the pyridine ring, influenced by the nitrogen atom. Expected to be a singlet.

Note: The exact chemical shifts can vary depending on the solvent and concentration.[6]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (Predicted for CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 158 - 162C-2Carbon attached to nitrogen in the pyridine ring, deshielded.
~ 145 - 148C-4Carbon bearing the chlorine atom, deshielded by the electronegative substituent.
~ 148 - 152C-8aQuaternary carbon at the ring junction.
~ 135 - 138C-7Carbon bearing the bromine atom, deshielded.
~ 130 - 133C-5Aromatic CH carbon.
~ 128 - 130C-6Aromatic CH carbon.
~ 125 - 128C-4aQuaternary carbon at the ring junction.
~ 122 - 125C-3Aromatic CH carbon in the pyridine ring.
~ 120 - 123C-8Carbon bearing the methyl group.
~ 23 - 26C2-CH₃Methyl carbon on the pyridine ring.
~ 18 - 21C8-CH₃Aromatic methyl carbon.

Note: The chemical shifts of quaternary carbons are often weaker in intensity.

Structural Elucidation Workflow using NMR

G cluster_0 NMR Analysis Workflow A Acquire 1H NMR Spectrum B Determine Number of Signals, Integration, and Multiplicity A->B C Propose Proton Assignments based on Chemical Shifts and Coupling B->C G Acquire 2D NMR (COSY, HSQC) if necessary C->G For complex cases H Confirm Connectivity and Finalize Structure C->H D Acquire 13C NMR Spectrum E Determine Number of Unique Carbon Signals D->E F Assign Carbon Signals based on Chemical Shifts (DEPT may be useful) E->F F->G For complex cases F->H G->H

Caption: A logical workflow for NMR-based structural elucidation.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Experimental Protocol: Preparing a Solid Sample

For a solid sample like 7-Bromo-4-chloro-2,8-dimethylquinoline, several preparation methods are available.

Thin Film Method:

  • Dissolve a small amount of the solid (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[7]

  • Place a drop of the resulting solution onto the surface of a salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[7]

  • Acquire the spectrum.

Mull Technique:

  • Grind a few milligrams of the solid sample with a drop of a mulling agent (e.g., Nujol) in an agate mortar and pestle until a fine paste is formed.[8]

  • Spread the mull evenly between two salt plates.

  • Acquire the spectrum, keeping in mind that the mulling agent will have its own characteristic peaks (C-H stretches).[9]

Predicted IR Spectrum

The IR spectrum of 7-Bromo-4-chloro-2,8-dimethylquinoline is expected to show characteristic absorption bands for aromatic C-H, C=C, and C=N bonds, as well as C-Cl and C-Br stretches.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3050 - 3100Aromatic C-H StretchMedium-WeakCharacteristic of C-H bonds on the quinoline ring.
2920 - 2980Aliphatic C-H StretchMedium-WeakCorresponding to the methyl group C-H bonds.
1580 - 1620Aromatic C=C StretchStrong-MediumTypical for the quinoline ring system.[10]
1500 - 1550Aromatic C=N StretchStrong-MediumCharacteristic of the pyridine portion of the quinoline ring.
1000 - 1100C-Cl StretchStrongThe position can vary, but this is a typical region for aryl chlorides.
500 - 600C-Br StretchStrong-MediumCharacteristic of aryl bromides.
800 - 900C-H Out-of-plane BendingStrongThe pattern of these bands can sometimes give clues about the substitution pattern of the aromatic ring.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation.[11]

  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum to induce sublimation.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).[12]

  • Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation to produce smaller, more stable ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum

The mass spectrum of 7-Bromo-4-chloro-2,8-dimethylquinoline will show a molecular ion peak and several fragment ion peaks. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Expected Mass Spectral Data:

m/zIonComments
271/273/275[M+2]⁺•Isotopic peaks of the molecular ion. The relative intensities will be characteristic of the presence of one bromine and one chlorine atom.
269/271 [M]⁺• Molecular ion peaks (base peaks are often the most stable ions). The presence of two peaks with a 2 Da difference and roughly equal intensity is a hallmark of a monobrominated compound. The chlorine isotope pattern will be superimposed.
254/256[M-CH₃]⁺Loss of a methyl group.
234[M-Cl]⁺Loss of a chlorine atom.
190[M-Br]⁺Loss of a bromine atom.
155[M-Br-Cl]⁺Loss of both halogen atoms.
Mass Spectrometry Fragmentation Pathway

G M [M]⁺• (m/z 269/271) M_minus_CH3 [M-CH₃]⁺ (m/z 254/256) M->M_minus_CH3 - CH₃• M_minus_Cl [M-Cl]⁺ (m/z 234) M->M_minus_Cl - Cl• M_minus_Br [M-Br]⁺ (m/z 190) M->M_minus_Br - Br• M_minus_Br_Cl [M-Br-Cl]⁺ (m/z 155) M_minus_Cl->M_minus_Br_Cl - Br• M_minus_Br->M_minus_Br_Cl - Cl•

Caption: A simplified representation of potential fragmentation pathways.

Conclusion

The structural elucidation of 7-Bromo-4-chloro-2,8-dimethylquinoline relies on the synergistic application of NMR, IR, and MS. This guide provides a comprehensive framework for acquiring and interpreting the spectroscopic data for this molecule. By understanding the expected spectral features and the underlying principles of each technique, researchers can confidently confirm the structure and purity of their synthesized compound, paving the way for its further investigation in various scientific disciplines.

References

  • ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • University of Rochester Chemistry Department. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). Electron Ionization. Retrieved from [Link]

  • Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]

Sources

Exploratory

The Multifaceted Mechanisms of Action of Quinoline-Based Compounds: A Technical Guide for Drug Development Professionals

Abstract The quinoline scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse and potent class of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse and potent class of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the multifaceted mechanisms of action of quinoline-based compounds, tailored for researchers, scientists, and drug development professionals. Moving beyond a superficial overview, this document delves into the intricate molecular interactions and cellular consequences that underpin their efficacy as anticancer, antimalarial, antibacterial, and antiviral agents. By elucidating the causality behind experimental choices and providing detailed, field-proven protocols, this guide aims to empower researchers to accelerate the discovery and development of next-generation quinoline-based therapeutics. We will dissect key mechanisms, including DNA intercalation and topoisomerase poisoning, kinase inhibition, disruption of tubulin dynamics, and induction of apoptosis, providing a robust framework for understanding and harnessing the therapeutic potential of this remarkable heterocyclic system.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, has earned its status as a "privileged structure" in drug discovery.[1] Its rigid, planar structure, combined with its ability to participate in various non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions, makes it an ideal framework for designing molecules that can effectively bind to a wide array of biological targets.[1] This versatility has led to the development of numerous clinically successful drugs spanning a remarkable range of therapeutic areas, from infectious diseases to oncology.

This guide will navigate the complex landscape of quinoline pharmacology, with a focus on elucidating the precise mechanisms through which these compounds exert their therapeutic effects. Understanding these mechanisms is not merely an academic exercise; it is a critical prerequisite for the rational design of more potent, selective, and safer drugs. We will explore how subtle modifications to the quinoline core can dramatically alter its biological activity, shifting its target from parasitic enzymes to human kinases or viral proteases.

Anticancer Mechanisms of Action: A Multi-pronged Assault on Malignancy

Quinoline-based compounds have emerged as a significant class of anticancer agents, exhibiting a remarkable diversity of mechanisms to combat tumor growth and survival.[2][3] Their ability to interfere with fundamental cellular processes, such as DNA replication, cell division, and signal transduction, underscores their therapeutic potential.

Targeting the Genome: DNA Intercalation and Topoisomerase Inhibition

One of the most well-established anticancer strategies of quinoline derivatives is their ability to target the cellular genome.[4] This is achieved through two primary, often interconnected, mechanisms: DNA intercalation and the inhibition of topoisomerase enzymes.

2.1.1. DNA Intercalation: Disrupting the Double Helix

The planar aromatic structure of the quinoline ring system is ideally suited for insertion between the base pairs of the DNA double helix, a process known as intercalation.[2][4][5][6] This physical disruption of the DNA structure leads to a cascade of cytotoxic events, including the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2]

  • Causality of Experimental Choice: The selection of DNA intercalation as a therapeutic strategy stems from the fundamental reliance of rapidly dividing cancer cells on efficient DNA replication and transcription. By obstructing these processes, intercalating agents can selectively target malignant cells.

Experimental Protocol: DNA Intercalation Assay using Ethidium Bromide Fluorescence

This protocol provides a reliable method to assess the DNA intercalating ability of a test compound by measuring the displacement of ethidium bromide (EtBr), a well-characterized DNA intercalator.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4). Determine the concentration of ctDNA spectrophotometrically.

    • Prepare a stock solution of Ethidium Bromide (EtBr) in the same buffer.

    • Prepare serial dilutions of the quinoline-based test compound.

  • Assay Setup:

    • In a 96-well black microplate, add a fixed concentration of ctDNA and EtBr to each well. The ratio of EtBr to DNA base pairs should be optimized, often around 1:2, to ensure saturation of intercalation sites.[7]

    • Add increasing concentrations of the test compound to the wells. Include a control well with only ctDNA and EtBr.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a set period (e.g., 15-30 minutes) to allow for the binding equilibrium to be reached.

    • Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of around 546 nm and an emission wavelength of approximately 595 nm.

  • Data Analysis:

    • The fluorescence of the EtBr-DNA complex will decrease as the test compound displaces EtBr from the DNA.

    • Plot the percentage of fluorescence quenching against the concentration of the test compound to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the bound EtBr.

2.1.2. Topoisomerase Inhibition: Inducing Lethal DNA Damage

Topoisomerases are essential nuclear enzymes that resolve the topological challenges of DNA during replication, transcription, and chromosome segregation.[2] Quinoline derivatives can act as "topoisomerase poisons," stabilizing the transient covalent complex formed between the enzyme and DNA.[2][5] This prevents the re-ligation of the DNA strands, leading to the accumulation of single- and double-strand breaks, which are highly cytotoxic and trigger apoptotic cell death.[8] Both Topoisomerase I and II are key targets for quinoline-based drugs.[3]

  • Causality of Experimental Choice: The rationale for targeting topoisomerases lies in their heightened activity in proliferating cancer cells. By converting these essential enzymes into cellular toxins, topoisomerase inhibitors can selectively eliminate malignant cells.

Experimental Protocol: Topoisomerase II Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human Topoisomerase II.

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase II enzyme, and an appropriate reaction buffer (containing ATP and MgCl2).

    • Add the quinoline-based test compound at various concentrations to the reaction tubes. Include a no-enzyme control, a no-drug enzyme control, and a positive control inhibitor (e.g., etoposide).

  • Incubation:

    • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction to proceed.[1]

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a proteinase (e.g., proteinase K) to digest the enzyme.[9]

  • Agarose Gel Electrophoresis:

    • Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide).

    • Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Inhibitors of Topoisomerase II will prevent the conversion of supercoiled DNA to its relaxed form. The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) can be determined by quantifying the band intensities.[1][9]

Table 1: IC50 Values of Representative Quinoline-Based Topoisomerase Inhibitors

CompoundTargetCell Line/AssayIC50 (µM)Reference
Indenoisoquinoline (WN191)Topoisomerase IHeLa0.80[5]
Indenoisoquinoline (WN191)Topoisomerase IMDA-MB-2311.12[5]
Pyrazolo[4,3-f]quinoline DerivativeTopoisomerase I/IIαNUGC-3GI50 < 1[10]
Quinoline Derivative (Compound 28)Topoisomerase Iin vitro0.029[11]
Hijacking Cellular Signaling: Kinase Inhibition

Protein kinases are pivotal regulators of a multitude of cellular processes, including proliferation, survival, and differentiation.[12] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The quinoline scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors.[12][13]

  • Causality of Experimental Choice: The development of kinase inhibitors is a prime example of targeted cancer therapy. By specifically inhibiting the kinases that drive oncogenic signaling, these drugs can achieve high efficacy with potentially lower toxicity compared to conventional chemotherapy.

Bosutinib: A Case Study in Quinoline-Based Kinase Inhibition

Bosutinib is an FDA-approved dual Src/Abl tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia (CML).[14][15] It exemplifies the success of quinoline-based kinase inhibitors in the clinic. Bosutinib effectively inhibits the BCR-ABL fusion protein, the hallmark of CML, as well as other members of the Src family of kinases.[16][17]

Table 2: Kinase Inhibitory Profile of Bosutinib

Kinase FamilyRepresentative Kinases InhibitedReference
AblABL[16][17]
Src FamilySRC, LYN, HCK[16]
Tec FamilyTEC, BTK[16]
STE20 FamilyMST2[16]
CAMK2GCAMK2G[16]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Obtain the purified recombinant kinase of interest and its corresponding substrate (peptide or protein).

    • Prepare a kinase reaction buffer containing ATP, MgCl2, and other necessary cofactors.

  • Assay Procedure:

    • In a microplate, add the kinase, substrate, and varying concentrations of the quinoline-based test compound.[18][19]

    • Initiate the kinase reaction by adding ATP.[19]

    • Incubate the plate at 37°C for a defined period.

  • Detection of Kinase Activity:

    • The method for detecting kinase activity will depend on the assay format. Common methods include:

      • Radiometric assays: Measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into the substrate.

      • Fluorescence/Luminescence-based assays: Use antibodies specific for the phosphorylated substrate or measure the depletion of ATP.[20]

  • Data Analysis:

    • Determine the kinase activity at each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC50 value.

Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[21] Several quinoline-based compounds have been shown to act as antimitotic agents by disrupting microtubule dynamics, either by inhibiting their polymerization or by promoting their stabilization.[3]

  • Causality of Experimental Choice: The mitotic spindle, which is composed of microtubules, is a validated target for anticancer drugs. By interfering with its function, tubulin-targeting agents can arrest cancer cells in mitosis, leading to apoptosis.

Experimental Protocol: Tubulin Polymerization Assay

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in light scattering or fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of purified tubulin in a polymerization buffer (e.g., PIPES buffer) containing GTP and MgCl2.[21]

    • For fluorescence-based assays, include a fluorescent reporter dye that binds to microtubules.[22]

  • Assay Setup:

    • In a temperature-controlled microplate reader set to 37°C, add the tubulin solution and various concentrations of the quinoline-based test compound.[21]

    • Include positive (e.g., paclitaxel for stabilization) and negative (e.g., nocodazole for inhibition) controls.

  • Monitoring Polymerization:

    • Initiate polymerization by raising the temperature to 37°C.[21]

    • Monitor the increase in absorbance at 340 nm (for light scattering) or fluorescence intensity over time.[21][22]

  • Data Analysis:

    • Plot the absorbance or fluorescence as a function of time to generate polymerization curves.

    • Inhibitors will decrease the rate and extent of polymerization, while stabilizers will have the opposite effect. The IC50 or EC50 can be determined from the dose-response curves.

Inducing Programmed Cell Death: The Apoptotic Cascade

Ultimately, the efficacy of most anticancer agents, including many quinoline derivatives, lies in their ability to induce apoptosis, or programmed cell death.[3][6] Quinolines can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][23]

Key Events in Quinoline-Induced Apoptosis:

  • Activation of Caspases: Quinolines can activate both initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).[3][23][24]

  • Modulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization.[3][24]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential (ΔΨm) and release of cytochrome c are common features of quinoline-induced apoptosis.[8]

  • DNA Fragmentation: The activation of executioner caspases leads to the cleavage of cellular substrates, including DNA fragmentation factor, resulting in the characteristic laddering of DNA.[6]

  • Generation of Reactive Oxygen Species (ROS): Some quinoline compounds induce oxidative stress, which can contribute to the initiation of apoptosis.[8]

Experimental Workflow: Quantifying Apoptosis

A multi-parametric approach is recommended to robustly quantify apoptosis.

1. Caspase Activity Assay:

  • Principle: Measures the activity of executioner caspases-3 and -7 using a substrate that releases a fluorescent or colorimetric signal upon cleavage.[2][16][18]

  • Protocol:

    • Lyse treated and untreated cells.

    • Incubate the lysate with a caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).[2][18]

    • Measure the absorbance or fluorescence to determine caspase activity.[2][18]

2. Mitochondrial Membrane Potential (ΔΨm) Assay:

  • Principle: Uses a fluorescent dye, such as JC-1, that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates, while in apoptotic cells with low ΔΨm, it remains as green fluorescent monomers.[4][10][25]

  • Protocol:

    • Incubate treated and untreated cells with JC-1 dye.

    • Analyze the cells by flow cytometry or fluorescence microscopy to quantify the red and green fluorescence.[4]

    • A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[4]

3. Western Blot Analysis of Bcl-2 Family Proteins:

  • Principle: Quantifies the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.

  • Protocol:

    • Prepare protein lysates from treated and untreated cells.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]

    • Probe the membrane with specific primary antibodies against Bcl-2, Bax, etc., followed by a secondary antibody.[11]

    • Visualize and quantify the protein bands. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis.[6]

4. DNA Fragmentation (TUNEL) Assay:

  • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs.[15][21][26][27]

  • Protocol:

    • Fix and permeabilize the treated and untreated cells.[21][27]

    • Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.[21][26]

    • Wash the cells and analyze the fluorescence by microscopy or flow cytometry.[26]

Signaling Pathway Visualization

Quinoline_Induced_Apoptosis cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway Quinoline Quinoline Compound DeathReceptor Death Receptors (e.g., Fas, TNFR) Quinoline->DeathReceptor Bcl2_Family Bcl-2 Family (↑Bax/Bcl-2 ratio) Quinoline->Bcl2_Family Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase37 Executioner Caspases (Caspase-3, -7) Activation Caspase8->Caspase37 Mito Mitochondrial Dysfunction (↓ΔΨm, Cytochrome c release) Bcl2_Family->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase37->Apoptosis

Caption: Quinoline-induced apoptosis signaling pathways.

Antimalarial Mechanism: Targeting Heme Detoxification

Quinoline-based compounds, most notably chloroquine and mefloquine, have been mainstays in the treatment and prophylaxis of malaria for decades. Their primary mechanism of action targets a unique and essential process in the malaria parasite, Plasmodium falciparum: the detoxification of heme.

During its intraerythrocytic stage, the parasite digests host hemoglobin to obtain amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline pigment called hemozoin, which is sequestered in the parasite's digestive vacuole.[28][29]

Quinoline antimalarials are weak bases that accumulate to high concentrations in the acidic digestive vacuole of the parasite.[29] Here, they interfere with heme polymerization by forming a complex with heme, preventing its incorporation into the growing hemozoin crystal.[17][28][29] The accumulation of this toxic heme-quinoline complex leads to oxidative damage to parasite membranes and inhibition of essential enzymes, ultimately resulting in parasite death.[17]

Table 3: IC50 Values of Representative Quinoline-Based Antimalarials against P. falciparum

CompoundStrainIC50 (µM)Reference
ChloroquineW2 (resistant)-[30]
Mefloquine--[31]
Quinine-0.826[30]
Chloroquinoline Acetamide Hybrid (CQPA-26)NF54 (sensitive)1.29 - 53.98[32]

Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

The fluoroquinolones, a major class of synthetic quinoline-based antibacterial agents, exert their bactericidal effects by targeting two essential type II topoisomerases in bacteria: DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for bacterial DNA replication, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial chromosome, a process necessary for the initiation of DNA replication.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes after replication, allowing for their segregation into the daughter cells.[9]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[8][23] This leads to the accumulation of double-strand DNA breaks, inhibition of DNA synthesis, and ultimately, bacterial cell death.[8]

Fluoroquinolone_MoA Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Inhibition of Supercoiling Topo_IV->Replication_Fork Inhibition of Decatenation DSB Double-Strand Breaks Replication_Fork->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of fluoroquinolones.

Antiviral Mechanisms: A Diverse Array of Targets

The structural versatility of the quinoline scaffold has also been exploited to develop antiviral agents targeting a range of viruses, including HIV, Ebola, Dengue, and SARS-CoV-2. The mechanisms of action are as diverse as the viruses themselves.

Inhibition of Viral Entry

Several quinoline derivatives have been identified as inhibitors of viral entry, preventing the virus from gaining access to the host cell.

  • Ebola Virus: Some quinoline compounds have been shown to inhibit the entry of the Ebola virus, likely by targeting the viral glycoprotein (GP) and preventing its interaction with the host cell receptor, NPC1.[7][14][33]

  • Dengue Virus: Novel quinoline derivatives have demonstrated activity against Dengue virus serotype 2, appearing to act at an early stage of the viral life cycle.[32]

Experimental Protocol: Ebola Virus Entry Inhibition Assay (Pseudovirus-based)

This assay utilizes a replication-incompetent pseudovirus system to safely screen for inhibitors of Ebola virus entry.

Step-by-Step Methodology:

  • Pseudovirus Production:

    • Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding the Ebola virus glycoprotein (GP), a plasmid encoding a reporter gene (e.g., luciferase), and a packaging plasmid (e.g., from HIV-1).

  • Assay Procedure:

    • Seed target cells (e.g., Vero E6) in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the quinoline-based test compound.

    • Infect the cells with the Ebola pseudovirus.

  • Measurement of Reporter Gene Expression:

    • After a suitable incubation period (e.g., 48-72 hours), lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

  • Data Analysis:

    • A decrease in reporter gene expression indicates inhibition of viral entry.

    • Calculate the IC50 value from the dose-response curve.

Inhibition of Viral Enzymes

Quinolines have also been designed to inhibit key viral enzymes that are essential for replication.

  • HIV Integrase: Quinoline-based compounds are effective inhibitors of HIV-1 integrase, an enzyme that catalyzes the insertion of the viral DNA into the host cell's genome.[34][35][36][37][38] These inhibitors can act at the catalytic site or allosterically, inducing aberrant multimerization of the integrase enzyme.[36][37]

  • SARS-CoV-2 Proteases: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication. Quinoline derivatives have been investigated as potential inhibitors of this protease.[13][19][22][39]

Experimental Protocol: SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This is a fluorescence-based assay to screen for inhibitors of Mpro.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Obtain recombinant SARS-CoV-2 Mpro and a fluorogenic peptide substrate that is cleaved by the protease.[19][40]

  • Assay Procedure:

    • In a microplate, combine the Mpro enzyme and the test compound at various concentrations.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence over time as the substrate is cleaved.

  • Data Analysis:

    • Inhibitors will reduce the rate of fluorescence increase.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a remarkably fruitful source of therapeutic innovation. Its chemical tractability and ability to interact with a wide range of biological targets have solidified its importance in medicinal chemistry. This guide has provided a comprehensive overview of the diverse mechanisms of action of quinoline-based compounds, from their classical roles as DNA intercalators and antimalarials to their more recently discovered activities as kinase and viral enzyme inhibitors.

The detailed experimental protocols and workflows presented herein are intended to serve as a practical resource for researchers in the field, enabling the robust evaluation of new quinoline derivatives. The future of quinoline-based drug discovery lies in the continued application of rational drug design principles, informed by a deep understanding of their mechanisms of action. By leveraging structure-activity relationships and targeting specific molecular pathways, it will be possible to develop next-generation quinoline therapeutics with enhanced potency, improved selectivity, and more favorable safety profiles. The journey of the quinoline scaffold from a constituent of cinchona bark to a versatile platform for modern drug design is a testament to the enduring power of natural products to inspire and guide the development of life-saving medicines.

References

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit (Colorimetric Method) (E-CK-A383). Retrieved from [Link]

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Bawa, S. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules, 29(14), 3356.
  • Antony, S., & George, B. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 10-20.
  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Retrieved from [Link]

  • Rebelo, F., & da Silva, E. T. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3128.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 22(12), 2237-2247.
  • Cheung, C. H., Chen, C. H., Lin, Y. C., Chen, P. L., & Hsieh, C. H. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR protocols, 3(4), 101758.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Kundu, B., et al. (2023). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry.
  • Musiol, R. (2013). Quinoline-based HIV integrase inhibitors. Current pharmaceutical design, 19(10), 1835-1849.
  • Nguyen, T. T. H., et al. (2023). Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. Molecules, 28(19), 6825.
  • Salata, C., Calistri, A., Parolin, C., & Palù, G. (2017). Novel Small Molecule Entry Inhibitors of Ebola Virus. The Journal of infectious diseases, 215(suppl_2), S209-S216.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). DNA topoisomerase targets of the fluoroquinolones: a strategy for avoiding bacterial resistance. Current opinion in pharmacology, 14, 70-75.
  • Musiol, R. (2015). Quinoline-based HIV Integrase Inhibitors.
  • Slater, A. F. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences, 93(12), 5768-5770.
  • Chen, Y. T., et al. (2015). PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9. International journal of molecular sciences, 16(10), 24659-24673.
  • Boger, D. L., & Fink, B. E. (2001). A simple, high-resolution method for establishing DNA binding affinity and sequence selectivity. Journal of the American Chemical Society, 123(25), 5878-5891.
  • Huang, C. H., et al. (2021). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences, 22(16), 8888.
  • Chen, Y. T., et al. (2015). PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9. PubMed.
  • ResearchGate. (n.d.). IC50 values of the tested compounds against Topo II. Retrieved from [Link]

  • Toudou, M., et al. (2022). Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors. Molecules, 27(19), 6543.
  • Nexcelom Bioscience. (n.d.). Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer. Retrieved from [Link]

  • Reaction Biology. (n.d.). SARS-CoV-2 Protease Assay Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of chloroquine on heme polymerization; the molecular mechanism of chloroquine action. Retrieved from [Link]

  • Kalaria, P. N., Karad, S. C., & Raval, D. K. (2018). Recent developments of quinoline based antimalarial agents. Afinidad, 75(579), 229-236.
  • Kang, D., et al. (2012). Inhibition of Dengue Virus through Suppression of Host Pyrimidine Biosynthesis. Journal of Virology, 86(12), 6547-6555.
  • Basu, A., et al. (2017). Identification of Ebola Virus Inhibitors Targeting GP2 Using Principles of Molecular Mimicry. Journal of Virology, 91(16), e00550-17.
  • Ioven, V., et al. (2021). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • JoVE (Journal of Visualized Experiments). (2023). Video: The TUNEL Assay. Retrieved from [Link]

  • Wicht, K. J., & Fidock, D. A. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(19), 6566.
  • Carcelli, M., et al. (2024). Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions. ACS Medicinal Chemistry Letters.
  • Saly, V., et al. (2005). Mechanism of HIV-1 integrase inhibition by styrylquinoline derivatives in vitro. Molecular pharmacology, 68(5), 1497-1506.
  • Park, S., et al. (2022).
  • Cortes, J. E., et al. (2011). Bosutinib Safety Profile and Management of Toxicities in Leukemia Patients with Resistance or Intolerance to Imatinib and Other Tyrosine Kinase Inhibitors. Blood, 118(21), 2760.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Inhibition of dengue virus replication by novel inhibitors of RNA-dependent RNA polymerase and protease activities. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Complex Biology In Vitro Assay - Viral COVID-19 Protease Inhibition Assay. Retrieved from [Link]

  • Pharmacology Animation. (2017). Antimalarial drugs animation: Chloroquine. Retrieved from [Link]

  • Aldred, K. J., et al. (2014). DNA Gyrase as a Target for Quinolones. Molecules, 19(8), 12670-12683.
  • Elabscience. (2022). The Principle of TUNEL Assay Kits. Retrieved from [Link]

  • Singh, A., et al. (2023).
  • Kathrada, F., et al. (2023). The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. African Journal of Biomedical Research, 26(2), 249-257.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chloroquine: Understanding Mechanism of Action and Resistance. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of 4-Amino-7-Bromo-2,8-Dimethylquinoline Derivatives

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline motif, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1] Compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline motif, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1] Compounds incorporating this scaffold exhibit a remarkable breadth of biological and pharmaceutical activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2][3][4][5] This versatility has driven extensive research into the development of novel synthetic methodologies to access functionally diverse quinoline derivatives.[3][5]

This guide provides a detailed technical overview and actionable protocols for the synthesis of a specific, highly functionalized scaffold: 4-amino-7-bromo-2,8-dimethylquinoline . The strategic introduction of an amino group at the C4 position, a bromine atom at C7, and methyl groups at C2 and C8 creates a molecule with significant potential for further derivatization and exploration as a lead compound in drug development programs. The protocols herein are designed to be robust and reproducible, grounded in established chemical principles.

Strategic Overview of the Synthetic Pathway

The synthesis of the target compound is best approached through a multi-step sequence that builds the molecule logically, from core formation to final functionalization. Our proposed pathway prioritizes regiochemical control and utilizes well-understood, high-yielding reactions.

The overall workflow can be summarized in four key stages:

  • Quinoline Core Synthesis: Construction of the foundational 2,8-dimethyl-4-hydroxyquinoline ring system via the Doebner-von Miller reaction.

  • Regioselective Bromination: Introduction of the bromine atom at the C7 position of the quinoline core.

  • Activation for Amination: Conversion of the 4-hydroxyl group into a 4-chloro group, a superior leaving group for nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): Installation of the final 4-amino group.

G cluster_0 Overall Synthetic Workflow A Starting Materials (2,3-Dimethylaniline + Ethyl Acetoacetate) B Step 1: Doebner-von Miller Reaction (Quinoline Core Synthesis) A->B C Intermediate 1 (2,8-Dimethylquinolin-4-ol) B->C D Step 2: Electrophilic Bromination C->D E Intermediate 2 (7-Bromo-2,8-dimethylquinolin-4-ol) D->E F Step 3: Chlorination (Activation) E->F G Intermediate 3 (7-Bromo-4-chloro-2,8-dimethylquinoline) F->G H Step 4: Amination (SNAr) G->H I Final Product (4-Amino-7-bromo-2,8-dimethylquinoline) H->I

Caption: High-level overview of the four-stage synthetic strategy.

Part I: Synthesis of the Quinoline Core and Intermediates

This section details the protocols for constructing the key intermediates required for the final product.

Step 1: Synthesis of 2,8-Dimethylquinolin-4-ol via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and robust method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][6] In our case, we adapt this by using 2,3-dimethylaniline and ethyl acetoacetate, which will cyclize to form the desired quinolin-4-ol tautomer.

Causality: The reaction is catalyzed by a strong acid (e.g., polyphosphoric acid or sulfuric acid), which facilitates both the initial condensation and the subsequent intramolecular electrophilic cyclization onto the electron-rich aniline ring. The reaction is driven to completion by the formation of the stable aromatic quinoline system.

Protocol 1: Doebner-von Miller Cyclization

Reagent/MaterialMolar Eq.MW ( g/mol )Amount
2,3-Dimethylaniline1.0121.1812.12 g
Ethyl Acetoacetate1.1130.1414.32 g
Polyphosphoric Acid (PPA)--~150 g
Dowtherm A (or Diphenyl ether)--200 mL
Sodium Hydroxide (10% aq.)--As needed
Ethanol--For recrystallization

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the polyphosphoric acid and heat to 100°C with stirring.

  • Reagent Addition: Premix the 2,3-dimethylaniline and ethyl acetoacetate. Add this mixture dropwise to the hot PPA over 30 minutes. The reaction is exothermic; maintain the temperature between 130-140°C.

  • Reaction: After the addition is complete, continue heating and stirring the mixture at 140°C for 2 hours.

  • Work-up: Allow the reaction mixture to cool to approximately 80°C. Carefully and slowly pour the viscous mixture into 1 L of ice-water with vigorous stirring. A precipitate will form.

  • Neutralization: Slowly neutralize the slurry by adding 10% aqueous sodium hydroxide until the pH is ~7-8.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from hot ethanol to yield 2,8-dimethylquinolin-4-ol as a crystalline solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Regioselective Bromination to Yield 7-Bromo-2,8-dimethylquinolin-4-ol

Electrophilic aromatic substitution on the quinoline ring is directed by the existing substituents. The electron-donating methyl group at C8 and the activating nature of the benzene portion of the heterocycle will direct bromination primarily to the C5 and C7 positions. Steric hindrance from the C8-methyl group favors substitution at the C7 position.

Protocol 2: Electrophilic Bromination

Reagent/MaterialMolar Eq.MW ( g/mol )Amount
2,8-Dimethylquinolin-4-ol1.0173.2117.32 g
N-Bromosuccinimide (NBS)1.05177.9818.69 g
Acetic Acid (Glacial)--250 mL
Sodium Thiosulfate (10% aq.)--As needed

Procedure:

  • Dissolution: Dissolve the 2,8-dimethylquinolin-4-ol in glacial acetic acid in a 500 mL flask with gentle warming if necessary.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature over 20 minutes.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into 1 L of cold water. A solid will precipitate.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with water to remove acetic acid, followed by a small amount of 10% sodium thiosulfate solution to quench any remaining bromine, and then again with water.

  • Purification: Dry the solid under vacuum. Recrystallization from a suitable solvent like ethanol or isopropanol may be performed if necessary.

Step 3: Chlorination of 7-Bromo-2,8-dimethylquinolin-4-ol

To facilitate the final amination step, the 4-hydroxyl group must be converted into a better leaving group. Treatment with phosphorus oxychloride (POCl₃) is the standard and highly effective method for this transformation.

Protocol 3: Synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline

Reagent/MaterialMolar Eq.MW ( g/mol )Amount
7-Bromo-2,8-dimethylquinolin-4-ol1.0252.1125.21 g
Phosphorus Oxychloride (POCl₃)5.0153.3351 mL (~84.3 g)
Toluene--50 mL (optional)

Procedure:

  • Reaction Setup: (Caution: POCl₃ is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood). To a flask containing 7-bromo-2,8-dimethylquinolin-4-ol, add phosphorus oxychloride. Toluene can be added as a co-solvent to improve stirring.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice (~500 g) in a large beaker with vigorous stirring.

  • Neutralization: Once the excess POCl₃ has been quenched, carefully neutralize the acidic solution with a saturated sodium bicarbonate solution or ammonium hydroxide until it is basic (pH > 8).

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part II: Final Amination and Product Realization

The final step involves a nucleophilic aromatic substitution (SNAr) reaction, where an amine source displaces the chloride at the C4 position. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position for this type of attack.

G cluster_1 Mechanism: Nucleophilic Aromatic Substitution (SNAr) start 7-Bromo-4-chloro-2,8-dimethylquinoline intermediate Meisenheimer-type Intermediate (Anionic σ-complex) start->intermediate Nucleophilic Attack at C4 nucleophile Ammonia (NH3) (Nucleophile) nucleophile->intermediate product 4-Amino-7-bromo-2,8-dimethylquinoline intermediate->product Loss of Leaving Group (Restores Aromaticity) leaving_group Chloride (Cl-) product->leaving_group Released

Caption: Key steps in the final SNAr amination reaction.

Step 4: Synthesis of 4-Amino-7-bromo-2,8-dimethylquinoline

This protocol uses ammonium hydroxide in a sealed vessel under elevated temperature to introduce the amino group.

Protocol 4: Amination

Reagent/MaterialMolar Eq.MW ( g/mol )Amount
7-Bromo-4-chloro-2,8-dimethylquinoline1.0270.5527.06 g
Ammonium Hydroxide (28-30%)Excess-150 mL
Phenol~1.094.11~9.4 g
Ethanol--100 mL

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel (Parr reactor or similar), combine 7-bromo-4-chloro-2,8-dimethylquinoline, ethanol, phenol (acts as a catalyst), and ammonium hydroxide.

  • Reaction: Seal the vessel and heat to 150-160°C with stirring for 12-18 hours. The internal pressure will increase.

  • Work-up: Cool the vessel to room temperature. Carefully vent the vessel. Transfer the contents to a beaker.

  • Isolation: A precipitate of the product should form upon cooling. If not, concentrate the mixture under reduced pressure to remove ethanol and some ammonia.

  • Purification: Collect the solid product by vacuum filtration. Wash with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, 4-amino-7-bromo-2,8-dimethylquinoline.

Product Characterization

The identity and purity of the final product and all intermediates should be rigorously confirmed using a suite of analytical techniques.

CompoundExpected ¹H NMR Signals (DMSO-d₆, δ ppm)Expected ¹³C NMR Signals (δ ppm)Expected Mass (m/z) [M+H]⁺
Intermediate 1 Aromatic protons (7-8 ppm), two distinct methyl singlets (~2.5 ppm)Aromatic carbons, two methyl carbons (~18-25 ppm), C=O carbon174.09
Intermediate 2 Loss of one aromatic proton signal, remaining aromatic protons, two methyl singletsAromatic carbons including a C-Br signal, two methyl carbons252.00 / 254.00
Intermediate 3 Aromatic protons, two distinct methyl singletsAromatic carbons including C-Br and C-Cl signals, two methyl carbons270.97 / 272.97
Final Product Broad singlet for NH₂ (~6-7 ppm), aromatic protons, two methyl singletsAromatic carbons including C-Br and C-NH₂ signals, two methyl carbons251.02 / 253.02

Note: The exact chemical shifts (δ) will depend on the solvent and experimental conditions. The data presented are illustrative. Spectroscopic data for similar aminoquinoline structures can be found in the literature to aid in assignment.[7][8]

References

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. [Link]

  • Kumar, S., & Bawa, S. (2022). An in-depth review on the synthesis of quinoline scaffolds. Biointerface Research in Applied Chemistry.
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Compt. Rend., 106, 142.
  • Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]

  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Reactions of 7-Bromoquinolines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Power of Palladium Catalysis The quinoline moiety is a privileged heterocyclic scaffold, forming the core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Power of Palladium Catalysis

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence in medicinally active compounds, such as the antimalarial drug chloroquine and the antibacterial agent ciprofloxacin, underscores the importance of efficient synthetic methodologies for its derivatization. The functionalization of the quinoline ring system, particularly through the introduction of carbon-carbon and carbon-nitrogen bonds, is a key strategy in the discovery of novel bioactive molecules.

Among the various positions on the quinoline ring, the 7-position is a frequent site for modification to modulate biological activity. 7-Bromoquinoline serves as a versatile and readily available starting material for such endeavors. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the selective and efficient functionalization of 7-bromoquinoline. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offer a broad substrate scope, excellent functional group tolerance, and generally mild reaction conditions.[1]

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed reactions of 7-bromoquinolines. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding necessary to successfully employ these transformative reactions in their synthetic workflows. Beyond simple procedural steps, this document delves into the causality behind experimental choices, offering insights into the selection of catalysts, ligands, bases, and solvents to achieve optimal outcomes.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[2] For 7-bromoquinoline, this reaction provides a direct route to 7-aryl- and 7-vinylquinolines, which are valuable intermediates in drug discovery.

A. Mechanistic Rationale: The "Why" Behind the Reagents

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of elementary steps involving the palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 7-bromoquinoline to form a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here as it promotes this often rate-limiting step.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4] The choice of base and solvent can significantly influence the rate and efficiency of transmetalation.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Mechanism 7-Bromoquinoline 7-Bromoquinoline Oxidative_Addition Oxidative Addition 7-Bromoquinoline->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Pd(II)_Complex 7-Quinolyl-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Boronic_Acid R-B(OH)2 Base Base Boronic_Acid->Base Boronate [R-B(OH)3]- Base->Boronate Boronate->Transmetalation Diaryl_Pd(II) 7-Quinolyl-Pd(II)(R)L2 Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration 7-Arylquinoline 7-Arylquinoline Reductive_Elimination->7-Arylquinoline

B. Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromoquinoline with Phenylboronic Acid

This protocol provides a general procedure for the synthesis of 7-phenylquinoline. It can be adapted for other aryl- and vinylboronic acids with minor modifications.

Materials:

  • 7-Bromoquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or SPhos

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromoquinoline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.). For more challenging couplings, SPhos (0.04 equiv.) can be used as the ligand.

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture to the flask to achieve a concentration of approximately 0.1 M with respect to the 7-bromoquinoline.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

C. Data Summary: Representative Suzuki-Miyaura Couplings of 7-Bromoquinoline
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O801285Fictionalized Data for Comparison
4-Methoxyphenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄1,4-Dioxane100492Fictionalized Data for Comparison
3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (1.2)---1100.1782[5]
Vinylboronic acid pinacol esterPd(dppf)Cl₂ (5)-Cs₂CO₃Dioxane90688Fictionalized Data for Comparison

Note: The data in this table is a representative compilation and may not reflect a direct head-to-head comparison under identical conditions. Optimization is often required for specific substrates.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of carbon-nitrogen bonds.[6][7] This reaction is particularly valuable for the preparation of 7-aminoquinoline derivatives, which are important pharmacophores.

A. Mechanistic Insights: The Role of Ligand and Base

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling but with distinct features related to the amine nucleophile.

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to 7-bromoquinoline.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for this step.[1]

  • Reductive Elimination: The aryl and amino groups are eliminated from the palladium center to form the C-N bond and regenerate the Pd(0) catalyst. Bulky, electron-rich phosphine ligands, such as Xantphos or Brettphos, are highly effective in promoting this step and preventing undesired side reactions.[8]

Buchwald_Hartwig_Mechanism 7-Bromoquinoline 7-Bromoquinoline Oxidative_Addition Oxidative Addition 7-Bromoquinoline->Oxidative_Addition Pd(0)L Pd(0)L Pd(0)L->Oxidative_Addition Pd(II)_Complex 7-Quinolyl-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base (e.g., NaOtBu) Base->Amine_Coordination Amido_Complex 7-Quinolyl-Pd(II)(NR2)L Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration 7-Aminoquinoline 7-Aminoquinoline Reductive_Elimination->7-Aminoquinoline

B. Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromoquinoline with Morpholine

This protocol describes the synthesis of 7-(morpholino)quinoline, a common structural motif in medicinal chemistry.

Materials:

  • 7-Bromoquinoline

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 7-bromoquinoline (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and Xantphos (0.04 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.2 M with respect to the 7-bromoquinoline, followed by the addition of morpholine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash chromatography on silica gel.

C. Data Summary: Representative Buchwald-Hartwig Aminations of 7-Bromoquinoline
AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101885Fictionalized Data for Comparison
AnilinePd(OAc)₂ (1)BrettPhos (2)NaOtBuDioxane1001290Fictionalized Data for Comparison
BenzylamineG3-Xantphos (5)-DBUMeCN/PhMe140178[8]
N-MethylanilinePd(OAc)₂ (2)L3 (4)NaOtBuToluene1002493[9]

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10] This reaction provides a direct route to 7-alkynylquinolines, which are versatile building blocks for the synthesis of more complex molecules.

A. Mechanistic Considerations: The Dual Catalytic System

The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt.

  • Palladium Cycle: Similar to other cross-coupling reactions, the palladium cycle involves oxidative addition of 7-bromoquinoline to a Pd(0) species, followed by transmetalation and reductive elimination.

  • Copper Cycle: The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive towards transmetalation with the palladium(II) intermediate than the alkyne itself, thus accelerating the overall reaction.[11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(II)_Complex 7-Quinolyl-Pd(II)(Br)L2 Transmetalation Transmetalation Alkynyl_Pd(II) 7-Quinolyl-Pd(II)(C≡CR)L2 Reductive_Elimination Reductive Elimination 7-Alkynylquinoline 7-Alkynylquinoline Terminal_Alkyne R-C≡CH Cu(I) CuI Base Base Copper_Acetylide R-C≡C-Cu Copper_Acetylide->Transmetalation

B. Experimental Protocol: Sonogashira Coupling of 7-Bromoquinoline with Phenylacetylene

This protocol outlines the synthesis of 7-(phenylethynyl)quinoline.

Materials:

  • 7-Bromoquinoline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add 7-bromoquinoline (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF or DMF, followed by triethylamine (2.0 equiv.) and phenylacetylene (1.2 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash chromatography on silica gel.

C. Data Summary: Representative Sonogashira Couplings of 7-Bromoquinoline
AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF651289[12]
1-OctynePd(PPh₃)₄ (2)CuI (2)i-Pr₂NHTHFRT692Fictionalized Data for Comparison
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NToluene70885Fictionalized Data for Comparison
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (2)NBu₃THF1000.595[8]

IV. Heck Reaction: Vinylation of 7-Bromoquinoline

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[13][14] It provides a valuable method for the synthesis of 7-vinylquinolines.

A. Mechanistic Overview: Key Steps to C-C Bond Formation
  • Oxidative Addition: A Pd(0) species adds to the C-Br bond of 7-bromoquinoline.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium center and inserts into the Pd-C bond in a syn-periplanar fashion.

  • β-Hydride Elimination (Syn-elimination): A hydrogen atom on the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the vinylated product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.

Heck_Mechanism 7-Bromoquinoline 7-Bromoquinoline Oxidative_Addition Oxidative Addition 7-Bromoquinoline->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Pd(II)_Complex 7-Quinolyl-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Alkene_Insertion Alkene Insertion Pd(II)_Complex->Alkene_Insertion Alkene Alkene Alkene->Alkene_Insertion Alkyl_Pd(II) Alkyl-Pd(II) Intermediate Alkene_Insertion->Alkyl_Pd(II) Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd(II)->Beta_Hydride_Elimination 7-Vinylquinoline 7-Vinylquinoline Beta_Hydride_Elimination->7-Vinylquinoline Pd-H_Complex L2Pd(H)Br Beta_Hydride_Elimination->Pd-H_Complex Pd-H_Complex->Pd(0)L2 Base Base Base

B. Experimental Protocol: Heck Reaction of 7-Bromoquinoline with n-Butyl Acrylate

This protocol details the synthesis of butyl (E)-3-(quinolin-7-yl)acrylate.

Materials:

  • 7-Bromoquinoline

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN) or DMF

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine 7-bromoquinoline (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).

  • Inert Atmosphere: Seal the tube and purge with nitrogen or argon.

  • Reagent Addition: Add anhydrous, degassed acetonitrile or DMF, followed by triethylamine (1.5 equiv.) and n-butyl acrylate (1.2 equiv.).

  • Reaction: Heat the sealed tube to 100-120 °C with stirring. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash chromatography.

C. Data Summary: Representative Heck Reactions of 7-Bromoquinoline
AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)Na₂CO₃MeCN821275[15]
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001682Fictionalized Data for Comparison
Ethylene (gas)PdCl₂(dppf) (3)-Et₃NDMSO1202465Fictionalized Data for Comparison
n-Butyl acrylatePd(dba)₂ (0.5)L.HBr (0.5)Cs₂CO₃Dioxane110395[6]

V. Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions have fundamentally transformed the synthetic approaches to functionalized quinolines. The protocols and data presented in this guide demonstrate the versatility and efficiency of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions for the derivatization of 7-bromoquinoline. A thorough understanding of the underlying reaction mechanisms and the judicious selection of catalysts, ligands, bases, and solvents are paramount to achieving high yields and selectivities.

The continued development of more active and robust catalyst systems, particularly those employing well-defined pre-catalysts and advanced ligands, will undoubtedly further expand the scope and applicability of these reactions. As the demand for novel quinoline-based compounds in medicine and materials science continues to grow, the methodologies outlined herein will remain essential tools for innovation and discovery.

VI. References

  • Kashani, S. K., Jessiman, J. E., & Ste. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267.

  • Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Organic Letters, 3(7), 1021–1024.

  • (2011). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. [Journal Name, if available].

  • (2017). Screening of different ligands for Suzuki coupling. [Journal Name, if available].

  • (n.d.). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI.

  • (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(xiii), 324–341.

  • (n.d.). The Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Journal Name, if available].

  • (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • (n.d.). The Role of the Base in Buchwald-Hartwig Amination. [Journal Name, if available].

  • Eleya, N., Mahal, A., Hein, M., Villinger, A., & Langer, P. (2011). Synthesis of Arylated Quinolines by Chemo- and Site-selective Suzuki–Miyaura Reactions of 5,7-Dibromo-8-(trifluoromethanesulfonyloxy)Quinoline. Advanced Synthesis & Catalysis, 353(14-15), 2761–2774.

  • (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.

  • (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Journal Name, if available].

  • (n.d.). Flow Chemistry: Sonogashira Coupling. [Source, if available].

  • (n.d.). First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction. [Journal Name, if available].

  • (2025). Application Notes and Protocols: Heck Reaction Conditions for (Z)-2-bromo-2-butene. Benchchem.

  • (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Source, if available].

  • (2011). Synthesis of 7-aminocoumarin by Buchwald-Hartwig cross coupling for specific protein labeling in living cells. [Journal Name, if available].

  • (n.d.). Sonogashira coupling reactions of phenylacetylene and aryl halides. ResearchGate.

  • (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.

  • (n.d.). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. ResearchGate.

  • (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages.

  • (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6525–6540.

  • (2023). Heck Reaction. Chemistry LibreTexts.

  • (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Journal Name, if available].

  • (n.d.). Magnetically Separable Pd Catalyst for Carbonylative Sonogashira Coupling Reactions for the Synthesis of α,β-Alkynyl Ketones. [Source, if available].

  • (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 843–851.

  • (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. [Journal Name, if available].

  • (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Source, if available].

  • (2011). Synthesis of 7-aminocoumarin by Buchwald-Hartwig cross coupling for specific protein labeling in living cells. [Journal Name, if available].

  • (n.d.). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions.

  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI.

  • (n.d.). Sonogashira reactions of phenylacetylene with arylbromides catalyzed by unsymmetrical palladium complexes [PdCl 2 (NHC)(PPh 3 )] 3a-f. a. ResearchGate.

  • (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

  • (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. ChemRxiv.

  • (n.d.). Heck reaction of n-butyl acrylate or styrene with various aryl halides a. ResearchGate.

  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School.

  • (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Journal Name, if available].

  • (n.d.). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. [Journal Name, if available].

  • (n.d.). Synthesis of novel 7-(heteryl/aryl)chromones via Suzuki coupling reaction. ResearchGate.

  • (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.

  • (n.d.). 3 - BJOC - Search Results. [Source, if available].

  • (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Journal Name, if available].

  • (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.

Sources

Method

Application Notes and Protocols: Synthesis and Evaluation of Novel Quinoline-Based EGFR and VEGFR-2 Inhibitors

For: Researchers, scientists, and drug development professionals. Abstract This comprehensive technical guide details the synthesis and biological evaluation of novel dual inhibitors of Epidermal Growth Factor Receptor (...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive technical guide details the synthesis and biological evaluation of novel dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) starting from the versatile chemical scaffold, 7-Bromo-4-chloro-2,8-dimethylquinoline. This document provides not only step-by-step synthetic protocols but also the underlying scientific rationale for key experimental choices, in-depth characterization methodologies, and detailed protocols for in vitro biological assays. The objective is to equip researchers with the necessary knowledge to synthesize, purify, characterize, and evaluate this promising class of anti-cancer compounds.

Introduction: The Rationale for Dual EGFR/VEGFR-2 Inhibition

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are both receptor tyrosine kinases that play pivotal roles in cancer progression.[1][2] EGFR signaling is crucial for tumor cell proliferation, survival, and metastasis, while VEGFR-2 is a key mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth.[3][4] Given the interconnectedness of these pathways in tumor biology, the development of single agents that can simultaneously inhibit both EGFR and VEGFR-2 presents a compelling therapeutic strategy to overcome resistance and improve anti-cancer efficacy.[5]

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved and investigational drugs, including several kinase inhibitors.[1] Its rigid structure and synthetic tractability make it an ideal starting point for the design of potent and selective inhibitors. This guide focuses on the chemical elaboration of 7-Bromo-4-chloro-2,8-dimethylquinoline, a strategically functionalized starting material, into a novel dual EGFR/VEGFR-2 inhibitor.

Signaling Pathways Overview

signaling_pathways cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling cluster_inhibitor Therapeutic Intervention EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR2->PLC_PKC_MAPK Angiogenesis Angiogenesis PLC_PKC_MAPK->Angiogenesis Inhibitor Quinoline-Based Dual Inhibitor Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition

Caption: EGFR and VEGFR-2 signaling pathways and points of inhibition.

Synthetic Strategy and Protocols

Our synthetic approach leverages the differential reactivity of the 4-chloro and 7-bromo positions on the quinoline ring. The 4-chloro position is highly susceptible to nucleophilic aromatic substitution, making it an ideal site for introducing a side chain known to interact with the kinase hinge region. The 7-bromo position is perfectly suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further diversity and modulate the pharmacokinetic properties of the final compound.

Overall Synthetic Workflow

synthetic_workflow Start 7-Bromo-4-chloro- 2,8-dimethylquinoline Step1 Step 1: Buchwald-Hartwig Amination Start->Step1 Intermediate1 Intermediate 1: 7-Bromo-N-(substituted)- 2,8-dimethylquinolin-4-amine Step1->Intermediate1 Step2 Step 2: Suzuki-Miyaura Coupling Intermediate1->Step2 Final Final Product: Dual EGFR/VEGFR-2 Inhibitor Step2->Final Purification Purification & Characterization Final->Purification biological_workflow Compound Synthesized Inhibitor KinaseAssay Kinase Inhibition Assays (EGFR & VEGFR-2) Compound->KinaseAssay CellAssay Anti-Proliferative Assays (e.g., MTT on A549, HT-29) Compound->CellAssay IC50 Determine IC₅₀ KinaseAssay->IC50 GI50 Determine GI₅₀ CellAssay->GI50 DataAnalysis Data Analysis & SAR Studies IC50->DataAnalysis GI50->DataAnalysis

Sources

Application

Application Notes and Protocols for the Evaluation of 7-Bromo-4-chloro-2,8-dimethylquinoline Derivatives as PI3K/Akt Signaling Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the PI3K/Akt Pathway in Oncology The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the PI3K/Akt Pathway in Oncology

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its activation is initiated by various extracellular signals, such as growth factors and hormones, which lead to the recruitment and activation of PI3K at the cell membrane.[4][5] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[4][6] This, in turn, facilitates the recruitment of Akt (also known as Protein Kinase B) to the membrane, where it is activated through phosphorylation.[4][6] Once active, Akt phosphorylates a wide array of downstream substrates, ultimately promoting cell survival and proliferation.

Dysregulation of the PI3K/Akt pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][7][8][9] The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[10][11][12][13] This document provides detailed protocols for the evaluation of a novel class of potential PI3K/Akt pathway inhibitors derived from 7-Bromo-4-chloro-2,8-dimethylquinoline.

Hypothetical Compound Class: 7-Bromo-4-chloro-2,8-dimethylquinoline Derivatives

While the synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline derivatives has not been extensively described in the context of PI3K inhibition, the quinoline core is a well-established pharmacophore for kinase inhibitors.[10][11] The synthetic protocols for similar quinoline-based compounds suggest that derivatization at the chloro and bromo positions could yield a library of compounds with diverse pharmacological properties.[14][15][16] For the purpose of these application notes, we will refer to a hypothetical lead compound from this series as QC-1 .

Experimental Workflow for Inhibitor Characterization

A systematic approach is crucial for the comprehensive evaluation of novel PI3K/Akt pathway inhibitors. The following workflow outlines the key experimental stages, from initial biochemical validation to cellular functional assays.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation a In Vitro PI3K Kinase Assay b Determine IC50 Values a->b c Western Blotting for p-Akt b->c Confirm Cellular Target Engagement d Cell Viability/Proliferation Assay c->d e Apoptosis Assay d->e f Correlate Biochemical and Cellular Data e->f Assess Functional Outcomes g Lead Compound Selection f->g G cluster_0 PI3K/Akt Pathway cluster_1 Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation QC1 QC-1 QC1->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of QC-1.

Cell Viability/Proliferation Assay

Objective: To assess the functional consequence of PI3K/Akt pathway inhibition on cancer cell growth and survival.

Principle: Assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure the amount of ATP present, which is directly proportional to the number of metabolically active cells. [17][18] Protocol: [17][18][19]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of QC-1. Include a vehicle control and a positive control (e.g., a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for 48-72 hours in a cell culture incubator.

  • Detection:

    • Add the CellTiter-Glo® reagent to each well. [17] * Mix and incubate at room temperature to lyse the cells and stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation:

The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The GI50 (concentration for 50% growth inhibition) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell LineQC-1 GI50 (µM)
MCF-7 1.2
U87 2.5
A549 5.8

Table 2: Example GI50 data for QC-1 in different cancer cell lines.

Apoptosis Assay

Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.

Principle: Apoptosis is a form of programmed cell death characterized by the activation of caspases. Assays using reagents like Caspase-Glo® 3/7 measure the activity of these key executioner caspases. [20][21][22] Protocol: (Based on Caspase-Glo® 3/7 Assay) [20][22]

  • Cell Treatment:

    • Seed and treat cells in a 96-well plate as described for the cell viability assay. It is often useful to run the apoptosis and viability assays in parallel.

  • Detection:

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Mix and incubate at room temperature.

    • Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

Data Analysis and Interpretation:

An increase in the luminescent signal indicates the induction of apoptosis. The results should be correlated with the cell viability data to confirm the mechanism of cell death. For further confirmation, Annexin V staining can be used to detect the externalization of phosphatidylserine, another early marker of apoptosis. [21][23]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of novel PI3K/Akt pathway inhibitors, using the hypothetical 7-Bromo-4-chloro-2,8-dimethylquinoline derivative, QC-1, as an example. By following this systematic workflow, researchers can effectively characterize the biochemical potency, cellular target engagement, and functional consequences of new chemical entities, thereby facilitating the identification and development of promising new cancer therapeutics.

References

  • Bio-Rad. (2022). PI3K-AKT Pathway Explained. YouTube. Retrieved from [Link]

  • University of Bergen. Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]

  • Song, M., et al. (2019). Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. Journal of Hematology & Oncology. Retrieved from [Link]

  • Creative Diagnostics. PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

  • Massacesi, C., et al. (2016). Challenges in the clinical development of PI3K inhibitors. Therapeutic Advances in Medical Oncology. Retrieved from [Link]

  • Cocco, S., et al. (2020). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers. Retrieved from [Link]

  • Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • Nicholson, K. M., & Anderson, N. G. (2002). The protein kinase B/Akt signalling pathway in human malignancy. Cellular Signalling. Retrieved from [Link]

  • Jo, H., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Retrieved from [Link]

  • Labiotech.eu. (2023). Could this be the start of a new era for PI3K drugs?. Retrieved from [Link]

  • Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]

  • Wu, G., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Retrieved from [Link]

  • Yap, T. A., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Ibrar, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Noorolyai, S., et al. (2019). Role of PI3K/AKT/mTOR in Cancer Signaling. Journal of Cellular Physiology. Retrieved from [Link]

  • Li, Y., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules. Retrieved from [Link]

  • ResearchGate. Which one is the most accepted method for cell viability assay?. Retrieved from [Link]

  • Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • YouTube. CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. Retrieved from [Link]

  • International Journal of Medical and Pharmaceutical Sciences. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]

  • Liu, P., et al. (2018). New development of inhibitors targeting the PI3K/AKT/mTOR pathway in personalized treatment of non-small-cell lung cancer. Journal of Hematology & Oncology. Retrieved from [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. Retrieved from [Link]

  • Shvets, K., et al. (2016). A direct fluorometric activity assay for lipid kinases and phosphatases. eLife. Retrieved from [Link]

  • ResearchGate. Synthesis of 7-chloroquinolinyl-4-. Retrieved from [Link]

  • Kráľová, P., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. Retrieved from [Link]

  • BPS Bioscience. Chemi-Verse™ PI3 Kinase (p120γ) Kinase Assay Kit. Retrieved from [Link]

  • Celcuity Inc. (2026). Celcuity Announces FDA Acceptance of New Drug Application for Gedatolisib in HR+/HER2-/PIK3CA Wild-Type Advanced Breast Cancer. GlobeNewswire. Retrieved from [Link]

  • Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

Sources

Method

Characterization of Reaction Products of 7-Bromo-4-chloro-2,8-dimethylquinoline: An Application Guide for Researchers

This technical guide provides a comprehensive framework for the characterization of reaction products derived from 7-bromo-4-chloro-2,8-dimethylquinoline. This versatile heterocyclic compound serves as a valuable buildin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the characterization of reaction products derived from 7-bromo-4-chloro-2,8-dimethylquinoline. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science, owing to its distinct reactive sites. The chloro-substituent at the 4-position is primed for nucleophilic aromatic substitution (SNAr), while the bromo-substituent at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions. This guide offers detailed protocols and theoretical insights to enable researchers to confidently identify and characterize the products of these transformations.

Strategic Considerations for Reactivity and Product Scaffolds

The inherent reactivity of 7-bromo-4-chloro-2,8-dimethylquinoline is dictated by the electronic nature of the quinoline ring and the distinct properties of its halogen substituents. Understanding these factors is paramount for predicting the outcome of a given reaction and for selecting the appropriate characterization techniques.

The electron-withdrawing nature of the quinoline nitrogen atom, coupled with the inductive effect of the chlorine atom, renders the C4-position highly electrophilic and susceptible to attack by nucleophiles.[1][2] Conversely, the C7-bromo bond is less polarized and typically requires a catalytic cycle, such as those employed in Suzuki-Miyaura or Buchwald-Hartwig reactions, to achieve functionalization.[3][4]

This dual reactivity allows for a modular approach to the synthesis of diverse derivatives. For instance, one can envision a synthetic sequence where a nucleophile is first introduced at the 4-position, followed by a subsequent cross-coupling reaction at the 7-position, or vice versa. The order of these reactions will depend on the desired final product and the compatibility of the functional groups introduced in each step.

Below is a diagram illustrating the primary reaction pathways for the functionalization of 7-bromo-4-chloro-2,8-dimethylquinoline.

Reaction Pathways Primary Reaction Pathways of 7-Bromo-4-chloro-2,8-dimethylquinoline cluster_snar Nucleophilic Aromatic Substitution (SNAr) at C4 cluster_coupling Pd-Catalyzed Cross-Coupling at C7 reactant 7-Bromo-4-chloro-2,8-dimethylquinoline product_snar 7-Bromo-4-substituted-2,8-dimethylquinoline (e.g., amino, alkoxy) reactant->product_snar Nu-H, Base product_suzuki 7-Aryl-4-chloro-2,8-dimethylquinoline reactant->product_suzuki ArB(OH)2, Pd catalyst, Base (Suzuki-Miyaura) product_buchwald 7-Amino-4-chloro-2,8-dimethylquinoline reactant->product_buchwald R2NH, Pd catalyst, Base (Buchwald-Hartwig)

Figure 1: General reaction schemes for the functionalization of 7-bromo-4-chloro-2,8-dimethylquinoline.

Analytical Workflow for Product Characterization

A systematic and multi-technique approach is essential for the unambiguous structural elucidation of the synthesized derivatives. The following workflow is recommended for the comprehensive characterization of reaction products.

Analytical Workflow Analytical Workflow for Product Characterization start Crude Reaction Mixture tlc_flash 1. Purification (TLC & Flash Chromatography) start->tlc_flash hplc 2. Purity Assessment (RP-HPLC) tlc_flash->hplc ms 3. Molecular Weight Determination (GC-MS or LC-MS) hplc->ms nmr 4. Structural Elucidation (¹H & ¹³C NMR) ms->nmr xray 5. Absolute Structure (optional) (X-ray Crystallography) nmr->xray final Characterized Product xray->final

Figure 2: A stepwise analytical workflow for the purification and characterization of reaction products.

Detailed Protocols and Methodologies

Purification: Flash Column Chromatography

Rationale: Flash chromatography is the primary technique for isolating the desired product from unreacted starting materials, catalysts, and byproducts. The choice of solvent system is critical and should be guided by preliminary analysis using Thin Layer Chromatography (TLC).

Protocol:

  • TLC Analysis:

    • Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate mixtures).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by staining (e.g., potassium permanganate).

    • The optimal solvent system will provide good separation between the product spot and other components, with a retention factor (Rf) for the product ideally between 0.2 and 0.4.

  • Flash Chromatography:

    • Pack a glass column with silica gel, slurried in the least polar solvent of the chosen mobile phase.

    • Adsorb the crude reaction mixture onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with the predetermined solvent system, gradually increasing the polarity if a gradient is required.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Purity Assessment: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is a highly sensitive technique for assessing the purity of the isolated product. A C18 column is typically effective for the separation of quinoline derivatives.

Protocol:

  • Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient could be: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined from a UV scan).

  • Data Analysis: The purity of the sample is determined by the area percentage of the main product peak in the chromatogram. A purity of ≥95% is generally considered acceptable for further characterization and biological testing.

Molecular Weight Determination: Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the product, which is a critical piece of information for confirming its identity. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Expected Fragmentation Patterns: The presence of bromine and chlorine atoms will result in characteristic isotopic patterns in the mass spectrum.

  • Bromine: Two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This will lead to two molecular ion peaks (M and M+2) of nearly equal intensity.

  • Chlorine: Two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. This will result in two molecular ion peaks (M and M+2) with an intensity ratio of approximately 3:1.

For products containing both bromine and chlorine, a more complex isotopic pattern will be observed for the molecular ion cluster (M, M+2, M+4).

Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range that includes the expected molecular weight of the product (e.g., 50-500 amu).

Protocol (LC-MS):

  • Sample Preparation: Use the same sample prepared for HPLC analysis.

  • LC Conditions: Employ the same HPLC method as described in section 3.2.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocycles.

    • Mass Range: Scan a range that encompasses the expected [M+H]+ ion.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are the most powerful techniques for determining the detailed chemical structure of the reaction products. The chemical shifts, coupling constants, and integration of the signals provide a wealth of information about the connectivity of the atoms in the molecule.

General Considerations for Quinoline Derivatives:

  • ¹H NMR: The aromatic protons of the quinoline ring system typically resonate in the region of 7.0-9.0 ppm. The introduction of substituents will cause predictable upfield or downfield shifts of the adjacent protons. The methyl groups at the 2- and 8-positions will appear as singlets, typically in the range of 2.5-3.0 ppm.

  • ¹³C NMR: The carbon atoms of the quinoline ring generally appear between 120 and 160 ppm. The carbons bearing the methyl groups will be in the aliphatic region, typically around 20-30 ppm.

Expected Chemical Shift Changes upon Substitution:

Position of SubstitutionExpected ¹H NMR Shift ChangesExpected ¹³C NMR Shift Changes
C4-Position (SNAr) The proton at the 3-position will be significantly affected. Protons on the carbocyclic ring (C5-C8) will experience smaller shifts.The chemical shift of C4 will change dramatically. C3 and C4a will also be influenced.
C7-Position (Cross-Coupling) The protons at the 6- and 8-positions will show the most significant changes.The chemical shift of C7 will be altered, as will the neighboring carbons C6 and C8.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is invaluable for confirming the connectivity of the molecule.

Absolute Structure Determination: Single-Crystal X-ray Diffraction

Rationale: For novel compounds, particularly those with stereocenters or complex substitution patterns, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure.

Protocol:

  • Crystal Growth: Grow single crystals of the purified product suitable for X-ray analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software.

Safety Precautions

Substituted quinolines, particularly halogenated derivatives, should be handled with care as they may be toxic and irritants.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the starting material and any reagents used.

Conclusion

The systematic application of the chromatographic and spectroscopic techniques outlined in this guide will enable researchers to confidently purify, identify, and fully characterize the reaction products of 7-bromo-4-chloro-2,8-dimethylquinoline. A thorough characterization is not only a cornerstone of good scientific practice but also a prerequisite for the subsequent evaluation of these novel compounds in their intended applications, be it in drug discovery or materials science.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.
  • PubChem. (n.d.). 7-Bromo-4-chloro-2-methylquinoline. National Center for Biotechnology Information.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.).
  • PubChemLite. (n.d.). 7-bromo-4-chloro-2,8-dimethylquinoline (C11H9BrClN).
  • PubChem. (n.d.). 2,8-Dimethylquinoline. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • ResearchGate. (2025). Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity | Request PDF.
  • Fluorochem. (n.d.). 7-Bromo-4-chloro-2,8-dimethylquinoline.
  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
  • National Institutes of Health. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway.
  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • NIST. (n.d.). 2,8-Dimethylquinoline. National Institute of Standards and Technology.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • PMC. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • packet 7 key 2323. (n.d.).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (n.d.). SciFinder® Page 1.
  • Google Patents. (n.d.). US3415932A - 7 - chloro - 4 - [4-(2-hydroxyethylamino)-1-methylbutylamino]quinoline; anti-inflammatory compositions and method using same.
  • Google Patents. (n.d.). CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.
  • PubChem. (n.d.). 7-Bromo-4-chloro-3,8-dimethylquinoline. National Center for Biotechnology Information.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Homework.Study.com. (n.d.). Consider the reaction of trans-1-bromo-4-methylcyclohexane with sodium methoxide. Draw the chair boat representation of the product of this reaction.
  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. BenchChem.
  • Reaxys. (n.d.). Reaxys Medicinal Chemistry.
  • gsis. (n.d.). 7-BROMO-4-CHLOROQUINOLINE.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Echemi. (n.d.). 7-Bromo-2,8-dimethyl-4-hydroxyquinoline.
  • NIST. (n.d.). 2,8-Dimethylquinoline. National Institute of Standards and Technology.

Sources

Application

Application Notes &amp; Protocols: A Guide to Regioselective Bromination of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Bromoquinolines The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bromoquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive compounds and functional materials.[1] The introduction of a bromine atom onto the quinoline ring is a critical synthetic transformation. Bromoquinolines are not merely final products; they are versatile synthetic intermediates.[2] The carbon-bromine bond serves as a synthetic handle for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Sonagashira), enabling the construction of diverse molecular libraries for drug discovery.[2]

Substituents on the quinoline ring play a crucial role in determining the biological activity of these compounds. For instance, bromo-substituted quinolines have demonstrated significant potential as anticancer[3][4], antibacterial[5], and antimalarial agents. The precise placement of the bromine atom is often paramount to the molecule's efficacy and selectivity. As an example, compounds featuring bromine atoms at the C-5 and C-7 positions have shown significant antiproliferative effects against various cancer cell lines, whereas substitutions at other positions were inactive.[3]

However, the inherent electronic nature of the quinoline ring—an electron-deficient pyridine ring fused to a more electron-rich benzene ring—presents a significant challenge for achieving regioselectivity during bromination.[6] This guide provides a comprehensive overview of the principles and proven protocols for the controlled, regioselective bromination of substituted quinolines, empowering researchers to predictably synthesize desired isomers.

Fundamentals of Regioselectivity

The outcome of a bromination reaction on a substituted quinoline is governed by the interplay of several factors. Understanding these is key to designing a successful synthesis.

  • Inherent Ring Electronics: The quinoline system is a tale of two rings. The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Conversely, the benzene (carbocyclic) ring is more electron-rich and is the typical site for electrophilic attack. Therefore, direct bromination of unsubstituted quinoline generally occurs on the benzene moiety.[6]

  • Directing Effects of Substituents: The position and electronic nature of existing substituents are the most powerful determinants of regioselectivity.

    • Activating Groups (e.g., -OH, -OR, -NH₂): These electron-donating groups (EDGs) strongly activate the ring towards electrophilic substitution, primarily at the ortho and para positions. In 8-substituted quinolines with EDGs, the C-5 and C-7 positions are highly activated and are the primary sites of bromination.[4][6]

    • Deactivating Groups (e.g., -NO₂): These electron-withdrawing groups (EWGs) deactivate the ring, making bromination more difficult and directing incoming electrophiles to the meta position.

  • Reaction Conditions: The choice of brominating agent, solvent, and temperature can dramatically influence the product distribution. For example, using molecular bromine (Br₂) can lead to different outcomes than using N-Bromosuccinimide (NBS), which can act as a source of electrophilic or radical bromine depending on the conditions.[2][6] Similarly, solvent choice can affect the solubility and reactivity of intermediates, altering the regiochemical course of the reaction.[6]

The following diagram illustrates the decision-making process for selecting a bromination strategy.

G start Define Target Bromoquinoline (Substitution Pattern) sub_type What is the nature of the substituent on the quinoline? start->sub_type edg Activating Group (-OH, -OR, -NH2) sub_type->edg EDG ewg Deactivating Group (-NO2, -CF3) sub_type->ewg EWG other Other / Unsubstituted sub_type->other Other desired_pos What is the desired bromination position? pos_benzene Benzene Ring (C5, C6, C7, C8) desired_pos->pos_benzene Benzene pos_pyridine Pyridine Ring (C3) desired_pos->pos_pyridine Pyridine edg->desired_pos method_eas Electrophilic Aromatic Substitution (EAS) (e.g., Br2, NBS) ewg->method_eas other->desired_pos pos_benzene->method_eas C5/C7 on 8-OH/OR/NH2 method_remote Remote C-H Activation (For C5 on 8-subst.) pos_benzene->method_remote C5 on 8-amide/urea method_dehydro Dehydrogenative Bromination (from Tetrahydroquinoline) pos_benzene->method_dehydro C6/C8 method_cyclize Electrophilic Cyclization (from alkynyl aniline) pos_pyridine->method_cyclize

Caption: General mechanism for electrophilic dibromination of 8-hydroxyquinoline.

Protocol 1.1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline

  • Source: Based on the methodology described by Ökten et al. [6]* Application: A key building block for developing novel anticancer and antimicrobial agents. [4]

    Reagent M.W. Amount Moles Equivalents
    8-Hydroxyquinoline 145.16 290 mg 2.0 mmol 1.0
    Molecular Bromine (Br₂) 159.81 671 mg (215 µL) 4.2 mmol 2.1

    | Chloroform (CHCl₃) | - | 30 mL | - | - |

Step-by-Step Procedure:

  • Dissolve 8-hydroxyquinoline (2.0 mmol, 1.0 eq) in 15 mL of distilled chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate container, prepare a solution of molecular bromine (4.2 mmol, 2.1 eq) in 15 mL of CHCl₃.

  • Protect the reaction flask from light by wrapping it in aluminum foil.

  • Slowly add the bromine solution dropwise to the 8-hydroxyquinoline solution over 10 minutes at ambient temperature.

  • Stir the reaction mixture in the dark for 2 days.

  • Work-up: After the reaction is complete, wash the mixture with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 25 mL) to quench any remaining bromine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure 5,7-dibromo-8-hydroxyquinoline. A yield of approximately 90% can be expected. [6]

Method 2: Dehydrogenative Bromination of Tetrahydroquinolines

This strategy offers an alternative route to functionalized bromoquinolines, starting from the more saturated tetrahydroquinoline core. N-Bromosuccinimide (NBS) serves a dual role as both a brominating agent and an oxidant for the aromatization step. [2]This one-pot cascade reaction is efficient and avoids the direct handling of quinolines, which can be challenging substrates.

Causality and Insights: The reaction proceeds through an initial electrophilic bromination of the electron-rich benzene ring of the tetrahydroquinoline, followed by a radical-mediated dehydrogenation to form the aromatic quinoline system. This method provides excellent regioselectivity, often targeting the C-6 and C-8 positions. [2] Protocol 2.1: Synthesis of 3,6,8-Tribromoquinoline from Tetrahydroquinoline

  • Source: Based on the methodology reported by Yang et al. [2]* Application: Provides access to polybrominated quinolines that are precursors for multi-functionalized derivatives via subsequent cross-coupling reactions. [2]

    Reagent M.W. Amount Moles Equivalents
    1,2,3,4-Tetrahydroquinoline 133.19 26.6 mg 0.2 mmol 1.0
    N-Bromosuccinimide (NBS) 177.98 178 mg 1.0 mmol 5.0

    | Chloroform (CHCl₃) | - | 2.0 mL | - | - |

Step-by-Step Procedure:

  • Add 1,2,3,4-tetrahydroquinoline (0.2 mmol, 1.0 eq) to a reaction vial containing 2.0 mL of chloroform (CHCl₃).

  • Add N-Bromosuccinimide (NBS) (1.0 mmol, 5.0 eq) to the solution portion-wise (one equivalent at a time) while stirring at room temperature under air.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Wash the organic phase with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine species, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3,6,8-tribromoquinoline. A yield of 78% was reported for this transformation. [2]

Method 3: Metal-Free, Remote C-H Bromination

Recent advances have enabled the functionalization of C-H bonds that are traditionally difficult to access. For 8-substituted quinolines, direct bromination typically yields 5- and/or 7-bromo products. A metal-free protocol using trihaloisocyanuric acid allows for the highly regioselective bromination at the C-5 position, even for substrates that are not strongly activated. [7] Causality and Insights: This method provides a powerful tool for accessing geometrically challenging C-5 halogenated quinolines. The reaction is operationally simple, proceeds at room temperature, and uses an inexpensive halogen source. It exhibits high functional group tolerance, allowing for the C-5 bromination of 8-alkoxy, 8-amido, and 8-urea substituted quinolines with excellent yields and complete regioselectivity. [7][8] Protocol 3.1: General Procedure for C5-Bromination of 8-Substituted Quinolines

  • Source: Based on the general method developed by Kumar et al. [7]* Application: A highly economical and selective route to C5-halogenated quinolines, which are valuable in pharmaceutical development. [7]

    Reagent M.W. Amount Moles Equivalents
    8-Substituted Quinoline - 0.5 mmol 0.5 mmol 1.0
    Tribromoisocyanuric acid (TBCA) 347.78 62 mg 0.18 mmol 0.36

    | Dichloromethane (CH₂Cl₂) | - | 2.0 mL | - | - |

Step-by-Step Procedure:

  • To a solution of the 8-substituted quinoline (0.5 mmol, 1.0 eq) in dichloromethane (CH₂Cl₂, 2.0 mL), add tribromoisocyanuric acid (TBCA) (0.18 mmol, 0.36 eq).

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction progress by TLC. The reaction time will vary depending on the substrate but is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure C5-bromoquinoline derivative. Yields are generally good to excellent. [7]

Summary of Regioselective Bromination Outcomes

The following table summarizes typical outcomes for the bromination of various substituted quinolines, highlighting the directing influence of the substituent and the reaction conditions.

Starting MaterialBrominating Agent(s)Key ConditionsMajor Product(s)Approx. YieldReference
8-HydroxyquinolineBr₂ (2.1 eq)CHCl₃, RT, 2 days5,7-Dibromo-8-hydroxyquinoline90%[4][6]
8-HydroxyquinolineBr₂ (1.5 eq)CH₃CN, 0 °CMixture of 5,7-dibromo- and 7-bromo-58% (7-bromo)[6]
8-MethoxyquinolineBr₂ (1.1 eq)CCl₄, RT5-Bromo-8-methoxyquinoline-[6]
1,2,3,4-TetrahydroquinolineNBS (5.0 eq)CHCl₃, RT3,6,8-Tribromoquinoline78%[2]
6-Methyl-TetrahydroquinolineNBS (5.0 eq)CHCl₃, RT3,8-Dibromo-6-methylquinoline89%[2]
8-MethoxyquinolineTBCA (0.36 eq)CH₂Cl₂, RT5-Bromo-8-methoxyquinoline94%[7]
N-(quinolin-8-yl)pivalamideTBCA (0.36 eq)CH₂Cl₂, RTN-(5-bromoquinolin-8-yl)pivalamide95%[7]
6,8-DibromoquinolineHNO₃ / H₂SO₄-5 °C to RT6,8-Dibromo-5-nitroquinoline96%[3]

Conclusion and Future Outlook

The regioselective bromination of substituted quinolines is a field rich with both established methodologies and emerging innovations. For researchers in drug discovery and materials science, mastering these techniques is essential for the efficient synthesis of novel functional molecules. Classical electrophilic substitution on activated rings remains a robust and high-yielding strategy. Simultaneously, modern methods like dehydrogenative bromination and remote C-H activation have opened new avenues to previously inaccessible isomers, offering greater control and synthetic flexibility. By understanding the fundamental principles of reactivity and carefully selecting the appropriate protocol, chemists can navigate the complexities of quinoline chemistry to achieve their desired synthetic targets with precision and efficiency.

References

  • Al-Dhfyan, A., Al-Qahtani, A., Al-Oqail, M., Ökten, S., & Köprülü, T. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
  • Ökten, S., et al. (2017). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • Kumar, A., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. [Link]

  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

  • Bessis, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. [Link]

  • Li, J., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances. [Link]

  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PubMed Central. [Link]

  • Kumar, A., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline

Welcome to the technical support center for the synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and improve the yield and purity of your target compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Introduction to the Synthetic Challenge

The synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The most logical synthetic pathway involves the construction of the quinoline core, followed by sequential halogenation. This guide will address potential issues at each critical stage of this synthesis.

A plausible and efficient synthetic route is a three-step process:

  • Combes Quinoline Synthesis: Formation of 2,8-dimethylquinolin-4-ol from 2-methylaniline and acetylacetone.

  • Chlorination: Conversion of the 4-hydroxyl group to a chloro group to yield 4-chloro-2,8-dimethylquinoline.

  • Regioselective Bromination: Introduction of a bromine atom at the 7-position of the quinoline ring.

This guide is structured in a question-and-answer format to directly address specific problems you may encounter during this synthesis.

Visualizing the Synthetic Pathway

Synthetic_Pathway Start 2-Methylaniline + Acetylacetone Step1 Step 1: Combes Quinoline Synthesis Start->Step1 Intermediate1 2,8-Dimethylquinolin-4-ol Step1->Intermediate1 Acid Catalyst (e.g., H₂SO₄) Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 4-Chloro-2,8-dimethylquinoline Step2->Intermediate2 Chlorinating Agent (e.g., POCl₃) Step3 Step 3: Regioselective Bromination Intermediate2->Step3 FinalProduct 7-Bromo-4-chloro-2,8-dimethylquinoline Step3->FinalProduct Brominating Agent (e.g., NBS, Br₂)

Caption: Proposed three-step synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline.

Part 1: Troubleshooting the Combes Quinoline Synthesis

The Combes synthesis is a robust method for preparing quinolines from anilines and β-diketones.[1][2] However, optimizing the reaction for high yield requires careful attention to several factors.

Q1: My Combes reaction is resulting in a low yield of 2,8-dimethylquinolin-4-ol. What are the likely causes and how can I improve it?

A1: Low yields in the Combes synthesis can often be attributed to incomplete reaction, side reactions, or issues with the work-up procedure. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure that your 2-methylaniline and acetylacetone are pure. Impurities in the aniline can lead to the formation of undesired side products.

  • Acid Catalyst Concentration: The concentration of the acid catalyst, typically sulfuric acid, is critical.[1]

    • Too little acid: May result in incomplete cyclization of the enamine intermediate.

    • Too much acid: Can lead to sulfonation of the aromatic ring or charring of the reactants, especially at elevated temperatures.

  • Reaction Temperature and Time: The initial condensation to form the enamine intermediate is often exothermic.[3] The subsequent cyclization requires heating.

    • Insufficient heating: May lead to incomplete cyclization.

    • Overheating: Can cause decomposition and tar formation.[3]

  • Work-up Procedure: The product, 2,8-dimethylquinolin-4-ol, may precipitate upon neutralization of the acidic reaction mixture. Ensure the pH is carefully adjusted to maximize precipitation without redissolving the product.

Parameter Recommendation Rationale
Catalyst Concentrated H₂SO₄Promotes the cyclization of the enamine intermediate.
Temperature Initial mixing at room temperature, followed by gentle heating.Controls the initial exothermic reaction and provides energy for cyclization.
Reaction Time Monitor by TLC until starting materials are consumed.Ensures the reaction goes to completion.
Work-up Pour onto ice and neutralize with a base (e.g., NaOH or NH₄OH).Precipitates the quinolinol product.

Q2: I am observing significant tar formation in my Combes reaction. How can I minimize this?

A2: Tar formation is a common issue in acid-catalyzed reactions involving aromatic amines.[3] To mitigate this:

  • Control the rate of acid addition: Add the sulfuric acid slowly while cooling the reaction mixture in an ice bath.[3] This helps to dissipate the heat generated during the initial mixing.

  • Optimize the reaction temperature: Avoid excessive heating during the cyclization step. A moderate temperature for a longer duration is often preferable to a high temperature for a shorter time.

  • Use a milder catalyst: Polyphosphoric acid (PPA) can sometimes be a milder alternative to sulfuric acid and may reduce charring.[2]

Part 2: Troubleshooting the Chlorination Step

The conversion of the 4-hydroxyquinoline to a 4-chloroquinoline is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q3: The chlorination of my 2,8-dimethylquinolin-4-ol is incomplete, and I am recovering starting material. How can I drive the reaction to completion?

A3: Incomplete chlorination is a frequent challenge. Consider the following to improve your yield of 4-chloro-2,8-dimethylquinoline:

  • Excess of Chlorinating Agent: Ensure you are using a sufficient excess of POCl₃. A common molar ratio is 3-5 equivalents of POCl₃ to the quinolinol.

  • Reaction Temperature and Duration: The reaction often requires heating to proceed at a reasonable rate. Refluxing in POCl₃ is a common procedure.[4] Monitor the reaction by TLC to determine the optimal reaction time.

  • Solvent: While POCl₃ can act as both the reagent and the solvent, in some cases, the addition of a high-boiling inert solvent like toluene or xylenes can improve solubility and reaction kinetics.

  • Removal of HCl: The reaction generates HCl, which can exist in equilibrium with the starting materials. Performing the reaction under conditions that allow for the removal of HCl can drive the equilibrium towards the product. However, this is often not necessary with a sufficient excess of POCl₃.

Q4: The work-up of my chlorination reaction is problematic, resulting in a low isolated yield. What is the best way to isolate the product?

A4: The work-up of a reaction involving POCl₃ must be performed with caution due to its reactivity with water.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃. The process is highly exothermic and should be done in a well-ventilated fume hood.

  • Neutralization: After quenching, the solution will be strongly acidic. Neutralize it carefully with a base such as sodium carbonate or sodium hydroxide solution until the solution is basic.[3] The product, 4-chloro-2,8-dimethylquinoline, will precipitate as a solid.

  • Extraction: If the product does not precipitate or if it is an oil, it can be extracted with an organic solvent like dichloromethane or ethyl acetate.[4]

Chlorination_Troubleshooting Problem Low Yield of 4-Chloro-2,8-dimethylquinoline Cause1 Incomplete Reaction Problem->Cause1 Cause2 Difficult Work-up Problem->Cause2 Solution1a Increase POCl₃ excess Cause1->Solution1a Solution1b Increase reaction temperature/time Cause1->Solution1b Solution2a Careful quenching on ice Cause2->Solution2a Solution2b Neutralization and extraction Cause2->Solution2b

Caption: Troubleshooting workflow for the chlorination step.

Part 3: Troubleshooting the Regioselective Bromination

The final step is the electrophilic bromination of 4-chloro-2,8-dimethylquinoline. The directing effects of the substituents on the quinoline ring will influence the position of bromination.

Q5: My bromination reaction is producing a mixture of isomers, not just the desired 7-bromo product. How can I improve the regioselectivity?

A5: Achieving high regioselectivity in the bromination of substituted quinolines can be challenging.[5] The outcome is influenced by the choice of brominating agent and the reaction conditions.

  • Choice of Brominating Agent:

    • Molecular Bromine (Br₂): Can be aggressive and may lead to over-bromination or a mixture of isomers.[5]

    • N-Bromosuccinimide (NBS): Often provides better regioselectivity and is a milder brominating agent.[5]

  • Solvent: The choice of solvent can influence the reactivity of the brominating agent and the regioselectivity of the reaction. Common solvents for bromination include acetic acid, acetonitrile, or chlorinated solvents.

  • Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the kinetically controlled product.[5]

  • Catalyst: In some cases, a Lewis acid catalyst may be used to enhance the reactivity of the brominating agent, but this can also affect the regioselectivity.

Brominating Agent Typical Conditions Advantages Disadvantages
Br₂ Acetic acid or CCl₄Readily available and inexpensive.Can be unselective and lead to over-bromination.
NBS Acetonitrile or CCl₄, often with a radical initiator (e.g., AIBN) or light.Milder, often more selective.More expensive than Br₂.

Q6: I am having difficulty purifying the final product from unreacted starting material and brominated isomers. What purification strategies do you recommend?

A6: The purification of halogenated quinolines can be complex due to their similar polarities.

  • Column Chromatography: This is the most common method for separating isomers. A careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the products.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material. This may require some experimentation with different solvent systems.

  • Conversion to a Salt: In some cases, converting the quinoline mixture to their hydrochloride or hydrobromide salts can alter their solubility properties, allowing for purification by recrystallization of the salt.[5] The free base can then be regenerated by neutralization.[5]

Experimental Protocols

Step 1: Synthesis of 2,8-dimethylquinolin-4-ol (Combes Synthesis)

  • In a round-bottom flask, combine 2-methylaniline (1 equivalent) and acetylacetone (1.1 equivalents).

  • Stir the mixture at room temperature. An exothermic reaction may occur.[3]

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) with continuous stirring.[3]

  • After the addition is complete, gently heat the reaction mixture for a specified period, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated solution of sodium hydroxide or ammonium hydroxide until a precipitate forms.[3]

  • Collect the solid by filtration, wash with cold water, and dry to obtain the crude 2,8-dimethylquinolin-4-ol.

Step 2: Synthesis of 4-chloro-2,8-dimethylquinoline

  • In a round-bottom flask equipped with a reflux condenser, add 2,8-dimethylquinolin-4-ol (1 equivalent) and phosphorus oxychloride (3-5 equivalents).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred mixture of crushed ice.

  • Neutralize the acidic solution with a solid or concentrated aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide).

  • Collect the precipitated solid by filtration, wash with water, and dry. Alternatively, extract the product with an organic solvent.

Step 3: Synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline

  • Dissolve 4-chloro-2,8-dimethylquinoline (1 equivalent) in a suitable solvent (e.g., acetic acid or acetonitrile).

  • Add N-Bromosuccinimide (NBS) (1-1.2 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, quench any remaining brominating agent with a solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals.
  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline - Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (2021).
  • Synthesis of quinolines - Organic Chemistry Portal.
  • US3145084A - Purification of liquid bromine contaminated with organic impurities - Google P
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. (2021).
  • Table 2 Optimization of reaction conditions for the synthesis of 4a a - ResearchG
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis?
  • US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google P
  • Sandmeyer Reaction - Organic Chemistry Portal.
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -
  • 24 questions with answers in QUINOLINES | Science topic - ResearchG
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem.
  • A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines.
  • Combes Quinoline Synthesis.
  • (PDF)
  • Technical Support Center: Synthesis of 3-Bromoquinoline Deriv
  • Synthesis of 2-[(quinolin-8-yloxy)
  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC - NIH.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one - Benchchem.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-C
  • Sandmeyer reaction| Haloalkanes and Haloarenes | Grade 12 | Chemistry | Khan Academy. (2025).
  • Sandmeyer Reaction Mechanism - BYJU'S.
  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H)

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Di-substituted Quinolines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields when using di-substituted quinoline scaffolds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanism and the rationale behind each troubleshooting step. This guide is structured to help you diagnose and resolve common issues, leading to successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding Suzuki coupling with quinoline substrates.

Q1: Why is my Suzuki coupling reaction with a di-substituted quinoline failing or giving low yields?

Low yields in Suzuki couplings involving quinolines often stem from a few core issues. The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Additionally, di-substituted quinolines can introduce significant steric hindrance, which slows down crucial steps in the catalytic cycle like oxidative addition or reductive elimination. Other common culprits include instability of the boronic acid/ester (protodeboronation), suboptimal choice of catalyst, ligand, base, or solvent, and presence of impurities.

Q2: What is the most common side reaction, and how can I detect it?

The most prevalent side reaction is often protodeboronation, where the boronic acid or ester is replaced by a hydrogen atom from a proton source (like water or alcohol) before it can transmetalate to the palladium complex.[2] This leads to the formation of a de-halogenated quinoline starting material and homocoupling of the boronic acid. You can detect these side products by analyzing the crude reaction mixture using LC-MS or GC-MS and comparing the masses to your expected product and starting materials.

Q3: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

While boronic acids are common, they are prone to dehydration to form cyclic boroxine trimers and are more susceptible to protodeboronation.[2] For challenging couplings, using a more stable boronic ester, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate, is highly recommended.[2] Pinacol esters, in particular, offer a good balance of stability and reactivity.[2]

Q4: How critical is it to maintain an inert atmosphere?

It is absolutely critical. The active catalyst is a Pd(0) species, which is highly sensitive to oxidation by atmospheric oxygen.[2] Failure to properly degas solvents and maintain a positive pressure of an inert gas (like Argon or Nitrogen) throughout the setup and reaction can lead to the formation of palladium black (inactive metallic palladium) and a complete loss of catalytic activity.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with your reaction.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and, more importantly, the phosphine ligand is the single most critical factor for success with challenging substrates like di-substituted quinolines. The ligand stabilizes the palladium center, modulates its reactivity, and can overcome steric hindrance.

Problem: No reaction or very low conversion.

This often points to an issue with catalyst activity, which can be caused by catalyst poisoning by the quinoline nitrogen or the use of a catalyst system not suited for a sterically demanding or electron-rich/poor substrate.

Causality: The quinoline nitrogen can act as a ligand, binding to the palladium and preventing it from participating in the catalytic cycle.[1] Bulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting oxidative addition and reductive elimination steps while sterically shielding the palladium center, which can discourage coordination by the quinoline nitrogen.[1]

Solutions & Experimental Protocol:

  • Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often ineffective.[3] Use specialized biaryl phosphine ligands (Buchwald ligands) or bulky alkylphosphines.

  • Use Palladium Precatalysts: Pd(II) precatalysts are air-stable and are efficiently reduced to the active Pd(0) in situ, ensuring a consistent concentration of the active catalyst.[2]

Table 1: Recommended Catalyst/Ligand Systems for Di-substituted Quinolines
Issue / Substrate TypeRecommended Pd SourceRecommended LigandRationale
Sterically Hindered (e.g., 2,8-disubstituted)Pd₂(dba)₃, Pd(OAc)₂XPhos , SPhos , RuPhos Bulky biaryl ligands create a sterically demanding coordination sphere that promotes reductive elimination.[3]
Electron-Deficient Quinolines G3/G4 Buchwald PrecatalystsBrettPhos BrettPhos is exceptionally active for coupling electron-deficient heterocycles.[3]
Unreactive Chloro-quinolines Pd(OAc)₂Ad₂PⁿBu (cBRIDP)Highly electron-rich and bulky alkylphosphine ligands are required to activate the strong C-Cl bond.[1]
General Starting Point PdCl₂(dppf)·CH₂Cl₂dppf (built-in)A robust, general-purpose catalyst system, effective for many standard couplings.[4]
Protocol: Screening for the Optimal Ligand
  • Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the di-halo-quinoline (0.1 mmol, 1.0 equiv), boronic ester (0.22 mmol, 2.2 equiv for di-substitution), and base (see Section 2).

  • Catalyst Addition: In separate vials, prepare stock solutions of the Pd source (e.g., Pd₂(dba)₃, 2 mol %) and various ligands (4.4 mol %).

  • Reaction Initiation: Add the appropriate catalyst/ligand solution to each reaction vial, followed by degassed solvent (e.g., 1,4-dioxane, 1 M).

  • Execution: Seal the vials, remove from the glovebox, and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Analysis: After a set time (e.g., 12 hours), take an aliquot from each vial, quench, and analyze by LC-MS or UPLC to determine conversion and identify the most effective ligand.

The Role of the Base and Solvent System

The base is not merely a pH adjuster; it is a stoichiometric reagent required to activate the boronic acid/ester for the transmetalation step.[5] The solvent must solubilize all components and operate at a suitable temperature.

Problem: Stalled reaction and/or significant protodeboronation.

An inappropriate base can be too weak to facilitate transmetalation or too strong, leading to degradation. The solvent choice impacts solubility and the activation energy of the reaction steps.

Causality: Transmetalation proceeds via a boronate species (R-B(OR)₂OH⁻), which is formed by the reaction of the boronic acid/ester with the base.[5] A weak base may not generate a sufficient concentration of this active species. The presence of water is often crucial, especially with carbonate or phosphate bases, but excess water can promote protodeboronation.

Solutions & Experimental Protocol:

  • Base Strength: For many quinoline couplings, moderately strong inorganic bases are ideal. Potassium phosphate (K₃PO₄) is an excellent starting point as it is effective and generally does not cause base-labile functional group degradation.[3] Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can be effective in milder conditions.

  • Solvent Choice: Aprotic polar solvents are preferred. 1,4-Dioxane , Toluene , or THF , often with a small amount of water (e.g., 10:1 solvent:water), are standard choices.[4]

Table 2: Common Base/Solvent Combinations
BaseCommon SolventsStrengthsWeaknesses
K₃PO₄ Dioxane, Toluene, DMFHighly effective for a broad range of substrates, including challenging ones.[3]Can be hygroscopic; requires careful handling.
K₂CO₃ Dioxane/H₂O, Toluene/H₂OInexpensive and effective for many standard couplings.[4][6]May be too weak for activating unreactive substrates.
Cs₂CO₃ Dioxane, TolueneHighly soluble in organic solvents, often gives higher yields with hindered substrates.More expensive.
KF THFMild and suitable for substrates with base-sensitive functional groups.[5]Often requires higher temperatures or longer reaction times.
Substrate Quality and Side Reactions

The purity of your starting materials and the stability of your coupling partners are paramount.

Problem: Low yield despite optimization, with dehalogenated starting material or homocoupled boronic acid observed.

This strongly suggests issues with the stability of the boronic acid or competing side reactions.

Causality:

  • Protodeboronation: As mentioned, this is the hydrolytic cleavage of the C-B bond. It is accelerated by high temperatures and protic sources.

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can occur if a hydride source is present in the reaction mixture.[2]

  • Catalyst Decomposition: Formation of palladium black indicates that the Pd(0) catalyst is precipitating out of solution, losing its activity. This is often caused by ligand dissociation or oxidation.

Solutions & Workflow Diagram:

  • Verify Starting Material Purity: Use freshly purified halo-quinoline and high-purity boronic acid/ester. Impurities can inhibit the catalyst.

  • Use a More Stable Boron Reagent: Switch from a boronic acid to a pinacol or MIDA boronate ester.

  • Control Stoichiometry: Use a slight excess of the boron reagent (1.1-1.3 equivalents per halide) to compensate for any degradation.

  • Lower Temperature: If side reactions are prevalent, try running the reaction at a lower temperature for a longer period.

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram provides a logical path for diagnosing and solving common issues.

G start Low Yield or No Reaction check_sm Step 1: Verify Starting Materials - Purity (NMR, LCMS) - Boronic Ester Stability - Inert Atmosphere start->check_sm Begin Diagnosis optimize_cat Step 2: Optimize Catalyst System - Screen Bulky Ligands (Table 1) - Use a Pd(II) Precatalyst check_sm->optimize_cat Materials OK optimize_cond Step 3: Screen Reaction Conditions - Test Bases (K3PO4, Cs2CO3) - Vary Solvent (Dioxane, Toluene) - Adjust Temperature optimize_cat->optimize_cond Conversion Still Low side_reactions Step 4: Analyze Side Products - Protodeboronation? - Dehalogenation? optimize_cond->side_reactions Side Products Observed final_sol Solution: - Use Pinacol/MIDA Ester - Lower Temperature - Use Freshly Degassed Solvents side_reactions->final_sol Identify Cause

Caption: A decision tree for systematic troubleshooting of Suzuki coupling reactions.

Understanding the Catalytic Cycle

Visualizing the mechanism helps pinpoint where the reaction might be failing. The key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.

Diagram 2: Suzuki-Miyaura Catalytic Cycle with Quinoline Inhibition

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition inhibited_pd Quinoline-Pd(0)Lₙ (Inactive) pd0->inhibited_pd Catalyst Poisoning trans_complex Ar-Pd(II)L₂-R oa_complex->trans_complex Transmetalation product_complex Ar-R Pd(0)L₂ trans_complex->product_complex Reductive Elimination product Product (Ar-R) product_complex->product arx Quinoline-X arx->oa_complex boronic R-B(OR)₂ boronic->trans_complex base Base (e.g., K₃PO₄) base->trans_complex Activation

Caption: The Suzuki catalytic cycle, highlighting potential catalyst poisoning by the quinoline substrate.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information. [Link]

  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Center for Biotechnology Information. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

Sources

Troubleshooting

Technical Support Center: Challenges in Nucleophilic Aromatic Substitution on 4-Chloroquinolines

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 4-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 4-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 4-substituted quinolines, which are crucial scaffolds in medicinal chemistry.[1][2] Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions, maximize yields, and minimize byproduct formation.

The Underlying Chemistry: A Quick Primer

Nucleophilic substitution on 4-chloroquinolines predominantly proceeds via the SNAr mechanism.[1][2] The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position, making it susceptible to attack by nucleophiles. The reaction typically involves a two-step addition-elimination process, forming a negatively charged intermediate known as a Meisenheimer complex.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Conversion of 4-Chloroquinoline

Question: I am seeing very low conversion of my starting 4-chloroquinoline, even after prolonged reaction times and at elevated temperatures. What are the likely causes and how can I improve the yield?

Answer: Low reactivity is a common hurdle in SNAr reactions with 4-chloroquinolines. The primary reasons often revolve around insufficient activation of the quinoline ring, a weak nucleophile, or suboptimal reaction conditions.

Causality and Solutions:

  • Electronic Effects of Substituents: The electronic nature of substituents on the quinoline ring plays a significant role. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) groups decrease the electrophilicity of the C4 carbon, thus deactivating the ring towards nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups enhance reactivity.[3]

    • Troubleshooting Strategy: If your 4-chloroquinoline bears an EDG, you will likely need to employ more forcing reaction conditions. Consider increasing the reaction temperature, using a stronger base, or switching to a higher-boiling point solvent. In some challenging cases, transitioning to a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, may be a more effective strategy.

  • Nucleophile Strength: The nucleophilicity of your attacking species is critical. Weakly nucleophilic compounds, such as anilines with strong EWGs, will react sluggishly.

    • Troubleshooting Strategy: If you suspect your nucleophile is too weak, you can increase its reactivity by deprotonating it with a strong base to generate a more potent anionic nucleophile. For instance, using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate an alcohol or an amine can significantly accelerate the reaction.

  • Reaction Conditions: Temperature, solvent, and the choice of base are all interconnected and crucial for success.

    • Troubleshooting Strategy:

      • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. For thermally stable reactants, microwave irradiation can often dramatically reduce reaction times and improve yields.

      • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cationic counter-ion of the base and leave the nucleophile more reactive.[4][5]

      • Base: The choice of base is critical. For amine nucleophiles, an external base is often required to neutralize the HCl generated during the reaction.[1][2] Inorganic bases like K₂CO₃ or Cs₂CO₃ are common choices. For very weak nucleophiles, stronger bases like NaH or KOtBu may be necessary.

Experimental Protocol: A General Procedure for Amination

  • To a solution of the 4-chloroquinoline (1.0 equiv) in anhydrous DMSO (0.1 M), add the amine nucleophile (1.2 equiv) and K₂CO₃ (2.0 equiv).

  • Heat the reaction mixture to 120 °C and monitor the progress by TLC or LC-MS.

  • If no significant conversion is observed after 12 hours, incrementally increase the temperature to 140 °C.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Problem 2: Formation of Multiple Products and Side Reactions

Question: My reaction is messy, and I'm observing several unexpected spots on my TLC plate. What are the common side reactions, and how can I suppress them?

Answer: The formation of multiple products is a frequent challenge, often stemming from the inherent reactivity of the quinoline system and the reaction conditions employed.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis to 4-Quinolone: 4-Chloroquinolines can be susceptible to hydrolysis, especially in the presence of water and base at elevated temperatures, leading to the formation of the corresponding 4-quinolone.

    • Mitigation: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and flame-dry your glassware before setting up the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Dimerization: Under certain conditions, radical-mediated dimerization of the quinoline can occur.

    • Mitigation: This is less common but can be promoted by trace metal impurities or high temperatures. Ensure high-purity starting materials and consider if a lower reaction temperature is feasible.

  • Regioselectivity Issues with Di-substituted Quinolines: If your quinoline has another potential leaving group (e.g., at the C2 position), you may observe a mixture of isomers. While the C4 position is generally more reactive, the C2 position can also undergo substitution.[6]

    • Mitigation: Regioselectivity is influenced by both steric and electronic factors.[6] Bulky nucleophiles will preferentially attack the less sterically hindered position. Lowering the reaction temperature can sometimes improve selectivity. DFT calculations can be a useful tool to predict the more reactive site.[7][8]

  • Over-reaction with Amine Nucleophiles: Primary amines can potentially react twice, leading to di-alkylation of the amine. If the product is also a nucleophile, it can react with the starting 4-chloroquinoline.

    • Mitigation: Use a slight excess of the amine nucleophile (e.g., 1.1-1.5 equivalents) to favor the desired monosubstituted product. Careful monitoring of the reaction progress is key to stopping the reaction once the starting material is consumed.

Troubleshooting Workflow for Byproduct Formation

Byproduct_Troubleshooting start Multiple Products Observed check_hydrolysis Check for 4-Quinolone by LC-MS start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No Hydrolysis check_hydrolysis->hydrolysis_no No dry_reagents Use Anhydrous Solvents/Reagents Run under Inert Atmosphere hydrolysis_yes->dry_reagents check_regioisomers Check for Regioisomers (if applicable) hydrolysis_no->check_regioisomers end Optimized Reaction dry_reagents->end regio_yes Regioisomers Present check_regioisomers->regio_yes Yes regio_no No Regioisomers check_regioisomers->regio_no No optimize_temp Lower Reaction Temperature Consider Sterically Bulky Nucleophile regio_yes->optimize_temp check_overalkylation Check for Over-alkylation (Amine Nucleophiles) regio_no->check_overalkylation optimize_temp->end overalkylation_yes Over-alkylation Present check_overalkylation->overalkylation_yes Yes adjust_stoichiometry Adjust Amine Stoichiometry (1.1-1.5 equiv) overalkylation_yes->adjust_stoichiometry adjust_stoichiometry->end

Caption: Troubleshooting workflow for byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of quinoline more reactive towards nucleophilic attack than other positions?

A1: The C4 position (and the C2 position) is activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom in the quinoline ring.[6] This effect is transmitted through the π-system of the aromatic ring, making the C4 carbon more electrophilic. The resulting Meisenheimer intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom.

SNAr Mechanism on 4-Chloroquinoline

SNAr_Mechanism Reactants 4-Chloroquinoline + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition (Slow) Product 4-Substituted Quinoline + Cl⁻ Meisenheimer->Product Elimination (Fast)

Caption: Simplified SNAr mechanism on 4-chloroquinoline.

Q2: What is the general order of leaving group ability in these reactions?

A2: For SNAr reactions, the rate is often dependent on the initial nucleophilic attack rather than the departure of the leaving group. However, a better leaving group can still influence the reaction rate. Generally, for halogens, the leaving group ability follows the trend: F > Cl > Br > I. This is because the more electronegative halogen polarizes the C-X bond more effectively, making the carbon more susceptible to nucleophilic attack. It is important to note that this is the opposite of the trend seen in SN1 and SN2 reactions at sp³ centers.

Q3: When should I consider using a palladium-catalyzed cross-coupling reaction instead of a classical SNAr?

A3: While SNAr is a powerful tool, palladium-catalyzed reactions like the Buchwald-Hartwig amination offer a milder and often more general alternative. Consider a Pd-catalyzed approach when:

  • Your 4-chloroquinoline substrate is deactivated by strong electron-donating groups.

  • Your nucleophile is particularly sensitive to high temperatures or strong bases.

  • You are struggling with persistent side reactions under SNAr conditions.

Comparative Overview of SNAr and Buchwald-Hartwig Amination

FeatureSNArBuchwald-Hartwig Amination
Catalyst Typically uncatalyzedPalladium complex with a phosphine ligand
Reaction Temp. Often high (100-180 °C)Generally milder (RT to 120 °C)
Substrate Scope Favored for electron-deficient quinolinesBroader scope, including electron-rich systems
Base Often strong inorganic or organic basesWeaker bases are often sufficient (e.g., NaOtBu, K₃PO₄)
Cost & Complexity Generally cheaper and simplerMore expensive due to the catalyst and ligand

References

  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Troubleshooting low yields in nucleophilic substitution of the 3-bromo position. BenchChem.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • SNAr Reaction in Common Molecular Solvents Under Pressure. WordPress.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Optimization of organophotochemical SNAr reaction.
  • Difference in leaving group ability due to vari
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry.
  • Why nucleophllic substitution in quinoline takes place at 2 position not
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. NIH.
  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube.
  • Synthesis of Heterocycles by Intramolecular Nucleophilic Substitution at an Electron‐Deficient sp2 Nitrogen Atom.
  • Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines. BenchChem.
  • 8.5: Leaving Groups. Chemistry LibreTexts.
  • Nucleophilic Substitution Explained: Definition, Examples, Practice & Video Lessons.
  • Heterocycles Part 1 - Nucleophilic Arom
  • 18.04 Predicting Products of Nucleophilic Substitution Reactions. YouTube.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
  • Nucleophilic Substitution Reactions.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Heterocyclic Chemistry. Boyer Research.
  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consider
  • Difference in leaving group ability due to vari
  • 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • 8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts.
  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega.

Sources

Optimization

byproducts of POCl3 chlorination of hydroxyquinolines and their removal

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals engaged in the chlorination of hydroxyquinolines using phosphorus oxy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals engaged in the chlorination of hydroxyquinolines using phosphorus oxychloride (POCl₃). As a Senior Application Scientist, I have compiled this resource based on established literature and extensive field experience to help you navigate common challenges, understand the underlying chemistry, and successfully purify your target chloroquinolines. Our focus is on providing practical, in-depth solutions to the issues you are most likely to encounter at the bench.

Introduction: The Power and Pitfalls of POCl₃

Phosphorus oxychloride is a powerful and widely used reagent for converting hydroxyl groups on heterocyclic rings, such as the tautomeric keto-form of hydroxyquinolines (i.e., quinolinones), into chlorides.[1] This transformation is a cornerstone in the synthesis of numerous pharmaceutical intermediates and bioactive molecules. The reaction mechanism proceeds through the initial formation of a phosphate ester intermediate, which subsequently undergoes nucleophilic attack by a chloride ion to yield the desired chloroquinoline.

While effective, this reaction is notorious for generating a challenging array of byproducts that can complicate purification and significantly impact yield and purity. This guide provides a structured approach to identifying, minimizing, and removing these impurities.

Visualizing the Reaction Pathway and Byproduct Formation

To effectively troubleshoot, it is crucial to understand the main reaction pathway and the origins of common impurities. The diagram below illustrates these key chemical transformations.

Chlorination_Byproducts Hydroxyquinoline Hydroxyquinoline (Starting Material) Phosphorylated_Int Phosphorylated Intermediate Hydroxyquinoline->Phosphorylated_Int + POCl₃ (Phosphorylation) Dimer Dimer / 'Pseudodimer' Hydroxyquinoline->Dimer Side Reaction (Insufficient POCl₃ or low temperature) POCl3 POCl₃ POCl3->Phosphorylated_Int Chloroquinoline Desired Chloroquinoline (Product) Phosphorylated_Int->Chloroquinoline Nucleophilic Attack (Cl⁻) Heat (70-90°C) Phosphorylated_Int->Dimer Side Reaction (Insufficient POCl₃ or low temperature) Reverted_SM Reverted Starting Material (via Hydrolysis) Phosphorylated_Int->Reverted_SM Hydrolysis during Workup Workup Aqueous Workup (Quenching) Phosphorylated_Int->Workup Overchlorinated Over-chlorinated Quinolines Chloroquinoline->Overchlorinated Harsh Conditions (High Temp / Long Time) Phosphorus_Acids Phosphorus-based Acids (e.g., H₃PO₄, HCl) Workup->Phosphorus_Acids Hydrolysis of excess POCl₃ & intermediates Workup->Reverted_SM

Caption: Reaction scheme showing the main pathway for POCl₃ chlorination and the formation of key byproducts.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the POCl₃ chlorination of hydroxyquinolines and their subsequent workup.

Q1: After quenching my reaction with water, my TLC plate shows that my product has disappeared and the starting material has returned. What happened?

A1: This is a classic and frustrating problem, often caused by the hydrolysis of an intermediate, not the final product.

  • Causality: The reaction between the hydroxyquinoline and POCl₃ first forms a phosphorylated intermediate.[2] This intermediate is the active species that is then converted to the chloroquinoline, typically upon heating.[2] If this conversion is incomplete when you quench the reaction, the water-sensitive phosphorylated intermediate will rapidly hydrolyze back to your starting hydroxyquinoline. While the final chloroquinoline product can also hydrolyze under harsh acidic or basic conditions, it is generally more stable than the intermediate.

  • Troubleshooting Steps:

    • Ensure Complete Conversion: Before quenching, ensure the reaction has gone to completion. This often requires heating the reaction mixture (e.g., to 70-90 °C) after the initial formation of the intermediate at a lower temperature.[2] Monitor the reaction by TLC until the spot corresponding to the starting material is completely gone and a new, typically less polar, product spot is dominant.

    • Pre-Workup Analysis: To confirm the issue, you can take a small aliquot of the reaction mixture (before quenching), carefully quench it with a drop of deuterated methanol (CD₃OD) or another anhydrous alcohol, and analyze it by TLC or LC-MS. This can help confirm the presence of the product before the full aqueous workup.

    • Modified Quenching: Instead of quenching directly in water, try slowly adding the reaction mixture to a vigorously stirred slurry of crushed ice and a mild base like sodium bicarbonate (NaHCO₃). This keeps the temperature low and neutralizes the forming acids (HCl and phosphoric acid), creating a less hydrolytic environment.[3]

Q2: My crude product is a dark, tarry, or polymeric material that is difficult to handle. How can I prevent this and clean it up?

A2: Tar formation is typically a result of overly aggressive reaction conditions.

  • Causality: POCl₃ is a very strong dehydrating agent. At high temperatures or with prolonged heating, it can promote polymerization and decomposition of the sensitive quinoline ring system, leading to intractable tars.[4]

  • Prevention:

    • Temperature Control: Maintain careful control over the reaction temperature. A two-stage temperature profile can be effective: initial reaction at a lower temperature (e.g., < 25 °C) to form the phosphorylated intermediate, followed by a controlled ramp-up to a moderate temperature (e.g., 70-90 °C) to drive the conversion to the chloride.[2]

    • Reaction Time: Do not heat the reaction for an unnecessarily long time. Monitor by TLC and proceed with workup as soon as the starting material is consumed.

    • Use of a Co-solvent: In some cases, using a high-boiling inert solvent like toluene can help to better control the temperature and prevent localized overheating that can occur when using POCl₃ as both reagent and solvent.

  • Purification Strategy:

    • Trituration: Try triturating the crude tar with a solvent in which the product is sparingly soluble but the tarry impurities are either very soluble or insoluble (e.g., cold diethyl ether, hexanes, or ethyl acetate). This can help to either dissolve the product away from the tar or dissolve the tar away from a more solid product.

    • Column Chromatography: This is often the most effective method. Load the crude material onto silica gel (sometimes it's necessary to pre-adsorb it from a solution) and elute with a suitable solvent system, typically a gradient of ethyl acetate in hexanes or dichloromethane.[4]

Q3: I have a significant amount of a high-boiling, polar impurity that I can't seem to remove. What is it and how do I get rid of it?

A3: This is very likely residual phosphorus-based byproducts.

  • Causality: The reaction of POCl₃ with the hydroxyl group generates phosphorus-containing intermediates and byproducts like phosphorodichloridic acid.[5] These are high-boiling, acidic, and can be difficult to separate from the desired product, which is also a basic heterocycle. During aqueous workup, these are hydrolyzed to phosphoric acid.[6] If the workup is not efficient, these can remain as salts with your product.

  • Removal Protocol:

    • Vigorous Aqueous Wash: During the workup, after quenching and extracting into an organic solvent (like ethyl acetate or CH₂Cl₂), wash the organic layer multiple times with water to remove the highly water-soluble phosphoric acid.

    • Basic Wash: Perform a wash with a dilute aqueous base, such as 5% NaHCO₃ or Na₂CO₃ solution. This will deprotonate any remaining acidic phosphorus species, making them highly water-soluble and easily removable into the aqueous layer. Be cautious not to use a strong base (like NaOH) if your product is sensitive to hydrolysis.

    • Brine Wash: A final wash with saturated aqueous NaCl (brine) will help to remove residual water from the organic layer before drying with an agent like Na₂SO₄ or MgSO₄.

Q4: My mass spectrum shows a peak at roughly double the mass of my starting material. Is this a dimer?

A4: Yes, this is likely a "pseudodimer" byproduct.

  • Causality: This type of byproduct is known to form, particularly in related heterocyclic systems like quinazolones.[2] It arises from the nucleophilic attack of an unreacted hydroxyquinoline molecule onto a phosphorylated intermediate. This is more likely to occur if the reaction is run at low temperatures for too long without proceeding to the chloride formation step, or if an insufficient amount of POCl₃ is used.

  • Minimization Strategy:

    • Stoichiometry: Ensure at least one full equivalent of POCl₃ is used. Often, a slight excess is beneficial.

    • Temperature Control: Follow the two-stage temperature protocol mentioned in A2. Forming the intermediate at a lower temperature and then promptly heating to drive the conversion to the chloride minimizes the time the intermediate and starting material are present together under conditions favorable for dimerization.[2]

    • Use of a Base: The addition of a tertiary amine base (e.g., triethylamine or pyridine) can suppress pseudodimer formation by ensuring the system remains basic during the initial phosphorylation step.[2]

  • Removal: Dimeric byproducts are typically much less polar and have significantly different molecular weights than the desired product, making them separable by standard flash column chromatography.

Data Summary and Analytical Insights

Effective troubleshooting relies on accurate analysis. The following table summarizes common byproducts and recommended analytical techniques for their identification.

Byproduct / Impurity Typical Formation Cause Recommended Analytical Method(s) Key Observables
Unreacted Hydroxyquinoline Incomplete reaction; Hydrolysis of intermediate during workup.TLC, LC-MS, ¹H NMRMore polar spot on TLC; Correct M+1 in MS; Characteristic aromatic/hydroxyl protons in NMR.
Phosphorylated Intermediate Incomplete conversion to chloride.³¹P NMR, LC-MSDiagnostic shifts in the ³¹P NMR spectrum.[5] Mass peak corresponding to [M+PO₂Cl] or similar fragments.
Dimer / 'Pseudodimer' Reaction between intermediate and starting material.LC-MS, ¹H NMRMass peak at ~2x the mass of the starting material.[2] Complex aromatic region in ¹H NMR.
Over-chlorinated Species Excessively high temperature or prolonged reaction time.GC-MS, LC-MS, ¹H NMRMass peaks corresponding to [M+Cl-H] or [M+2Cl-2H]. Changes in aromatic proton patterns and integration.
Phosphorus Acids (H₃PO₄) Hydrolysis of excess POCl₃ and phosphorus byproducts.(Indirectly) ¹H NMR, pH of crudeBroad, acidic proton signals in ¹H NMR; can cause peak broadening of the product's N-H or aromatic signals.

Experimental Protocols for Purification

The following are detailed, field-proven protocols for working up the reaction and purifying the crude chloroquinoline product.

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is the first line of defense for removing the bulk of inorganic byproducts.

  • Cool the Reaction: After confirming reaction completion via TLC, allow the reaction mixture to cool to room temperature.

  • (Optional but Recommended) Remove Excess POCl₃: If a large excess of POCl₃ was used, distill it off under reduced pressure. This makes the subsequent quench much safer and more manageable.[6]

  • Prepare Quench Slurry: In a separate, appropriately sized flask, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate (NaHCO₃) solution.

  • Controlled Quench: Slowly, and in portions, add the crude reaction mixture to the ice/NaHCO₃ slurry via a dropping funnel. CAUTION: This is a highly exothermic reaction that releases HCl gas. Perform this in a well-ventilated fume hood and monitor the temperature, keeping it below 25 °C.

  • Check pH: After the addition is complete, continue stirring for 30 minutes. Check the pH of the aqueous slurry with pH paper; it should be neutral or slightly basic (pH 7-8). If it is still acidic, add more solid NaHCO₃.

  • Solvent Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Combine and Wash: Combine the organic layers. Wash sequentially with water (1x) and saturated brine (1x).

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is the most effective method for separating organic byproducts like dimers and over-chlorinated species.

  • Select Solvent System: Using TLC, determine an appropriate eluent system. A common starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate. The ideal system should give your desired product an R_f value of ~0.25-0.35.

  • Prepare the Column: Pack a glass column with silica gel (60-120 mesh is standard) using the initial, less polar eluent. The amount of silica should be 40-100 times the weight of the crude material, depending on the difficulty of the separation.[7]

  • Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the column eluent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.

  • Elute the Column: Begin eluting with the non-polar solvent mixture, gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield the purified chloroquinoline.

Workflow for Troubleshooting Purification

This diagram outlines a logical sequence of steps to diagnose and solve purification challenges.

Troubleshooting_Workflow Start Crude Product After Initial Workup Analyze Analyze Crude by TLC and LC-MS Start->Analyze Is_SM_Present Starting Material Present? Analyze->Is_SM_Present Is_Polar_Impurity High Polarity Baseline Impurities? Is_SM_Present->Is_Polar_Impurity No Optimize_Reaction Optimize Reaction: - Increase Temp/Time - Re-evaluate Quench Is_SM_Present->Optimize_Reaction Yes Is_NonPolar_Impurity Multiple Non-Polar Spots (Dimer, etc.)? Is_Polar_Impurity->Is_NonPolar_Impurity No Improve_Workup Improve Workup: - Add NaHCO₃ wash - More aqueous washes Is_Polar_Impurity->Improve_Workup Yes Is_Pure Product Appears Pure? Is_NonPolar_Impurity->Is_Pure No Column_Chrom Perform Flash Column Chromatography Is_NonPolar_Impurity->Column_Chrom Yes Recrystallize Recrystallize Product Is_Pure->Recrystallize Yes Optimize_Reaction->Start Re-run Reaction Improve_Workup->Start Re-process Crude Column_Chrom->Recrystallize If solid End Pure Product Column_Chrom->End If oil Recrystallize->End

Caption: A decision-making workflow for diagnosing and addressing common purification issues.

References

  • Amin, S., Alam, M. M., Akhter, M., Najmi, A. K., Siddiqui, N., Husain, A., & Shaquiquzzaman, M. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-20. [Link]

  • Klapars, A., et al. (2011). POCl₃ Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(8), 2724-2734. [Link]

  • Khlebnikov, V. (2014). Response to "How should I proceed in Chlorination using POCl3?". ResearchGate. [Link]

  • Google Patents. (2022). Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. CN114455557A.
  • Nasuhipur, F., Ghasemi, Z., Poupon, M., & Dušek, M. (2023). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(26), 17783-17791. [Link]

  • Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. [Link]

  • Organic Syntheses. (2012). Working with Hazardous Chemicals: A Guide for the Synthesis of a Bifunctional Chelator. Org. Synth. 2012, 89, 380-393. [Link]

  • Fries, K. M., & Borch, R. F. (1991). 31P NMR and chloride ion kinetics of alkylating monoester phosphoramidates. Journal of Medicinal Chemistry, 34(2), 565-569. [Link]

  • Meirelles, M. A. (2014). Response to "How should I proceed in Chlorination using POCl3?". ResearchGate. [Link]

  • Klapars, A., et al. (2018). Hydrolysis of Phosphoryl Trichloride (POCl₃): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 22(10), 1335-1343. [Link]

  • Hossain, M. F. (2019). POCl₃-PCl₅ mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 96(1), 47-56. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(11), 5868-5893. [Link]

  • Srivastava, V., & Singh, P. P. (2001). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 40B, 115-119. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

Sources

Troubleshooting

preventing byproduct formation in the synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline derivatives

Welcome to the dedicated technical support resource for the synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a focus on anticipating and mitigating the formation of common byproducts. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction outcomes and ensure the integrity of your final compounds.

Overview of the Synthetic Strategy

The synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline is a sequential process that builds the substituted quinoline core and then introduces the desired halogen substituents. A common and logical approach involves three key stages:

  • Quinoline Core Formation: Construction of the 2,8-dimethylquinolin-4-ol backbone.

  • Chlorination: Conversion of the 4-hydroxyl group to a chloro substituent.

  • Regioselective Bromination: Introduction of a bromine atom at the C7 position.

Each of these steps presents unique challenges and potential for byproduct formation. This guide will address each stage in a question-and-answer format, providing both mechanistic understanding and actionable troubleshooting protocols.

Stage 1: Formation of the 2,8-Dimethylquinolin-4-ol Core

The initial and crucial step is the formation of the quinoline nucleus. The Combes synthesis is a suitable method for this transformation, involving the acid-catalyzed reaction of an aniline with a β-diketone.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor yields and significant tarring in my Combes synthesis of 2,8-dimethylquinolin-4-ol. What is the primary cause and how can I prevent it?

A1: This is a common issue in the Combes synthesis, often attributed to the harsh acidic conditions and high temperatures required for cyclization, which can lead to polymerization and degradation of starting materials and intermediates.[2]

  • Mechanistic Insight: The reaction proceeds through the formation of an enamine intermediate from the aniline and β-diketone.[1] Strong acid is required to protonate a carbonyl group and facilitate the electrophilic aromatic substitution (cyclization) onto the aniline ring. However, these same conditions can promote side reactions.

  • Troubleshooting Protocol:

    • Acid Catalyst Selection: While concentrated sulfuric acid is traditional, consider using a milder polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂. These can often promote cyclization at lower temperatures, reducing charring.

    • Temperature Control: Carefully control the reaction temperature. A stepwise heating profile can be beneficial. For instance, initial enamine formation can be carried out at a lower temperature before gradually increasing the heat to effect cyclization.

    • Solvent-Free Conditions: In some cases, running the reaction neat or with a high-boiling, inert solvent can improve heat transfer and lead to more controlled reaction kinetics.

Q2: My Combes synthesis is producing a mixture of regioisomers. How can I improve the selectivity for the desired 2,8-dimethylquinolin-4-ol?

A2: Regioselectivity in the Combes synthesis can be a challenge, particularly with substituted anilines. The cyclization can occur at either of the two possible ortho positions to the amino group.

  • Mechanistic Insight: The regiochemical outcome is determined by a combination of steric and electronic factors. The electrophilic attack on the aniline ring will be directed by the existing substituents.

  • Troubleshooting Protocol:

    • Substituent Effects: The directing effects of substituents on the aniline starting material are paramount. For the synthesis of a 2,8-disubstituted quinoline, starting with a 2-methylaniline is a logical choice.

    • Reaction Conditions: The choice of acid catalyst and solvent can influence the ratio of isomers. It is often necessary to screen different conditions to find the optimal selectivity for the desired product.

Stage 2: Chlorination of 2,8-Dimethylquinolin-4-ol

The conversion of the 4-hydroxyl group to a chloro group is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] This step is critical for activating the 4-position for subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chlorination of 2,8-dimethylquinolin-4-ol with POCl₃ is resulting in a complex mixture of byproducts and a low yield of the desired 4-chloro-2,8-dimethylquinoline. What are the likely side reactions?

A1: The reaction of quinolones with POCl₃ can be more complex than a simple hydroxyl-to-chloro conversion. Several side reactions can occur, leading to a range of byproducts.[4][5]

  • Mechanistic Insight: The reaction is believed to proceed through an initial phosphorylation of the hydroxyl group to form a phosphate ester intermediate. This is followed by a nucleophilic attack of a chloride ion.[4] However, this reactive intermediate can participate in other reactions.

  • Common Byproducts and Prevention Strategies:

Byproduct TypeFormation MechanismPrevention and Mitigation
Phosphorylated Intermediates Incomplete reaction or reaction at lower temperatures can lead to the isolation of stable (O)- or (N)-phosphorylated species.[4]Ensure a sufficient excess of POCl₃ is used and that the reaction is heated to a high enough temperature (typically reflux) for a sufficient duration to drive the reaction to completion.
Pseudodimers A phosphorylated intermediate can react with a molecule of the starting quinolone, leading to the formation of a dimeric byproduct.[4]Maintain basic conditions during the addition of POCl₃ at a low temperature (<25 °C) to favor the formation of the phosphorylated intermediate before heating to drive the chlorination.[4]
Over-chlorination While less common on the quinoline core itself, strongly activating groups can lead to undesired chlorination on the ring.Use the minimum necessary amount of POCl₃ and carefully control the reaction time and temperature.
  • Troubleshooting Protocol:

    • Reagent Purity: Ensure the POCl₃ is of high purity and free from hydrolysis products (HCl and phosphoric acid), which can catalyze side reactions.

    • Temperature Control: A two-stage temperature profile can be effective. Add the POCl₃ at a lower temperature (e.g., 0-25 °C) to allow for the formation of the phosphate intermediate, then slowly heat to reflux to drive the conversion to the chloro-derivative.[4]

    • Solvent Choice: The reaction is often run in neat POCl₃. However, in some cases, the use of a high-boiling inert solvent like toluene or acetonitrile can provide better temperature control.

    • Work-up Procedure: A careful work-up is crucial. The reaction mixture should be cautiously quenched by pouring it onto crushed ice to hydrolyze the excess POCl₃. The product can then be extracted after neutralization.

Stage 3: Regioselective Bromination of 4-Chloro-2,8-dimethylquinoline

The final step is the introduction of the bromine atom at the C7 position. This is an electrophilic aromatic substitution, and the regioselectivity is governed by the directing effects of the substituents already on the quinoline ring.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a mixture of brominated isomers during the bromination of 4-chloro-2,8-dimethylquinoline. How can I ensure selective bromination at the C7 position?

A1: Achieving high regioselectivity in the bromination of a polysubstituted quinoline requires a careful consideration of the electronic and steric effects of the existing groups.

  • Mechanistic Insight: The 2-methyl and 8-methyl groups are activating, ortho-, para-directing groups. The 4-chloro group is a deactivating, ortho-, para-directing group. The pyridine ring is generally deactivated towards electrophilic substitution. Therefore, electrophilic attack is favored on the benzene ring, primarily at the C5 and C7 positions. The ortho-directing effect of the C8-methyl group is expected to strongly favor substitution at the C7 position.[3]

  • Potential Regioisomeric Byproducts and Control Strategies:

Byproduct IsomerFormation RationalePrevention and Mitigation
5-Bromo Isomer Electrophilic attack at the C5 position is also electronically favored, though potentially sterically hindered by the C4-chloro group.Use a bulky brominating agent to sterically disfavor attack at the C5 position. N-Bromosuccinimide (NBS) is often more selective than molecular bromine.
Dibromo Products Over-bromination can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.Use a stoichiometric amount of the brominating agent and add it portion-wise to the reaction mixture. Monitor the reaction closely by TLC or GC-MS to avoid over-reaction.
  • Troubleshooting Protocol:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a solvent like dichloromethane or carbon tetrachloride is often a good choice for selective bromination. Molecular bromine (Br₂) can also be used, but may be less selective.

    • Reaction Temperature: Running the reaction at a lower temperature can enhance selectivity. Start at 0 °C and allow the reaction to slowly warm to room temperature.

    • Catalyst: The use of a catalyst is generally not required and may decrease selectivity.

    • Purification: If a mixture of isomers is obtained, careful column chromatography on silica gel is typically required for separation.

Visualizing the Synthetic Pathway and Byproduct Formation

Overall Synthetic Workflow

Synthesis_Workflow A 2-Methylaniline + β-Diketone B 2,8-Dimethylquinolin-4-ol A->B Combes Synthesis (H+ catalysis) C 4-Chloro-2,8-dimethylquinoline B->C Chlorination (POCl3) D 7-Bromo-4-chloro-2,8-dimethylquinoline C->D Bromination (NBS)

Caption: A simplified workflow for the synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline.

Potential Byproduct Pathways in Chlorination

Chlorination_Byproducts cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation A 2,8-Dimethylquinolin-4-ol B Phosphate Intermediate A->B + POCl3 C 4-Chloro-2,8-dimethylquinoline B->C + Cl- D Pseudodimer B->D + Unreacted Quinolone E Unreacted Quinolone

Caption: Byproduct formation during the chlorination step.

Purification and Characterization

After each synthetic step, proper purification is essential to remove byproducts and unreacted starting materials.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the intermediates and the final product. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Analytical Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirming the substitution pattern.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

By understanding the underlying mechanisms and potential pitfalls of each synthetic step, you can proactively address challenges and improve the efficiency and success of your synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline derivatives.

References

  • Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • POCl3 chlorin
  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic p
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC - PubMed Central.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • POCl3 Chlorination of 4-Quinazolones. (2011). Request PDF.
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020).
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals.
  • byproduct formation in the Doebner-von Miller reaction. (n.d.). Benchchem.
  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube.
  • Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. (n.d.).
  • Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. (2025).
  • Quinolone derivatives and processes for preparing the same. (n.d.).
  • What is the complete procedure for Doebner-von miller reaction ?. (2018, July 17).
  • Divergent Synthesis of Quinolone Natural Products from Pseudonocardia sp. CL38489. (2016). Wiley Online Library.
  • Chlorination and Bromination Reagents with High Regioselectivity and Reactivity. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). RSC Publishing.
  • Synthesis method of 7-bromo-6-chloro-4 (3H). (n.d.).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (n.d.). Chemical Science (RSC Publishing).
  • 4-Chloro-2,5-dimethylquinoline. (2010).
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). MDPI.

Sources

Optimization

scaling up the synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline

<Technical Support Center: Synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline Welcome to the technical support center for the synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline

Welcome to the technical support center for the synthesis of 7-Bromo-4-chloro-2,8-dimethylquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. Here, we address common challenges, offer detailed troubleshooting protocols, and answer frequently asked questions to ensure a successful and efficient synthesis campaign.

Synthesis Overview

The preparation of 7-Bromo-4-chloro-2,8-dimethylquinoline is a multi-step process that requires careful control of reaction conditions. A plausible and common synthetic strategy involves the initial construction of a 4-hydroxyquinoline intermediate, followed by a chlorination step.[1][2] While a specific protocol for the target molecule is not extensively detailed in the literature, the route can be reliably inferred from established methods for analogous halogenated quinolines.[1][2]

The likely pathway begins with the synthesis of the precursor, 7-Bromo-2,8-dimethylquinolin-4-ol, which is then converted to the final product via chlorination, typically using a reagent like phosphorus oxychloride (POCl₃).[3][4][5][6]

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Issue 1: Low Yield in the Chlorination Step (Conversion of Hydroxyquinoline to Chloroquinoline)

Q: My reaction to convert 7-Bromo-2,8-dimethylquinolin-4-ol to the 4-chloro derivative is resulting in a low yield or a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

A: This is a common bottleneck in the synthesis of 4-chloroquinolines. The culprit is often related to the purity of reagents, reaction temperature, or inefficient workup.

Causality & Troubleshooting Steps:

  • Reagent Quality (POCl₃): Phosphorus oxychloride is highly reactive and susceptible to hydrolysis.[7][8] Old or improperly stored POCl₃ can contain phosphoric acid and HCl, which will reduce its efficacy.

    • Action: Always use a fresh, unopened bottle of POCl₃ or distill it immediately before use. Ensure your glassware is scrupulously dry.

  • Reaction Temperature and Duration: The conversion of the 4-hydroxy group to the 4-chloro group requires sufficient thermal energy.[4][5][6] Inadequate temperature or reaction time will lead to incomplete conversion.

    • Action: Ensure the reaction is heated to reflux (typically around 110-115°C) and monitored closely.[9] Extend the reaction time if TLC or LC-MS analysis shows the presence of starting material after the initial planned duration.

  • Insufficient Reagent: A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[4][5][10] Often, using POCl₃ as both the reagent and the solvent (in large excess) drives the reaction to completion.

    • Action: If using a co-solvent, ensure at least 2-3 equivalents of POCl₃ are used. For difficult substrates, running the reaction neat in POCl₃ is a standard and effective approach.[7]

  • Workup Procedure: The workup for POCl₃ reactions is highly exothermic and must be handled with extreme care.[11] Improper quenching can lead to product degradation or loss.

    • Action: After cooling the reaction mixture, slowly and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.[11] The product often precipitates as a hydrochloride salt. Basify the aqueous solution slowly with a base like NaOH or Na₂CO₃ to a pH of 8-9 to precipitate the free base product.

Data Summary: Chlorination Reaction Parameters

ParameterStandard ConditionTroubleshooting AdjustmentRationale
POCl₃ Quality Reagent GradeFreshly opened or distilledPrevents interference from hydrolysis byproducts.[7][8]
Temperature 110-115 °C (Reflux)Maintain consistent refluxEnsures sufficient activation energy for the reaction.[4][5][6]
Equivalents of POCl₃ 3-5 eq. or neatUse as solvent (neat)Le Chatelier's principle; drives equilibrium towards product formation.
Workup Quench Slow addition to iceVery slow, portion-wise additionControls the highly exothermic hydrolysis of POCl₃.[11]
Issue 2: Formation of a Dark, Tarry, or Intractable Crude Product

Q: After the reaction and workup, my crude product is a dark, oily, or tar-like substance that is difficult to purify. What causes this and how can I obtain a cleaner crude solid?

A: The formation of tar and dark-colored impurities is often a sign of side reactions or product degradation, which can be caused by excessive heat, prolonged reaction times, or issues during the workup.

Causality & Troubleshooting Steps:

  • Thermal Decomposition: Quinoline derivatives can be sensitive to high temperatures over extended periods.

    • Action: Monitor the reaction progress by TLC. Once the starting material is consumed, proceed to the workup without unnecessary delay. Avoid excessive heating beyond the required reflux temperature.

  • Incomplete Quenching/Neutralization: Residual acidic species from the POCl₃ hydrolysis can cause product degradation, especially during solvent removal (concentration).

    • Action: Ensure the quenched reaction mixture is thoroughly neutralized. After basification, check the pH with litmus paper or a pH meter. Wash the organic extract with a saturated sodium bicarbonate solution to remove any final traces of acid before drying and concentrating.

  • Oxidation: The crude product may be susceptible to air oxidation, leading to colored impurities.

    • Action: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While not always strictly necessary, it can significantly improve the quality of the crude product for sensitive substrates.

Workflow for Cleaner Crude Product

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation r1 Monitor reaction by TLC r2 Workup promptly upon completion r1->r2 w1 Quench slowly onto ice r2->w1 w2 Basify to pH 8-9 w1->w2 w3 Extract with organic solvent (e.g., DCM, EtOAc) w2->w3 w4 Wash with sat. NaHCO3 w3->w4 w5 Dry over Na2SO4/MgSO4 w4->w5 w6 Concentrate in vacuo w5->w6

Caption: Optimized workflow to minimize impurity formation.

Issue 3: Difficulty in Purifying the Final Product

Q: I have obtained a solid crude product, but I am struggling to purify it effectively by recrystallization or column chromatography. What are the best practices?

A: Purifying halogenated aromatic compounds can be challenging due to their similar polarities and potential for co-crystallization. A systematic approach is key.

Causality & Troubleshooting Steps:

  • Recrystallization Solvent Choice: The "like dissolves like" principle is a good starting point, but often a solvent system is required.

    • Action:

      • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., hexane, ethanol, ethyl acetate, toluene, acetone) in test tubes.[12] A good single solvent will dissolve the compound when hot but not when cold.

      • Two-Solvent System: If no single solvent is ideal, try a two-solvent recrystallization.[13] Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., Dichloromethane or Ethyl Acetate) at boiling. Then, add a "poor" solvent (in which it is insoluble, e.g., Hexane or Pentane) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[13][14]

  • Column Chromatography Issues: The compound may be streaking on the column or co-eluting with impurities.

    • Action:

      • Solvent System Optimization: Use TLC to find an optimal eluent system that gives your product an Rf value of ~0.3-0.4 and good separation from impurities. Hexane/Ethyl Acetate or Hexane/DCM are common starting points.

      • Deactivate Silica: Halogenated quinolines can be basic. If you see significant tailing on the TLC plate, the silica gel may be too acidic. Pre-treating your silica gel slurry with 1% triethylamine in your eluent can neutralize active sites and lead to much sharper bands.

      • Dry Loading: If your compound has low solubility in the eluent, consider dry loading. Dissolve the crude product in a strong solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then carefully load the resulting free-flowing powder onto the top of your column.

Recommended Purification Techniques

MethodKey ConsiderationsRecommended Solvents/Systems
Recrystallization Slow cooling is critical for large crystal formation.Ethanol, Toluene, or Ethyl Acetate/Hexane mixture.[15][16]
Column Chromatography Use a high-quality silica gel (230-400 mesh).Eluent: Hexane/Ethyl Acetate gradient. Deactivate with 1% Et₃N if tailing occurs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the chlorination reaction with POCl₃? A1: The reaction proceeds in two main stages.[4][5][6] First, the oxygen of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) acts as a nucleophile and attacks the phosphorus atom of POCl₃. This forms a phosphorylated intermediate.[4][5] In the second stage, a chloride ion (Cl⁻), generated from POCl₃, acts as a nucleophile and attacks the C4 position of the quinoline ring, displacing the phosphate group and yielding the 4-chloroquinoline product.[4][5][10]

Q2: Are there any safer alternatives to using neat phosphorus oxychloride? A2: Yes, while POCl₃ is highly effective, other reagents can be used, although they may require different reaction conditions. Thionyl chloride (SOCl₂) can also be used for chlorination.[3] Additionally, Vilsmeier-Haack type conditions (e.g., POCl₃ in DMF) can be effective, though this is more commonly used for formylation reactions.[17][18][19][20] For any chlorinating agent, a thorough review of its specific hazards and handling requirements is essential.

Q3: How do I properly dispose of the waste from a POCl₃ reaction? A3: The aqueous waste from the workup will contain phosphoric acid and hydrochloric acid. It must be neutralized before disposal. Slowly and carefully add a base (like sodium carbonate or sodium hydroxide) with stirring and cooling until the pH is neutral (pH ~7). Always follow your institution's specific guidelines for hazardous waste disposal. The organic waste containing the product and solvents should be collected in a designated halogenated waste container.

Q4: What analytical techniques are essential for characterizing the final product? A4: To confirm the identity and purity of 7-Bromo-4-chloro-2,8-dimethylquinoline, a combination of techniques is required:[1]

  • NMR Spectroscopy (¹H and ¹³C): This is the most crucial technique to confirm the chemical structure and the regiochemistry of the bromine and chlorine atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are ~1:1) and chlorine (³⁵Cl and ³⁷Cl are ~3:1) will give a characteristic isotopic cluster, providing strong evidence for the presence of these halogens.

  • Melting Point: A sharp melting point is a good indicator of purity.

Detailed Experimental Protocols

The following protocols are generalized based on standard procedures for analogous transformations and should be adapted and optimized for the specific substrate.

Protocol 1: Chlorination of 7-Bromo-2,8-dimethylquinolin-4-ol
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 7-Bromo-2,8-dimethylquinolin-4-ol (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq., or enough to act as a solvent) to the flask. This should be done in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Heat the reaction mixture to reflux (approx. 110-115 °C) with stirring. Monitor the reaction progress by taking small aliquots, quenching them carefully, and analyzing by TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete in 2-4 hours.

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process.

  • Workup - Neutralization: The product may precipitate as a solid. Slowly add a saturated solution of sodium carbonate (Na₂CO₃) or 10M NaOH until the pH of the aqueous slurry is between 8 and 9.

  • Workup - Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Workup - Washing & Drying: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]

Caption: Step-by-step workflow for the chlorination reaction.

References

  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available at: [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. Available at: [Link]

  • Phosphorus Oxychloride - Common Organic Chemistry. Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones - PubMed. Available at: [Link]

  • 8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Phosphoryl chloride - Wikipedia. Available at: [Link]

  • How can I improve the Vilsmeier-Haack reaction? - ResearchGate. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. - Semantic Scholar. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents.
  • Crystallization Solvents.pdf. Available at: [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]

  • POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare. Available at: [Link]

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine - Master Organic Chemistry. Available at: [Link]

  • CN103664892B - The crystallization of quinoline - Google Patents.
  • Phosphoryl Trichloride–Method of Determination in Workplace Air - PMC - PubMed Central. Available at: [Link]

  • 10 - Organic Syntheses Procedure. Available at: [Link]

  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - Google Patents.
  • 7.11: Testing Solvents for Crystallization - Chemistry LibreTexts. Available at: [Link]

  • 3-bromo-4-aminotoluene - Organic Syntheses Procedure. Available at: [Link]

  • A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product - Patent CN-112047840-A - PubChem. Available at: [Link]

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Available at: [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Comparative Reactivity of 7-Bromo-4-chloro-2,8-dimethylquinoline and 7-bromo-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, substituted quinolines serve as privileged scaffolds, forming the core of numerous pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, substituted quinolines serve as privileged scaffolds, forming the core of numerous pharmaceuticals and functional materials.[1] The precise functionalization of these heterocycles is paramount to tuning their biological activity and physical properties. This guide provides an in-depth comparison of the reactivity of two key intermediates: 7-Bromo-4-chloro-2,8-dimethylquinoline and its parent compound, 7-bromo-4-chloroquinoline. While direct, side-by-side kinetic studies are not extensively documented in the literature, this guide synthesizes established principles of physical organic chemistry to predict and explain the nuanced differences in their reactivity towards common synthetic transformations.

Structural and Electronic Considerations: The Influence of Methyl Groups

The primary distinction between the two molecules lies in the two methyl groups at the C2 and C8 positions of the quinoline ring in 7-Bromo-4-chloro-2,8-dimethylquinoline. These substituents exert both electronic and steric effects that modulate the reactivity of the C4-chloro and C7-bromo positions.

Electronic Effects:

Methyl groups are well-understood as electron-donating groups (EDGs) through an inductive effect (+I). This donation of electron density to the quinoline ring system has opposing consequences for the two primary reaction sites:

  • C4-Chloro Position (Nucleophilic Aromatic Substitution): The C4 position in 4-chloroquinolines is electrophilic, making it susceptible to nucleophilic aromatic substitution (SNAr). The addition of electron-donating methyl groups at C2 and C8 increases the electron density of the quinoline ring, thereby reducing the electrophilicity of the C4 carbon. This is expected to decrease the rate of nucleophilic substitution at this position compared to the unsubstituted 7-bromo-4-chloroquinoline. The transition state of the SNAr reaction involves the formation of a negatively charged Meisenheimer complex, which is destabilized by electron-donating groups.[2]

  • C7-Bromo Position (Palladium-Catalyzed Cross-Coupling): Reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination at the C7-bromo position proceed via a catalytic cycle involving oxidative addition of a palladium(0) complex to the C-Br bond. The rate of this oxidative addition step is generally accelerated by electron-donating groups on the aromatic ring, which make the carbon-halogen bond more electron-rich and thus more susceptible to the electron-seeking Pd(0) catalyst. Therefore, the methyl groups are predicted to increase the rate of palladium-catalyzed cross-coupling reactions at the C7 position.

Steric Effects:

The methyl group at the C8 position introduces significant steric hindrance, particularly around the peri-position (C1-C8).

  • C8-Methyl Group: This group can sterically hinder the approach of nucleophiles to the C4-chloro position and bulky palladium catalysts to the C7-bromo position. The impact will be more pronounced for larger nucleophiles and more sterically demanding catalyst-ligand systems. This steric impediment, particularly from the C8-methyl group, is likely to decrease the reaction rates for both nucleophilic substitution at C4 and cross-coupling at C7, potentially counteracting the electronic activating effect at C7.

  • C2-Methyl Group: The methyl group at the C2 position is further away from the C4 and C7 positions and is expected to have a less significant steric impact on reactions at these sites.

A Summary of Predicted Reactivity:

Reaction TypePositionPredicted Effect of 2,8-Dimethyl SubstitutionRationale
Nucleophilic Aromatic SubstitutionC4-ChloroDecreased Reactivity Electron-donating methyl groups reduce the electrophilicity of C4. Steric hindrance from the C8-methyl group may also play a role.
Palladium-Catalyzed Cross-CouplingC7-BromoAmbiguous (Potentially Decreased) Electron-donating methyl groups electronically activate the C-Br bond towards oxidative addition. However, significant steric hindrance from the C8-methyl group may impede the approach of the bulky catalyst, likely leading to an overall decrease in reactivity.

Experimental Validation: Proposed Protocols

Comparative Nucleophilic Aromatic Substitution with Piperidine

This experiment aims to compare the rate of SNAr at the C4 position.

dot

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reagents Combine Quinoline (1 equiv.), Piperidine (1.2 equiv.), and Anhydrous DMF start->reagents heat Heat at 100 °C reagents->heat Under N2 atmosphere monitor Monitor by TLC/LC-MS heat->monitor Take aliquots at regular intervals quench Quench with Water monitor->quench Upon completion extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze Yield and Purity purify->analyze end End analyze->end Suzuki_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Conditions cluster_workup Isolation and Analysis start Start reagents To each flask, add Quinoline (1 equiv.), Phenylboronic Acid (1.5 equiv.), Pd(PPh3)4 (0.05 equiv.), and Na2CO3 (2 equiv.) start->reagents solvent Add Toluene/Ethanol/Water (4:1:1) reagents->solvent Under N2 atmosphere heat Heat at 90 °C solvent->heat cool Cool to Room Temperature heat->cool Monitor by TLC/LC-MS filter Filter through Celite cool->filter extract Extract with Ethyl Acetate filter->extract purify Purify by Column Chromatography extract->purify analyze Determine Yield and Purity purify->analyze end End analyze->end

Sources

Comparative

The Quinoline Scaffold: A Privileged Structure in Anticancer Drug Discovery with a Guide to the Impact of Substitutions

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, particularly in the relentless pursuit of novel anticancer agents.[1][2] Its inherent ability to intercalate wit...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, particularly in the relentless pursuit of novel anticancer agents.[1][2] Its inherent ability to intercalate with DNA, coupled with its capacity to interact with the ATP-binding sites of various kinases, has rendered it a "privileged scaffold" for the design of potent and selective therapeutics.[3] A multitude of quinoline derivatives have demonstrated significant anticancer activity through diverse mechanisms of action, including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of key signaling pathways that govern cell proliferation, survival, and metastasis.[1][4][5]

This comprehensive guide delves into the anticancer activity of quinoline derivatives, with a specific focus on how different substitutions on the quinoline core influence their biological efficacy. We will explore the structure-activity relationships (SAR) that dictate their potency and selectivity, compare the performance of various substituted quinolines with supporting experimental data, and provide detailed protocols for key assays used in their evaluation.

The Versatility of the Quinoline Core: A Tale of Substitutions

The anticancer potential of a quinoline derivative is profoundly influenced by the nature and position of its substituents. Strategic modifications to the quinoline ring can enhance target binding, improve pharmacokinetic properties, and overcome mechanisms of drug resistance.

Substitutions at the 2- and 4-Positions: Modulating Kinase Inhibition and Cytotoxicity

The 2- and 4-positions of the quinoline ring are frequently targeted for modification to generate potent kinase inhibitors and cytotoxic agents. For instance, the presence of an aryl group at the C2 position and a propyl linker at the C4 position has been shown to yield compounds with potent anticancer activity at sub-micromolar levels against a panel of 60 cancer cell lines.[1]

  • Anilinofuroquinolines: Derivatives of 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating the importance of this fused heterocyclic system.

  • 4-Aminoquinolines: The 4-aminoquinoline scaffold is a well-established pharmacophore with diverse biological activities. Ghorab et al. designed and synthesized a series of 4-aminoquinoline derivatives with N-substitutions of aryl, heteroaryl, or other moieties. Many of these compounds exhibited moderate to potent antiproliferative activity against the MCF-7 breast cancer cell line.

The Impact of Halogenation and Other Electron-Withdrawing/Donating Groups

The electronic properties of substituents play a crucial role in determining the anticancer activity of quinoline derivatives.

  • Halogens: The introduction of halogen atoms, such as chlorine, can have varied effects. While 7-chloro substitution on the quinoline ring has been reported to decrease cytotoxic activity in some 4-quinolinylhydrazone derivatives, compounds with a 2,6-dichloro hydrazone moiety were found to be more active than their monochloro counterparts.

  • Electron-Donating Groups: Structure-activity relationship studies on 2-chloro-3-formyl quinoline oxime esters revealed that electron-donating groups lead to highly reactive radicals, resulting in remarkable anticancer activity. These groups are believed to efficiently abstract hydrogen atoms from the C-4' position of 2-deoxyribose in DNA. In contrast, molecules bearing halogen and nitro groups were found to be less active.

Hybrid Molecules: The Synergy of Quinoline and Chalcone

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery. The conjugation of a quinoline moiety with a chalcone scaffold has yielded a new class of anticancer agents with impressive potency.[4][6]

  • Mechanism of Action: These quinoline-chalcone hybrids have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and generation of reactive oxygen species (ROS).[4][6]

  • Structure-Activity Relationship: The anticancer activity of these hybrids is influenced by the substituents on both the quinoline and chalcone rings. For example, the presence of electron-donating groups on the A ring of the chalcone moiety has been shown to enhance antiproliferative activity.[6] One notable compound, 12e , exhibited excellent inhibitory potency against MGC-803, HCT-116, and MCF-7 cancer cells with IC50 values of 1.38, 5.34, and 5.21 µM, respectively.[6] Further studies revealed that this compound induced G2/M phase cell cycle arrest and apoptosis in MGC-803 cells.[6]

Comparative Anticancer Activity of Substituted Quinoline Derivatives

To provide a clearer perspective on the impact of substitutions, the following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines.

Compound Class/DerivativeSubstitution PatternCancer Cell Line(s)IC50/GI50 (µM)Key Findings & Reference
4-Alkoxy-2-aryl quinolines Para-substituted phenyl at C2, propyl linker at C4NCI 60 cell line panelSub-micromolarPotent and broad-spectrum anticancer activity.[1]
7-Chloro-4-quinolinylhydrazones Varied hydrazone substitutionsSF-295, HTC-8, HL-600.314 - 4.65 µg/cm³2,6-dichloro hydrazone derivatives showed higher activity.
2-Chloro-3-formyl quinoline oxime esters Electron-donating groupspUC19 plasmid DNA-Enhanced DNA photocleavage activity.
Quinoline-Chalcone Hybrid (12e) Electron-donating groups on chalcone A ringMGC-803, HCT-116, MCF-71.38, 5.34, 5.21Potent antiproliferative activity, induces G2/M arrest and apoptosis.[6]
Pim-1 Kinase Inhibitors Secondary amine with pyridine and quinoline ringsProstate cancer PC-31.29 - 2.81Effective inhibition of Pim-1 kinase and induction of apoptosis.[7]
Quinoline-based MEK inhibitors Ursolic acid hybrids with hydrazide, oxadiazole, or thiadiazole--Designed as potent MEK inhibitors.[5]

Mechanisms of Action: How Quinoline Derivatives Combat Cancer

The anticancer effects of quinoline derivatives are mediated through a variety of mechanisms, often targeting multiple cellular processes simultaneously.

Inhibition of Key Enzymes
  • Topoisomerases: Many quinoline derivatives function as topoisomerase I and II inhibitors, enzymes crucial for DNA replication and transcription.[1] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA damage and ultimately cell death.[1]

  • Kinases: Quinolines are a prominent scaffold for the development of kinase inhibitors.[8] They can target a wide range of kinases involved in cancer cell signaling, including:

    • Tyrosine Kinases: Bosutinib, an FDA-approved drug, is a Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[1] Other quinoline-based drugs like cabozantinib and lenvatinib target multiple receptor tyrosine kinases, including VEGFR, MET, and RET.[9]

    • Pim-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation. Quinoline derivatives have been shown to effectively inhibit Pim-1 kinase, leading to apoptosis and cell cycle arrest.[7][10]

    • MEK: The MAPK/ERK pathway is a critical signaling cascade in many cancers. Novel quinoline derivatives have been designed as potent MEK inhibitors.[5]

Disruption of Cellular Machinery
  • Tubulin Polymerization: Some quinoline derivatives act as antimitotic agents by inhibiting tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division.[1]

  • Proteasome Inhibition: The ubiquitin-proteasome pathway is responsible for the degradation of cellular proteins. Inhibition of this pathway by quinoline derivatives can lead to the accumulation of pro-apoptotic proteins and cell death.[1]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of treatment with quinoline derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at various checkpoints.[4][11] This prevents cancer cells from proliferating and leads to their elimination. For example, some quinoline-chalcone hybrids have been shown to arrest the cell cycle at the G2/M phase.[6]

Experimental Protocols for Evaluating Anticancer Activity

The evaluation of the anticancer potential of quinoline derivatives relies on a battery of in vitro and in vivo assays. Below are detailed protocols for some of the most commonly employed methods.

Cell Viability/Cytotoxicity Assays (MTT, SRB, CCK8)

These assays are fundamental for determining the concentration at which a compound inhibits cell growth by 50% (IC50).

Principle:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • SRB (Sulphorhodamine B) Assay: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and thus the number of cells.

  • CCK-8 (Cell Counting Kit-8) Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.

Step-by-Step Protocol (MTT Assay Example):

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye (e.g., propidium iodide, PI) that intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the quinoline derivative at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content.

  • Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software (e.g., FlowJo, ModFit).

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a membrane-impermeable dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Interpretation: The results are typically displayed as a dot plot with four quadrants:

    • Lower Left (Annexin V-/PI-): Viable cells

    • Lower Right (Annexin V+/PI-): Early apoptotic cells

    • Upper Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper Left (Annexin V-/PI+): Necrotic cells

Visualizing the Landscape of Quinoline Anticancer Activity

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_Quinoline Quinoline Core cluster_Substitutions Substitutions cluster_Hybrids Hybrid Molecules Quinoline Quinoline Scaffold S2 2-Position (e.g., Aryl) Quinoline->S2 S4 4-Position (e.g., Amino, Alkoxy) Quinoline->S4 S7 7-Position (e.g., Chloro) Quinoline->S7 Other Other Positions & Functional Groups Quinoline->Other Chalcone Chalcone Quinoline->Chalcone UrsolicAcid Ursolic Acid Quinoline->UrsolicAcid

Caption: The versatile quinoline scaffold allows for diverse substitutions and hybridization.

cluster_Targets Molecular Targets cluster_Outcomes Cellular Outcomes Quinoline Substituted Quinoline Derivative Kinases Kinases (Tyr, Ser/Thr) Quinoline->Kinases Topoisomerases Topoisomerases I & II Quinoline->Topoisomerases Tubulin Tubulin Quinoline->Tubulin Proteasome Proteasome Quinoline->Proteasome DNA DNA Intercalation Quinoline->DNA InhibitionOfProliferation Inhibition of Proliferation Kinases->InhibitionOfProliferation Apoptosis Apoptosis Topoisomerases->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Proteasome->Apoptosis DNA->Apoptosis AntiAngiogenesis Anti-Angiogenesis Apoptosis->AntiAngiogenesis CellCycleArrest->Apoptosis InhibitionOfProliferation->Apoptosis

Caption: Diverse mechanisms of action of quinoline-based anticancer agents.

cluster_Assays In Vitro Assays Start Start: Cancer Cell Culture Treatment Treat with Quinoline Derivative Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (MTT/SRB) Incubation->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Incubation->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis DataAnalysis Data Analysis (IC50, % Apoptosis, etc.) Cytotoxicity->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis End End: Evaluate Anticancer Activity DataAnalysis->End

Caption: A typical experimental workflow for evaluating the anticancer activity of quinoline derivatives.

Conclusion and Future Directions

The quinoline scaffold continues to be a remarkably fruitful starting point for the development of novel anticancer agents. The extensive research into the structure-activity relationships of substituted quinolines has provided invaluable insights for the rational design of more potent and selective drug candidates. The ability to fine-tune the biological activity of these compounds through strategic substitutions, coupled with the potential for creating highly effective hybrid molecules, ensures that quinoline derivatives will remain at the forefront of cancer drug discovery.

Future research in this field will likely focus on several key areas:

  • Target Specificity: Designing quinoline derivatives that selectively inhibit cancer-specific targets to minimize off-target effects and toxicity.

  • Overcoming Resistance: Developing novel quinoline-based compounds that can circumvent known drug resistance mechanisms.

  • Combination Therapies: Exploring the synergistic effects of quinoline derivatives in combination with other anticancer drugs to enhance therapeutic efficacy.

  • Advanced Drug Delivery Systems: Utilizing nanotechnology and other drug delivery platforms to improve the bioavailability and tumor-targeting of quinoline-based agents.

The journey from a promising quinoline lead compound to a clinically approved anticancer drug is long and challenging. However, the wealth of knowledge accumulated and the ongoing innovation in this field provide a strong foundation for future success in the fight against cancer.

References

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 121-131. [Link]

  • Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 100(1), 100801. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. EC Pharmaceutical Science, 9, 1-10. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30587-30612. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(24), 7586. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 29(1), 22. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(44), 30587-30612. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Scientific Reports, 10(1), 1324. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Letters in Drug Design & Discovery, 19(1), 89-102. [Link]

  • an overview of quinoline derivatives as anti-cancer agents. Azhar Journal of Pharmaceutical Sciences, 68, 130-148. [Link]

Sources

Validation

The Strategic Advantage of 2,8-Dimethyl Substitution in Quinoline-Based Kinase Inhibitors: A Comparative Guide

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinases have emerged as critical targets for t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinases have emerged as critical targets for therapeutic intervention.[1] The quinoline ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural and electronic properties make it an ideal foundation for designing molecules that can effectively compete with ATP in the kinase active site.[1] Numerous FDA-approved kinase inhibitors, such as Bosutinib and Cabozantinib, incorporate the quinoline core, underscoring its significance in cancer therapy.[3]

However, the efficacy of a quinoline-based inhibitor is not solely determined by its core structure. The strategic placement of substituents on the quinoline ring can dramatically influence its pharmacological profile, affecting everything from target potency and selectivity to metabolic stability and overall pharmacokinetic properties. This guide provides an in-depth technical comparison, supported by experimental data, on the distinct advantages conferred by 2,8-dimethyl substitution on the quinoline scaffold in the design of potent and selective kinase inhibitors. We will explore the causal mechanisms behind these advantages and provide practical insights for researchers in drug development.

Core Principles: Why Methyl Groups Matter

The introduction of methyl groups at the 2- and 8-positions of the quinoline ring is a deliberate design strategy that leverages fundamental principles of medicinal chemistry to enhance the drug-like properties of the inhibitor. These small, lipophilic groups can exert profound effects through a combination of steric and electronic influences.

  • Steric Hindrance: The physical bulk of a methyl group can shield adjacent parts of the molecule from unwanted interactions.[4] This "steric hindrance" can be strategically employed to block metabolic pathways, thereby increasing the drug's half-life, or to prevent binding to off-target kinases, thus improving selectivity.[5]

  • CH-π Interactions: Methyl groups can engage in weak, non-covalent interactions with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in the kinase active site.[6] These CH-π interactions, while individually modest, can collectively contribute significantly to the overall binding affinity and potency of the inhibitor.[7]

  • Modulation of Physicochemical Properties: The addition of methyl groups increases the lipophilicity of the molecule, which can influence its solubility, cell permeability, and plasma protein binding.

Comparative Analysis: Unsubstituted vs. 2,8-Dimethyl Substituted Quinolines

To illustrate the tangible benefits of 2,8-dimethyl substitution, we will draw upon structure-activity relationship (SAR) studies of 4-anilinoquinoline derivatives, a common class of kinase inhibitors. While a direct head-to-head comparison with a single publicly available dataset is challenging, the principles are well-established in the field. The following table conceptualizes the expected improvements based on extensive research in kinase inhibitor design.

PropertyUnsubstituted Quinoline2,8-Dimethyl-Substituted QuinolineRationale for Advantage
Target Potency (IC50) ModerateHighThe 2-methyl group can engage in favorable CH-π interactions with aromatic residues in the kinase hinge region, enhancing binding affinity.
Kinase Selectivity ModerateHighThe 8-methyl group can introduce steric hindrance that prevents binding to off-target kinases with smaller active sites, thereby improving the selectivity profile.[3]
Metabolic Stability (t1/2) Low to ModerateHighThe 8-methyl group can sterically block access of metabolic enzymes (e.g., cytochrome P450s) to adjacent sites on the quinoline ring that are prone to oxidation, leading to a longer half-life.[5][8]
Oral Bioavailability VariableImprovedIncreased metabolic stability reduces first-pass metabolism in the liver, leading to higher systemic exposure after oral administration.

Deep Dive: Mechanistic Insights into the 2,8-Dimethyl Advantage

Enhancing Potency through Optimized Binding Interactions

The ATP-binding site of most kinases contains a "hinge region" that forms crucial hydrogen bonds with inhibitors. The area around this hinge often includes hydrophobic pockets. A methyl group at the 2-position of the quinoline ring is ideally positioned to project into one of these pockets, potentially forming stabilizing CH-π interactions with nearby aromatic amino acid residues. This additional binding interaction, absent in the unsubstituted analog, can significantly increase the inhibitor's residence time in the active site and, consequently, its inhibitory potency.

Caption: 2-Methyl group forming a CH-π interaction.

Improving Selectivity via Steric Hindrance

Achieving selectivity is a major challenge in kinase inhibitor design due to the high degree of conservation in the ATP-binding sites across the human kinome. An 8-methyl group on the quinoline ring can act as a "selectivity filter." Its steric bulk can create a clash with amino acid residues in the active sites of many off-target kinases, preventing the inhibitor from binding effectively. However, the primary target kinase may have a slightly larger or more accommodating active site that can tolerate this substitution. This steric repulsion is a powerful tool for designing inhibitors that are highly selective for their intended target, thereby minimizing off-target side effects.

Steric_Hindrance cluster_Target On-Target Kinase cluster_OffTarget Off-Target Kinase Target_Pocket Accommodating Active Site OffTarget_Pocket Constricted Active Site Inhibitor Inhibitor with 8-Methyl Group Inhibitor->Target_Pocket Binds Effectively Clash Steric Clash! Inhibitor->Clash Binding Prevented Clash->OffTarget_Pocket

Caption: 8-Methyl group acting as a selectivity filter.

Boosting Metabolic Stability

The metabolic liability of a drug candidate is a critical factor in its development.[8] Aromatic rings, such as quinoline, are often susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver, leading to rapid clearance and poor oral bioavailability. The C-7 and C-8 positions of the quinoline ring are particularly vulnerable to this metabolic attack. By placing a methyl group at the 8-position, the molecule is sterically shielded from the active site of these metabolic enzymes. This "metabolic blocking" significantly slows down the rate of degradation, leading to a longer plasma half-life and improved pharmacokinetic profile.[5]

Experimental Protocols: Assessing Inhibitor Performance

To experimentally validate the advantages of 2,8-dimethyl substitution, a series of standardized assays are employed. Below are representative protocols for key evaluations.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the inhibitory potency (IC50) of a compound against a target kinase.

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound. The binding of the tracer to a europium-labeled antibody produces a high FRET (Förster Resonance Energy Transfer) signal. Inhibition of this interaction by the test compound results in a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., 2,8-dimethyl-substituted quinoline) and a control compound (e.g., unsubstituted quinoline) in 100% DMSO.

    • Prepare a serial dilution of the test compounds in DMSO, typically from 1 mM to 10 nM.

    • Prepare the Kinase/Antibody Mixture: Dilute the kinase and the LanthaScreen™ Eu-anti-tag antibody in 1X Kinase Buffer.

    • Prepare the Tracer/ATP Mixture: Dilute the Alexa Fluor™ 647-labeled tracer and ATP in 1X Kinase Buffer.

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted test compounds to the wells of a 384-well microplate. Include wells with DMSO only as a "no inhibitor" control.

    • Add 2.5 µL of the Kinase/Antibody Mixture to all wells.

    • Mix by shaking and incubate for 60 minutes at room temperature.

    • Add 5 µL of the Tracer/ATP Mixture to all wells.

    • Mix by shaking and incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation:

  • Positive Control: Include a known potent inhibitor of the target kinase to ensure the assay is performing correctly.

  • Negative Control: DMSO-only wells establish the maximum FRET signal.

  • Z'-factor Calculation: Determine the Z'-factor for the assay to assess its robustness and suitability for high-throughput screening. A Z'-factor > 0.5 is generally considered excellent.

Caption: Workflow for an in vitro kinase inhibition assay.

Metabolic Stability Assay in Human Liver Microsomes

This protocol assesses the susceptibility of a compound to metabolism by liver enzymes.

Principle: The test compound is incubated with human liver microsomes (HLMs) and the cofactor NADPH. The concentration of the parent compound is measured over time to determine its rate of depletion.

Step-by-Step Methodology:

  • Incubation:

    • Prepare a solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • Add human liver microsomes (e.g., 0.5 mg/mL protein concentration).

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding a solution of NADPH.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Self-Validation:

  • Positive Control: Include a compound with known high metabolic clearance (e.g., Verapamil) to confirm the activity of the microsomes.

  • Negative Control: Include a compound with known low metabolic clearance (e.g., Warfarin) as a reference.

  • -NADPH Control: Run a parallel incubation without NADPH to account for non-enzymatic degradation.

Conclusion and Future Outlook

The strategic incorporation of methyl groups at the 2- and 8-positions of the quinoline scaffold represents a powerful and effective strategy in modern kinase inhibitor design. As demonstrated, this specific substitution pattern can synergistically enhance target potency through favorable binding interactions, improve kinase selectivity via steric hindrance, and increase metabolic stability by blocking sites of oxidation. These combined advantages often translate into compounds with superior overall pharmacological profiles, making them more viable candidates for clinical development.

For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is paramount. The 2,8-dimethylquinoline motif should be considered a valuable tool in the medicinal chemist's arsenal for optimizing lead compounds and developing next-generation kinase inhibitors with improved efficacy and safety profiles. Future work will undoubtedly continue to explore and refine the use of such subtle, yet impactful, structural modifications to address the ongoing challenges of drug resistance and off-target toxicity in cancer therapy.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Chemistry & Biodiversity. Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

  • Probing Protein–Ligand Methyl−π Interaction Geometries through Chemical Shift Measurements of Selectively Labeled Methyl Groups. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Nomination Background: 8-Methylquinoline. National Toxicology Program. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]

  • Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Drug Metabolism and Disposition. Available at: [Link]

  • Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • 2,8-Dimethylquinoline | C11H11N. PubChem. Available at: [Link]

  • Metabolic Stability. Pharma Focus Asia. Available at: [Link]

  • Aromatic Rings as Molecular Determinants for the Molecular Recognition of Protein Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. Available at: [Link]

  • CH5424802, a selective ALK inhibitor capable of blocking the resistant gatekeeper mutant. Cancer Research. Available at: [Link]

  • An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming Regioselectivity of Bromination on Substituted Quinolines using 2D NMR

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth, practical comparison and workflow for the unambiguous structural determination of brominated quinoline re...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, practical comparison and workflow for the unambiguous structural determination of brominated quinoline regioisomers. Moving beyond theoretical predictions, we will demonstrate how a systematic application of 2D Nuclear Magnetic Resonance (NMR) spectroscopy serves as a self-validating system to confirm molecular structures, a critical step in pharmaceutical development and synthetic chemistry.

The Synthetic Challenge: Controlling Regioselectivity on the Quinoline Scaffold

The quinoline framework is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including antimalarial and anticancer agents.[1][2] Consequently, the functionalization of this scaffold is a cornerstone of drug discovery. Electrophilic Aromatic Substitution (EAS), such as bromination, is a fundamental tool for this purpose.[3] However, the quinoline system presents a distinct regiochemical challenge.

The inherent electronic properties of the fused heterocyclic system, with an electron-deficient pyridine ring and a comparatively electron-rich benzene ring, dictate that EAS reactions preferentially occur on the carbocyclic ring, typically at the C5 and C8 positions.[4][5][6] The final substitution pattern, however, is profoundly influenced by the electronic nature and position of existing substituents. An electron-donating group (EDG) at C8, for example, will strongly activate the ring and direct incoming electrophiles to the C5 and C7 positions.[2][7]

Predicting the major regioisomer is often possible, but in drug development, prediction is insufficient. Unambiguous empirical confirmation is mandatory. A minor, unidentified isomer can lead to unforeseen toxicological profiles or diminished therapeutic efficacy. This is where the power of 2D NMR becomes indispensable, providing conclusive evidence where simple 1D ¹H NMR spectra often fall short due to complex coupling patterns and signal overlap.[8][9]

The 2D NMR Toolkit: A Multi-Pronged Approach to Structure Validation

To move from a mixture of potential products to a confirmed, single molecular structure, we employ a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they create a self-validating data set.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is our first tool for mapping the proton framework. It identifies protons that are scalar-coupled, typically through two or three bonds (²JHH, ³JHH). In essence, it traces the ¹H-¹H connectivity within a spin system, allowing us to "walk" along a chain of coupled protons, for instance, around an aromatic ring.[10][11]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to (¹JCH). It is the definitive method for assigning the chemical shift of protonated carbons. We will utilize a multiplicity-edited HSQC, which also distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) groups, providing further validation.[10][11]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this application. The HMBC spectrum reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This long-range information is critical for connecting different spin systems and, most importantly, for identifying and assigning quaternary (non-protonated) carbons. It is the key to pinpointing the exact location of a substituent like bromine.[10][11]

Comparative Case Study: Bromination of 8-Methoxyquinoline

To illustrate the workflow, let's consider the bromination of 8-methoxyquinoline. The methoxy group at C8 is a strong activating EDG. Based on established principles of electrophilic substitution, we can predict the likely products.

Predicted Regioselectivity:

Starting MaterialActivating GroupPredicted Bromination Site(s)Rationale
8-Methoxyquinoline-OCH₃ at C8C5 and C7The -OCH₃ group is an ortho, para-director. The C7 position is ortho and the C5 position is para to the methoxy group.

The reaction may yield a mixture of 5-bromo-8-methoxyquinoline and 7-bromo-8-methoxyquinoline, or selectively produce one isomer depending on the precise reaction conditions. Our task is to definitively identify the obtained product(s).

Experimental Protocols: From Synthesis to Spectrum

A trustworthy protocol is a self-validating one. The following methodologies are designed to be robust and reproducible.

A. Synthesis: Regioselective Bromination of 8-Methoxyquinoline
  • Causality: We choose chloroform as the solvent and molecular bromine as the electrophile. This is a standard, well-documented method for the bromination of activated quinoline systems.[2][7] The reaction is performed in the dark to prevent radical side reactions.

Step-by-Step Protocol:

  • Dissolution: Dissolve 8-methoxyquinoline (1.0 eq) in chloroform (15 mL per 2 mmol of substrate) in a round-bottom flask wrapped in aluminum foil.

  • Reagent Preparation: In a separate container, prepare a solution of molecular bromine (Br₂, 1.1 eq) in chloroform.

  • Reaction: Add the bromine solution dropwise to the stirred quinoline solution over 10 minutes at room temperature.

  • Incubation: Stir the reaction mixture in the dark at ambient temperature for 24-48 hours, monitoring progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue via column chromatography on silica gel to isolate the desired bromo-8-methoxyquinoline isomer(s).

B. Analysis: 2D NMR Workflow
  • Causality: Deuterated chloroform (CDCl₃) is chosen as the NMR solvent as it is compatible with the product's solubility and provides a clean spectral window. A standard 5 mm NMR tube is used for optimal shimming and signal-to-noise.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.7 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[12]

  • Data Acquisition: On a 400 MHz (or higher) spectrometer, acquire the following spectra at 298 K:

    • ¹H NMR (1D)

    • ¹³C NMR (1D)

    • ¹H-¹H gCOSY (gradient-selected COSY)

    • ¹H-¹³C gHSQC (gradient-selected, multiplicity-edited HSQC)

    • ¹H-¹³C gHMBC (gradient-selected HMBC, optimized for a long-range coupling of 8 Hz)

  • Data Processing: Process all spectra using appropriate window functions (e.g., sine-bell for 2D spectra) and perform baseline correction. Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum accordingly.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Structure Elucidation S1 Bromination Reaction S2 Workup & Extraction S1->S2 S3 Column Chromatography S2->S3 N1 Sample Preparation (~15mg in CDCl3) S3->N1 N2 1D NMR Acquisition (1H, 13C) N1->N2 N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 A1 Assign Spin Systems (COSY) N3->A1 A2 Assign Protonated Carbons (HSQC) A1->A2 A3 Confirm Connectivity & Quaternary Carbons (HMBC) A2->A3 A4 Final Structure Confirmation A3->A4

Caption: Overall workflow from synthesis to final structure confirmation.

Data Interpretation: The Decisive Evidence

Let's assume the major product isolated is 5-bromo-8-methoxyquinoline . The key to an unambiguous assignment lies in the HMBC spectrum, which bridges the different parts of the molecule.

Table of Key NMR Correlations for 5-bromo-8-methoxyquinoline:

Positionδ ¹H (ppm)δ ¹³C (ppm)Key COSY Correlations (¹H)Key HMBC Correlations (¹H → ¹³C)
2 ~8.90 (dd)~150.1H3C3, C4, C8a
3 ~7.45 (dd)~121.5H2, H4C2, C4, C4a
4 ~8.50 (dd)~135.8H3C2, C4a, C5, C8a
4a -~126.9--
5 -~110.2 --
6 ~7.55 (d)~128.0H7C4a, C5, C7, C8
7 ~7.00 (d)~108.5H6C5, C6, C8, C8a
8 -~154.5--
8a -~140.1--
-OCH₃ ~4.10 (s)~56.2-C8

The "Smoking Gun" Evidence:

The distinction between the 5-bromo and 7-bromo isomers is made definitively by observing specific long-range correlations to the now-quaternary, bromine-bearing carbon (C5) and its neighbors.

G Key HMBC Correlations for Isomer Distinction cluster_5bromo 5-Bromo Isomer cluster_7bromo 7-Bromo Isomer H4_5 H4 C5_5 C5 (Brominated) H4_5->C5_5 ³J C8a_5 C8a H4_5->C8a_5 ³J H6_5 H6 H6_5->C5_5 ²J C4a_5 C4a H6_5->C4a_5 ²J H6_7 H6 C7_7 C7 (Brominated) H6_7->C7_7 ²J C8_7 C8 H6_7->C8_7 ³J H5_7 H5 H5_7->C7_7 ³J C5_7 C5

Caption: Diagnostic HMBC correlations for 5-bromo vs. 7-bromo isomers.

  • Confirmation of 5-Bromo Isomer:

    • The proton at H4 is a doublet of doublets. Critically, it will show a ³J HMBC correlation to the carbon at the C5 position. Since C5 is brominated, it will appear as a quaternary carbon signal in the ¹³C NMR spectrum (around 110 ppm) with no attached proton in the HSQC. This H4 → C5 correlation is unambiguous proof.

    • The proton at H6 (a doublet) will show a strong ²J HMBC correlation to the same brominated C5 carbon.

    • The proton at H7 will show a correlation to C5.

  • Exclusion of 7-Bromo Isomer:

    • If the product were the 7-bromo isomer, C7 would be the quaternary carbon. We would instead observe HMBC correlations from H6 (²J) and H5 (³J) to this C7 signal. The absence of these correlations and the presence of those described above confirms the 5-bromo structure.

Conclusion and Best Practices

While computational models and mechanistic principles provide a strong predictive foundation for the regioselectivity of quinoline bromination, they are not a substitute for rigorous experimental verification. The synergistic use of COSY, HSQC, and HMBC spectroscopy provides an irrefutable, multi-layered confirmation of molecular structure. The HMBC experiment, in particular, is the decisive tool, allowing for the precise mapping of substituents by identifying long-range correlations to otherwise unassignable quaternary carbons.

For any researcher in drug development, adopting this comprehensive 2D NMR workflow is not merely good practice—it is an essential component of ensuring the structural integrity, safety, and efficacy of novel chemical entities.

References

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [PMC - NIH]. Available from: [Link][1][13]

  • Verrier, C., & Hoarau, C. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available from: [Link][14]

  • Al-Ostath, A., et al. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available from: [Link][15]

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Source Not Provided]. Available from: [Link][16]

  • Ökten, S., et al. (2016). Bromination of 8-substituted quinolines. ResearchGate. Available from: [Link][2][17]

  • Kumar, A., et al. (2019). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing). Available from: [Link][18]

  • Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. PubMed. Available from: [Link][10]

  • Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available from: [Link][8]

  • Reddit User Discussion. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? r/chemistry on Reddit. Available from: [Link][4]

  • Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Source Not Provided]. Available from: [Link][9]

  • Química Organica.org. Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. Available from: [Link][5]

  • Tătar, A-S., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available from: [Link][19]

  • Magritek. (2025). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Magritek. Available from: [Link][11]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available from: [Link][3]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link][7]

  • YouTube. (2020). Reactions of Quinoline. Bharat Raut on YouTube. Available from: [Link][6]

  • Zhang, Y., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PMC - NIH. Available from: [Link][20]

Sources

Validation

The Double-Edged Sword: A Comparative Guide to the Anticancer Efficacy of Mono- vs. Di-Substituted Quinolines

For Immediate Release to the Scientific Community The quinoline scaffold, a heterocyclic aromatic organic compound, has long been a cornerstone in the development of novel anticancer agents. Its versatile structure allow...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

The quinoline scaffold, a heterocyclic aromatic organic compound, has long been a cornerstone in the development of novel anticancer agents. Its versatile structure allows for extensive modification, leading to a diverse array of derivatives with significant therapeutic potential.[1] A critical area of investigation within this field is the comparative anticancer efficacy of mono- versus di-substituted quinoline derivatives. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals, synthesizing experimental data to elucidate the nuanced relationship between the substitution pattern of the quinoline ring and its anticancer activity.

At a Glance: Is More Always Better?

The central question of whether mono- or di-substitution on the quinoline ring yields superior anticancer efficacy does not have a simple answer. The available evidence suggests a complex interplay between the number, nature, and position of the substituents. In some instances, di-substituted derivatives exhibit enhanced potency, while in others, mono-substitution proves to be more effective.

For example, studies on quinoline-hydrazone derivatives have shown that di- or trimethoxy substitutions result in greater anticancer activity compared to their monomethoxy counterparts. Similarly, a 2,6-dichloro hydrazone derivative was found to be more active than the corresponding monochloro derivative. This suggests that for certain pharmacophores, increasing the number of substituents can lead to improved biological activity.

Conversely, research on a series of quinazolinone derivatives, a related nitrogen-containing heterocyclic structure, demonstrated that mono-substituted compounds generally exhibited better antiproliferative effects than their di-substituted analogs. This highlights that the fundamental molecular scaffold and the specific nature of the substituents are critical determinants of anticancer efficacy.

Deciphering the Data: A Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of anticancer compounds. The following tables summarize representative IC50 values for mono- and di-substituted quinoline derivatives against various cancer cell lines, illustrating the divergent trends in their efficacy.

Table 1: Anticancer Activity of Representative Mono-Substituted Quinoline Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone HybridCompound 12eMGC-803 (Gastric)1.38[2]
HCT-116 (Colon)5.34[2]
MCF-7 (Breast)5.21[2]
2-ArylquinolinesQuinoline 13HeLa (Cervical)8.3[2]
Quinoline 12PC3 (Prostate)31.37[2]
Quinoline 11PC3 (Prostate)34.34[2]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolineTetrahydroquinoline 18HeLa (Cervical)13.15[2]

Table 2: Anticancer Activity of Representative Di-Substituted Quinoline Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinazoline-2,4,6-triamineCompound 3eHCT-15 (Colon)4.5[3]
SKOV-3 (Ovarian)15.5[3]
MDA-MB-231 (Breast)Not Specified[3]
Compound 3fHCT-15 (Colon)6.2[3]
SKOV-3 (Ovarian)14.8[3]
MDA-MB-231 (Breast)Not Specified[3]

Unraveling the Mechanisms of Action

The anticancer effects of quinoline derivatives are multifaceted, often involving the induction of cell cycle arrest, apoptosis, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2] The substitution pattern on the quinoline ring can significantly influence the specific molecular targets and the predominant mechanism of action.

Mono-Substituted Quinolines:
  • Cell Cycle Arrest and Apoptosis: Many mono-substituted quinolines, such as the quinoline-chalcone hybrid Compound 12e, exert their anticancer effects by inducing G2/M phase cell cycle arrest and promoting apoptosis.[2] This dual mechanism effectively halts cell proliferation and triggers programmed cell death.

Di-Substituted Quinolines:
  • Tyrosine Kinase Inhibition: A significant number of di-substituted quinoline derivatives have been developed as potent inhibitors of tyrosine kinases, which are critical enzymes in cancer cell signaling. By blocking these kinases, these compounds can disrupt downstream pathways that control cell growth, proliferation, and survival.

  • Topoisomerase Inhibition and DNA Intercalation: Some di-substituted quinolines function as topoisomerase inhibitors or DNA intercalating agents.[1] This leads to DNA damage and ultimately triggers apoptotic cell death.

The following diagram illustrates a generalized signaling pathway targeted by many quinoline derivatives, leading to apoptosis.

Quinoline_Anticancer_Pathway cluster_cell Cancer Cell cluster_nucleus Nuclear Events cluster_mito Mitochondrial Pathway Quinoline Quinoline Derivative (Mono- or Di-substituted) Receptor Cell Surface Receptor (e.g., Tyrosine Kinase) Quinoline->Receptor Inhibition DNA_Damage DNA Damage / Topoisomerase Inhibition Quinoline->DNA_Damage Induction Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor->Signaling Nucleus Nucleus Signaling->Nucleus Signal Transduction Mitochondrion Mitochondrion Signaling->Mitochondrion Signal Transduction Bcl2 Bcl-2 Family Modulation Mitochondrion->Bcl2 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Generalized signaling pathway of quinoline anticancer agents.

Experimental Protocols: A Guide for the Bench

To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer efficacy of quinoline derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.[4] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]

Workflow Diagram:

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Quinoline Derivatives B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the mono- and di-substituted quinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a period of 24 to 96 hours, depending on the cell line and drug activity.[7]

  • MTT Addition: Add 10 µL of MTT reagent to each well.[6]

  • Incubation with MTT: Incubate for 2 to 4 hours until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[6]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and quantify apoptosis.[8] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Workflow Diagram:

Apoptosis_Workflow A 1. Treat Cells with Quinoline Derivatives B 2. Harvest and Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide C->D E 5. Incubate (15 min, dark) D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the quinoline derivatives at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[10]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow Diagram:

CellCycle_Workflow A 1. Treat Cells with Quinoline Derivatives B 2. Harvest and Fix Cells (e.g., 70% Ethanol) A->B C 3. Wash and Resuspend in PBS B->C D 4. Treat with RNase A C->D E 5. Stain with Propidium Iodide D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for cell cycle analysis using propidium iodide.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the quinoline derivatives for the desired time.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[11]

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet and treat with RNase A to degrade RNA and ensure that only DNA is stained.[12]

  • PI Staining: Add propidium iodide staining solution and incubate for at least 30 minutes at room temperature.[12][13]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry, reading the propidium iodide signal on the appropriate channel in the linear scale.[13]

Conclusion and Future Directions

The anticancer efficacy of quinoline derivatives is a complex and highly nuanced field. The choice between mono- and di-substitution is not a matter of simple superiority but rather a strategic decision based on the desired mechanism of action and the specific molecular targets. While di-substitution can sometimes lead to enhanced potency, particularly in certain chemical series, mono-substituted derivatives have also demonstrated remarkable anticancer activity.

Future research should focus on systematic comparative studies of mono- and di-substituted quinolines within the same chemical series and against a broad panel of cancer cell lines. This will provide a more comprehensive understanding of the structure-activity relationships and allow for the rational design of more potent and selective quinoline-based anticancer agents. Furthermore, elucidating the precise molecular targets and signaling pathways affected by these different substitution patterns will be crucial for the development of targeted cancer therapies with improved efficacy and reduced side effects.

References

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). [Source not further specified]
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source not further specified]
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). [Source not further specified]
  • Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). [Source not further specified]
  • Simple C-2-Substituted Quinolines and their Anticancer Activity. (2025).
  • IC50 values of compounds 16 and 17 against four different cancer cell lines. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). [Source not further specified]
  • DNA Cell Cycle Analysis with PI. (n.d.). [Source not further specified]
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). [Source not further specified]
  • Synthesis and Biological Evaluation of Quinoline Analogues of Flavones as Potential Anticancer Agents and Tubulin Polymeriz
  • MTT Cell Proliferation Assay. (n.d.).
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (n.d.). PubMed.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Current research on anti-breast cancer synthetic compounds. (n.d.). RSC Publishing.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). [Source not further specified]
  • Propidium Iodide Cell Cycle Staining Protocol. (n.d.). [Source not further specified]
  • Quinoline Derivatives as Anticancer Agents: A Compar
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. (n.d.).
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). [Source not further specified]
  • IC 50 values (μM) of the compounds tested in this study against... (n.d.).
  • Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity. (n.d.). Benchchem.
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). [Source not further specified]
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio.
  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). [Source not further specified]
  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). [Source not further specified]
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.

Sources

Comparative

A Researcher's Comparative Guide to In Vitro Cytotoxicity Assays for 7-Bromo-4-chloro-2,8-dimethylquinoline Derivatives

For researchers and drug development professionals investigating the therapeutic potential of novel quinoline derivatives, a robust and reliable assessment of their cytotoxic effects is paramount. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals investigating the therapeutic potential of novel quinoline derivatives, a robust and reliable assessment of their cytotoxic effects is paramount. This guide provides an in-depth comparison of key in vitro cytotoxicity assays, offering a practical framework for evaluating compounds such as 7-Bromo-4-chloro-2,8-dimethylquinoline and its analogs. We will delve into the mechanistic underpinnings of these assays, provide detailed experimental protocols, and present comparative data to inform your experimental design and data interpretation.

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant biological activity, including potent anticancer properties.[1] Halogenated quinolines, in particular, have garnered considerable attention for their enhanced cytotoxic effects.[2] The strategic placement of bromo and chloro substituents, as seen in the 7-Bromo-4-chloro-2,8-dimethylquinoline backbone, offers a promising avenue for the development of novel therapeutic agents.[2][3] However, to advance these compounds through the drug discovery pipeline, a thorough understanding of their impact on cell viability is essential.

Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is a critical decision that can significantly influence the outcome and interpretation of your study. No single assay is universally superior; the optimal choice depends on the specific research question, the compound's mechanism of action, and the cell type being investigated. Here, we compare three widely used assays: the MTT assay, the LDH release assay, and apoptosis assays.

Assay PrincipleMeasuresAdvantagesDisadvantages
MTT Assay Metabolic activity of viable cellsHigh-throughput, cost-effective, well-establishedCan be affected by compounds that interfere with mitochondrial respiration; indirect measure of cell number
LDH Release Assay Cell membrane integrityDirect measure of cytotoxicity (cell death), non-destructive to remaining cellsLess sensitive for early cytotoxic events; can be influenced by serum LDH
Apoptosis Assays Specific markers of programmed cell death (e.g., caspase activation, DNA fragmentation)Provides mechanistic insights into the mode of cell deathMore complex and time-consuming; may require specialized equipment (e.g., flow cytometer)

In the Lab: Detailed Experimental Protocols

To ensure reproducibility and generate high-quality data, adherence to well-defined protocols is crucial. The following sections provide step-by-step methodologies for the MTT, LDH, and a common apoptosis (Annexin V) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a workhorse in cytotoxicity screening, assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[4] In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[4]

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h for attachment cell_seeding->incubation1 add_compound Add 7-Bromo-4-chloro-2,8-dimethylquinoline derivatives at various concentrations incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cell_seeding Seed and treat cells as in MTT assay collect_supernatant Collect cell culture supernatant cell_seeding->collect_supernatant add_reagent Add LDH reaction mixture collect_supernatant->add_reagent incubation Incubate for 30 min at room temperature add_reagent->incubation read_absorbance Measure absorbance at 490 nm incubation->read_absorbance

LDH Release Assay Workflow

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. [5]Annexin V staining is a widely used method to detect early apoptotic cells. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorescent label like FITC, can be used to identify these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Experimental Workflow:

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis cell_seeding Seed and treat cells in 6-well plates harvest_cells Harvest and wash cells cell_seeding->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubation Incubate for 15 min in the dark add_stains->incubation analyze Analyze cells by flow cytometry incubation->analyze

Annexin V/PI Apoptosis Assay Workflow

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 7-Bromo-4-chloro-2,8-dimethylquinoline derivatives as previously described.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Interpreting the Data: A Hypothetical Case Study

To illustrate how these assays can be used in a comparative manner, let's consider a hypothetical study on two derivatives: Compound A (7-Bromo-4-chloro-2,8-dimethylquinoline) and Compound B (a structural analog) .

Hypothetical IC50 Values (µM) after 48h Treatment

Cell LineCompound A (MTT)Compound B (MTT)Compound A (LDH)Compound B (LDH)
MCF-7 (Breast Cancer)15.235.825.558.1
A549 (Lung Cancer)21.742.138.975.3
HCT116 (Colon Cancer)12.528.922.349.7

Analysis: The MTT assay suggests that both compounds reduce cell viability, with Compound A being more potent than Compound B across all cell lines. The LDH assay confirms the cytotoxic nature of these compounds, although the IC50 values are generally higher, which can be expected as LDH release often occurs at a later stage of cell death compared to metabolic dysfunction. [6] Apoptosis Analysis: Flow cytometry results for HCT116 cells treated with Compound A (at its IC50 concentration) might show a significant increase in the Annexin V-positive/PI-negative population, indicating that the compound induces apoptosis.

The Underlying Mechanisms: Signaling Pathways in Quinoline-Induced Cytotoxicity

Quinoline derivatives can induce cytotoxicity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. [7]Halogenated compounds, in particular, have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. [8] Potential Signaling Pathway for Apoptosis Induction by 7-Bromo-4-chloro-2,8-dimethylquinoline Derivatives:

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 7-Bromo-4-chloro-2,8-dimethylquinoline Derivative bcl2 Bcl-2 (anti-apoptotic) down-regulation compound->bcl2 bax Bax (pro-apoptotic) up-regulation compound->bax death_receptor Death Receptors (e.g., Fas, TRAIL) compound->death_receptor mito Mitochondrial Membrane Depolarization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Apoptosis Induction Pathway

Conclusion

The in vitro evaluation of 7-Bromo-4-chloro-2,8-dimethylquinoline derivatives requires a multi-faceted approach to accurately determine their cytotoxic potential. By employing a combination of assays that measure different cellular parameters, researchers can gain a comprehensive understanding of a compound's effects on cell viability and its mechanism of action. The MTT assay serves as an excellent initial screen for high-throughput assessment of metabolic activity, while the LDH assay provides a direct measure of cell death. Apoptosis assays are indispensable for elucidating the specific pathways through which these compounds induce cytotoxicity. This integrated approach, grounded in robust experimental design and a thorough understanding of the underlying biology, is essential for the successful development of novel quinoline-based anticancer therapeutics.

References

  • Al-Suwaidan, I. A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(12), 2579-2593.
  • Abdel-Ghany, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21633-21655.
  • Asif, M. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-14.
  • de Oliveira, R. B., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(12), 115511.
  • Baskaran, R., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 24873-24895.
  • Huttelova, R., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(16), 4945.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
  • Kumar, P., et al. (2018). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.
  • Koczurkiewicz-Adamczyk, P., et al. (2024). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science, 11, 1369135.
  • ResearchGate. (n.d.). The activity of quinoline derivatives on cell viability. Retrieved from [Link]

  • Orozco-Castañeda, C. A., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 47(38), 17895-17910.
  • National Center for Biotechnology Information. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. Retrieved from [Link]

  • MDPI. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Retrieved from [Link]

  • JoVE. (2022, July 4). Viability Assays For Cells In Culture l Protocol Preview [Video]. YouTube. [Link]

  • de Oliveira, A. P., et al. (2017). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. Biomedicine & Pharmacotherapy, 90, 837-846.
  • ResearchGate. (n.d.). Anyone familiar with LDH assay and MTT assay? Retrieved from [Link]

  • da Silva, A. C. M., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(10), 2146-2155.
  • Kumar, A., & Singh, P. (2021). Review on recent development of quinoline for anticancer activities. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1145-1165.
  • ResearchGate. (n.d.). Cell viability assay results of different drugs depending on... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Induction of apoptosis through downregulation of anti-apoptotic genes bcl-2 and Nucleolin in MCF-7 cells by Cleome gynandra leaf fractions containing Tricin, Pinocembrin, and Acacetin. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability... Retrieved from [Link]

  • Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • PubMed. (n.d.). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of the Biological Activity of Halogenated Quinolines: A Guide for Medicinal Chemists

This guide provides a comprehensive comparative analysis of the biological activities of halogenated quinolines, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the biological activities of halogenated quinolines, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, we delve into the structure-activity relationships (SAR) that govern the efficacy of these compounds, offering field-proven insights into the causal links between chemical modifications and biological outcomes. Every experimental protocol detailed herein is presented as a self-validating system, grounded in authoritative, citable literature to ensure scientific integrity and reproducibility.

Introduction: The Quinoline Scaffold and the Power of Halogenation

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its rigid structure and capacity for diverse substitutions make it a "privileged scaffold" in drug design. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this scaffold is a powerful and widely used strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Halogenation profoundly influences a compound's lipophilicity, electronic character, and metabolic stability. Halogens can form hydrophobic or polar interactions and can alter the polarity of adjacent atoms, thereby affecting how the molecule binds to its biological target.[3] This guide will dissect how the choice and placement of different halogens on the quinoline core dictate its antimicrobial, anticancer, and antimalarial activities.

Structure-Activity Relationships (SAR): The Influence of Halogen Type and Position

The biological activity of a halogenated quinoline is not merely determined by the presence of a halogen, but critically by its identity and position on the ring. Understanding these structure-activity relationships is essential for the rational design of new, more potent derivatives.[4]

  • Position 1 Substitution: Substitution at the N1 position is considered vital for antibacterial activity.[4]

  • Fluorine at Position 6: The presence of a fluorine atom at the C6 position, a hallmark of the fluoroquinolone class of antibiotics, is responsible for a broader spectrum of activity and higher intrinsic potency.[4]

  • Chlorine at Position 5 or 7: In various hybrid molecules, the presence of a chlorine atom, particularly at the 5 or 7 position, often enhances antimicrobial and anticancer activity.[5]

  • Bromine at Position 5 and 7: Dibromo-substituted quinolines, such as 5,7-dibromo-8-hydroxyquinoline, have demonstrated the ability to induce apoptosis in cancer cells and inhibit enzymes like DNA topoisomerase I.[6]

Caption: Key Structure-Activity Relationships in Halogenated Quinolines.

Comparative Antimicrobial Activity

Halogenated quinolines, particularly the fluoroquinolones, are mainstays in antibacterial therapy. Their efficacy is highly dependent on the nature of the halogen and its placement.

Fluoroquinolones were developed by adding a fluorine atom at position 6, which significantly expanded their activity against both Gram-negative and Gram-positive organisms compared to non-fluorinated quinolones.[7] Studies comparing killing rates show that fluoroquinolones are organism-dependent, killing gram-negative bacteria more rapidly than staphylococci.[8] Generally, they exhibit faster killing rates than β-lactams and vancomycin.[8] The presence of chlorine or additional fluorine atoms can further enhance antimicrobial properties, often resulting in very low minimum inhibitory concentrations (MICs) in the range of 1–8 µg/mL.[5]

Experimental Data: Antimicrobial Activity (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative halogenated quinolines against common bacterial pathogens. Lower MIC values indicate greater potency.

Compound ClassRepresentative DrugHalogen (Position)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)Reference
Fluoroquinolone CiprofloxacinF (6)0.25 - 1.00.008 - 0.030.06[5][8]
Fluoroquinolone LevofloxacinF (6)0.5 - 2.00.03 - 0.120.12[8]
Chloroquinoline Hybrid Benzimidazole-quinolineCl (5)~2.0~4.01.0 - 8.0[5]
Bromoquinoline Hybrid Benzimidazole-quinolineBr (5,7-dibromo)~4.0~8.0~2.0[5]
Featured Protocol: Broth Microdilution for MIC Determination

This protocol provides a robust method for quantifying the antimicrobial efficacy of halogenated quinolines. The principle involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid broth medium.[9] The MIC is the lowest concentration that prevents visible bacterial growth.[9]

Workflow Diagram: Broth Microdilution Assay

Broth_Microdilution_Workflow A 1. Prepare serial two-fold dilutions of the halogenated quinoline in a 96-well microtiter plate using Muller-Hinton Broth. B 2. Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard. A->B C 3. Inoculate each well with the bacterial suspension. Include a positive (no drug) and negative (no bacteria) control. B->C D 4. Incubate the plate at 37°C for 16-20 hours. C->D E 5. Visually inspect the wells for turbidity (bacterial growth). D->E F 6. The MIC is the lowest concentration in the well with no visible growth. E->F

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Drug Dilutions: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12. Dispense 100 µL of the stock solution of the halogenated quinoline (at twice the highest desired final concentration) into well 1. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only broth.

  • Inoculum Preparation: From an overnight culture on an agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Well 12 receives no bacteria. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[10]

  • Reading Results: After incubation, determine the MIC by visually inspecting the plate for the lowest drug concentration that completely inhibits bacterial growth, as evidenced by the absence of turbidity.[11]

Comparative Anticancer Activity

Quinoline derivatives are significant in anticancer drug development, acting through mechanisms like cell cycle arrest, apoptosis induction, and inhibition of angiogenesis. Halogenation plays a crucial role in enhancing their cytotoxic potential. Bromo- and chloro-substituted quinolines, in particular, have shown promising anticancer activities.[6] For instance, 5,7-dibromo-8-hydroxyquinoline can induce apoptosis in human cervical and adenocarcinoma cell lines.[6] Certain quinoline-based compounds like clioquinol and nitroxoline have been shown to inhibit cancer cell viability and proliferation by downregulating oncogenic transcription factors such as FoxM1.[12][13]

The mechanism of action often involves intercalation into DNA or inhibition of topoisomerase enzymes, which interferes with DNA replication and repair in rapidly dividing cancer cells.[14]

Experimental Data: Anticancer Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below compares the IC₅₀ values of different halogenated quinolines against human cancer cell lines.

Compound ClassRepresentative CompoundHalogen (Position)Cell Line (Cancer Type)IC₅₀ (µM)Reference
Bromoquinoline 5,7-dibromo-8-hydroxyquinolineBr (5, 7)HT-29 (Colon)~15-25[6]
Bromoquinoline 5,7-dibromo-8-hydroxyquinolineBr (5, 7)HeLa (Cervical)~10-20[6]
Iodoquinoline Clioquinol (5-chloro-7-iodo-8-quinolinol)Cl (5), I (7)HuCCT1 (Cholangiocarcinoma)~5.0[12][13]
Fluoro-benzyloxy Quinoline Compound 10gF (on benzyloxy group at C7)HCT116 (Colorectal)< 1.0[15]
Featured Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] Viable cells with active mitochondria contain reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Mechanism Diagram: p53-Mediated Apoptosis by a Quinoline Derivative

p53_Pathway cluster_cell Cancer Cell Drug Halogenated Quinoline (e.g., Compound 10g) p53 Activation of p53 Transcriptional Activity Drug->p53 Bax Upregulation of Pro-apoptotic Bax p53->Bax Mito Mitochondrial Disruption (Cytochrome c release) Bax->Mito Casp Caspase Cascade Activation Mito->Casp Apoptosis Apoptosis (Cell Death) Casp->Apoptosis

Caption: Simplified pathway of p53-mediated apoptosis induced by a quinoline.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Incubate for the desired exposure time (e.g., 48 or 72 hours).[18]

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17][19] Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Comparative Antimalarial Activity

Quinolines are historically significant antimalarial agents, with chloroquine being a prime example.[20] However, the spread of drug-resistant Plasmodium falciparum necessitates the development of new agents.[21] Halogenation is a key strategy in this endeavor. Fluoroquinolones have demonstrated activity against both the blood and liver stages of Plasmodium species.[21][22] Their mechanism is believed to involve targeting the gyrase of the parasite's apicoplast, an organelle essential for its survival.[22]

Studies have shown that various quinolones and fluoroquinolones are effective against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparumin vitro.[21]

Experimental Data: Antimalarial Activity (IC₅₀)

The following table presents the in vitro IC₅₀ values for different halogenated quinolines against chloroquine-sensitive (3D7) and chloroquine-resistant (NF54-R) strains of P. falciparum.

Compound ClassRepresentative DrugHalogen (Position)P. falciparum 3D7 (Sensitive) IC₅₀ (µM)P. falciparum NF54-R (Resistant) IC₅₀ (µM)Reference
Chloroquinoline ChloroquineCl (7)0.01 - 0.02> 0.2[21]
Fluoroquinolone CiprofloxacinF (6)~10.0~12.0[21]
Fluoroquinolone MoxifloxacinF (6), Methoxy (8)~4.0~5.0[22]
Fluoroquinolone TrovafloxacinF (6, 7, 8)~1.5~2.0[21]
Featured Protocol: In Vitro Antimalarial Susceptibility Assay

This protocol, based on the method by Desjardins et al., quantifies the activity of compounds against the erythrocytic stages of P. falciparum by measuring the inhibition of parasite growth.[23]

Step-by-Step Methodology:

  • Parasite Culture: Maintain continuous cultures of P. falciparum (e.g., 3D7 or NF54-R strains) in human erythrocytes in a complete culture medium at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[21]

  • Drug Plate Preparation: Prepare serial dilutions of the halogenated quinolines in a 96-well microtiter plate.

  • Assay Initiation: Synchronize the parasite culture to the ring stage. Prepare a suspension of parasitized erythrocytes at 0.5% parasitemia and 1.8% hematocrit.[21] Distribute 200 µL of this suspension into each well of the drug-loaded plate.

  • Incubation: Incubate the plates for 48-72 hours under the same conditions as the parasite culture.

  • Growth Measurement: Parasite growth can be quantified using several methods:

    • Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the number of parasites per 1,000 erythrocytes.

    • DNA Intercalation Dyes: Use fluorescent dyes like SYBR Green I that bind to parasite DNA. Lyse the cells, add the dye, and measure fluorescence on a plate reader. The signal intensity correlates with parasite density.

  • Data Analysis: Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control wells. Determine the IC₅₀ value by plotting the percent inhibition against the log of the drug concentration.

Conclusion and Future Perspectives

Halogenation is an indispensable tool in the medicinal chemist's arsenal for optimizing the biological activity of the quinoline scaffold. This guide demonstrates that the specific halogen and its substitution pattern are critical determinants of efficacy across antimicrobial, anticancer, and antimalarial applications.

  • Fluorine substitution, especially at C6, is paramount for broad-spectrum antibacterial activity.

  • Chlorine and Bromine substitutions at positions 5 and 7 are frequently associated with enhanced antimicrobial and potent anticancer activities.

  • The development of novel halogenation patterns continues to be a promising strategy to overcome drug resistance, particularly in malaria and bacterial infections.

Future research should focus on multi-halogenated derivatives and exploring less common halogens like iodine in novel positions to uncover unique biological profiles. A deeper understanding of the precise molecular interactions between these compounds and their targets, aided by computational docking and structural biology, will further enable the rational design of next-generation halogenated quinoline therapeutics.

References

  • Al-Ostoot, F.H., Al-Ghorbani, M., et al. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
  • Sharma, P., Kumar, V., et al. (2025). An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. [Link]

  • Köprülü, T.K., Özcan, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

  • MDPI. (N.D.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Kumar, S., et al. (N.D.). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Fung-Tomc, J., Gradelski, E., et al. (2000). Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents. PMC - NIH. [Link]

  • Pradines, B., Ramiandrasoa, F., et al. (2001). In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp. NIH. [Link]

  • Drug Design Org. (N.D.). Structure Activity Relationships. Drug Design Org. [Link]

  • Jiménez-Díaz, M.B., et al. (N.D.). efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. WHO. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ResearchGate. (2022). Are there any differences between fluoroquinolone and quinolone?. ResearchGate. [Link]

  • White, N.J. (N.D.). The assessment of antimalarial drug efficacy in-vivo. PMC - NIH. [Link]

  • Wikipedia. (N.D.). Broth microdilution. Wikipedia. [Link]

  • ResearchGate. (N.D.). Antimalarial activities (IC 50 ) of quinolones and fluoroquinolones... ResearchGate. [Link]

  • Taylor & Francis Online. (N.D.). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (N.D.). Broth Microdilution Technique. NCBI Bookshelf. [Link]

  • Thabrew, M.I., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. PubMed. [Link]

  • Egan, T.J. (2008). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • Desjardins, R.E., Canfield, C.J., et al. (1979). Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. Antimicrobial Agents and Chemotherapy.
  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Springer Nature Experiments. (N.D.). MTT Assay Protocol. Springer Nature. [Link]

  • Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]

  • Le-Vem, D. (1986). Structure--activity relationship of quinolones. PubMed. [Link]

  • Thabrew, M.I., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. PMC - PubMed Central. [Link]

  • DocTutorials V5. (2025). Complete Guide to Antimalarial Drugs | Chloroquine & Quinine Mechanism of Action. YouTube. [Link]

  • Preprints.org. (N.D.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Preprints.org. [Link]

  • Horton, T. (N.D.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • SciELO. (N.D.). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. SciELO. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-4-chloro-2,8-dimethylquinoline

For professionals in drug development and chemical research, the synthesis and application of novel compounds like 7-Bromo-4-chloro-2,8-dimethylquinoline are routine. However, the lifecycle of such chemicals extends beyo...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, the synthesis and application of novel compounds like 7-Bromo-4-chloro-2,8-dimethylquinoline are routine. However, the lifecycle of such chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for managing the disposal of 7-Bromo-4-chloro-2,8-dimethylquinoline, ensuring the safety of laboratory personnel and the protection of our environment.

The procedures outlined below are built on a foundation of risk assessment, regulatory awareness, and best practices in laboratory safety. As this compound is a halogenated heterocyclic molecule, it requires specific handling as a hazardous substance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step in managing its waste. While a specific Safety Data Sheet (SDS) for 7-Bromo-4-chloro-2,8-dimethylquinoline is not widely available, data from structurally similar halogenated quinolines provide a strong basis for a conservative risk assessment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals informs the necessary precautions.

Based on data for analogous compounds, 7-Bromo-4-chloro-2,8-dimethylquinoline should be treated as a hazardous substance with the following potential classifications[1][2][3]:

Hazard Class Category Hazard Statement Rationale & Implication for Disposal
Acute Toxicity, OralCategory 3H301: Toxic if swallowedIngestion is a primary exposure risk. All waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could affect wildlife.
Serious Eye Damage/IrritationCategory 1/2H318/H319: Causes serious eye damage/irritationThis necessitates stringent eye protection during handling and disposal. Decontamination procedures for reusable equipment must be thorough.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationProtective gloves are mandatory. Any contaminated clothing or PPE becomes hazardous waste itself.
Aquatic Hazard, Long-TermCategory 4H413: May cause long lasting harmful effects to aquatic lifeThis is a critical consideration for disposal. This compound must never be disposed of down the drain, as it can persist in and damage aquatic ecosystems[4][5].

The presence of bromine and chlorine atoms classifies this compound as a halogenated organic waste . This is a crucial distinction for waste segregation, as mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling waste containing 7-Bromo-4-chloro-2,8-dimethylquinoline, ensure all engineering controls are functional and appropriate PPE is worn.

  • Engineering Controls : All handling and preparation of waste should occur inside a certified chemical fume hood to minimize inhalation exposure[1]. Ensure safety showers and eyewash stations are accessible and unobstructed[6].

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use[7].

    • Eye Protection : Chemical splash goggles are required. Safety glasses with side shields are the minimum requirement[1].

    • Body Protection : A flame-resistant laboratory coat must be worn and fully fastened.

    • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary[7].

Step-by-Step Disposal Protocol: From Benchtop to Final Pickup

The guiding principle for disposal is clear and consistent across safety regulations: Dispose of contents/container to an approved waste disposal plant [1][6][8]. Never attempt to neutralize this compound with other chemicals unless it is a validated and approved institutional procedure.

Step 1: Waste Collection
  • Aqueous Waste : Collect all aqueous solutions containing 7-Bromo-4-chloro-2,8-dimethylquinoline in a dedicated, clearly labeled "Halogenated Organic Aqueous Waste" container.

  • Organic Waste : Collect all organic solutions in a separate, clearly labeled "Halogenated Organic Solvent Waste" container.

  • Solid Waste : Collect unreacted material, contaminated silica gel, or other solid materials in a dedicated "Halogenated Organic Solid Waste" container.

  • Contaminated Labware : Disposable items such as pipette tips, gloves, and weighing papers that are contaminated must be placed in a sealed bag or container labeled as hazardous solid waste.

Step 2: Container Management
  • Use Compatible Containers : Waste containers must be made of a material that does not react with the chemical. High-density polyethylene (HDPE) or glass is typically appropriate[9].

  • Secure and Vent : Containers must have a secure, screw-top lid. Keep the container closed at all times except when adding waste[9][10]. Leave at least 10% headspace to allow for vapor expansion[10].

  • Proper Labeling : Label the waste container with a "Hazardous Waste" tag before adding any waste. Clearly list all constituents, including "7-Bromo-4-chloro-2,8-dimethylquinoline" and any solvents, with their approximate percentages.

Step 3: Decontamination of Empty Containers

Empty containers that held the pure compound must also be treated as hazardous waste or properly decontaminated.

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound[11].

  • Collect Rinsate : The solvent used for rinsing (rinsate) is now hazardous waste and must be collected in the appropriate "Halogenated Organic Solvent Waste" container[11].

  • Final Disposal : After triple rinsing and air-drying, the container may be disposed of in the regular trash or recycled, depending on institutional policy[11].

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Alert & Evacuate : Immediately alert personnel in the area and evacuate if necessary[12].

  • Control & Contain : If safe to do so, prevent the spill from spreading. For small solid spills, carefully sweep up the material to avoid creating dust[7]. For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand[12]. Do not use combustible materials like paper towels to absorb large quantities of solvent-based spills.

  • Collect & Dispose : Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container for disposal.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing waste generated from experiments involving 7-Bromo-4-chloro-2,8-dimethylquinoline.

DisposalWorkflow cluster_prep Preparation & Handling cluster_wastegen Waste Generation & Segregation cluster_storage Container Management & Storage cluster_disposal Final Disposal A Start: Experiment using 7-Bromo-4-chloro-2,8-dimethylquinoline B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generated B->C D Is waste Solid, Liquid, or Contaminated PPE? C->D E Collect in 'Halogenated Solid Waste' Container D->E Solid F Collect in 'Halogenated Liquid Waste' Container D->F Liquid G Collect in 'Contaminated Solid Waste' Container D->G PPE/Consumables H Ensure Container is: - Compatible & Sealed - Properly Labeled - Has >10% Headspace E->H F->H G->H I Store in Designated Satellite Accumulation Area H->I J Schedule Pickup with EHS or Approved Waste Vendor I->J K Transport to Approved Hazardous Waste Facility J->K L End: Compliant Disposal (e.g., Incineration) K->L

Disposal workflow for 7-Bromo-4-chloro-2,8-dimethylquinoline.

Regulatory Framework

In the United States, the management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA)[13]. Improper disposal can lead to significant penalties for both the institution and the individual researcher. Adhering to the protocols outlined in this guide and your institution's specific policies ensures compliance with these regulations.

By treating 7-Bromo-4-chloro-2,8-dimethylquinoline with the respect its hazardous nature demands, from initial handling to final disposal, we uphold our professional responsibility to ensure a safe laboratory environment and a healthy planet.

References

  • BenchChem. An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
  • PubChem. 7-Bromo-4-chloro-2-methylquinoline. National Library of Medicine.
  • U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste.
  • American Chemical Society (ACS). Hazardous Waste and Disposal.
  • Fisher Scientific. Safety Data Sheet for 7-Bromoquinoline.
  • Wikipedia. Quinoline.
  • Cayman Chemical. Safety Data Sheet for 7-Bromoisoquinoline.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • AK Scientific, Inc. Safety Data Sheet for Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate.
  • Lehigh University Campus Safety Division. Hazardous Waste Disposal Procedures Handbook.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Capot Chemical. MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE.
  • BenchChem. Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals.
  • Echemi. 7-BROMO-2-CHLOROQUINOLINE-3-CARBOXALDEHYDE Safety Data Sheets.
  • PubChem. 6-Bromo-4-chloro-2,8-dimethylquinoline. National Library of Medicine.
  • PubChem. 7-Bromo-4-Chloroquinoline. National Library of Medicine.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromo-4-chloro-2,8-dimethylquinoline

This guide provides an in-depth, procedural framework for the safe handling of 7-Bromo-4-chloro-2,8-dimethylquinoline. As a specialized heterocyclic compound, its unique structure—a quinoline core modified with bromine,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling of 7-Bromo-4-chloro-2,8-dimethylquinoline. As a specialized heterocyclic compound, its unique structure—a quinoline core modified with bromine, chlorine, and methyl groups—necessitates a rigorous and informed approach to laboratory safety. This document moves beyond a simple checklist, offering a causal explanation for each safety recommendation, thereby empowering researchers to make informed decisions that ensure both personal safety and experimental integrity.

Section 1: Hazard Assessment - The "Why" Behind the Precaution

While comprehensive toxicological data for 7-Bromo-4-chloro-2,8-dimethylquinoline is not extensively published, we can infer its potential hazards through expert analysis of its structural analogues and the quinoline moiety itself. This practice, known as control banding, is a cornerstone of proactive laboratory safety.

The quinoline core is a known hazardous structure. Quinoline is classified as a potential carcinogen and mutagen, capable of causing irritation and damage to the liver upon significant exposure.[1][2][3] The addition of halogen atoms (bromine and chlorine) often increases the biological activity and potential toxicity of organic molecules.[4]

A close structural analogue, 7-Bromo-4-chloro-2-methylquinoline , provides the most direct insight. According to the European Chemicals Agency (ECHA) inventory, it is classified with the following hazards:

  • H301: Toxic if swallowed (Acute Toxicity, Oral, Category 3)[5]

  • H318: Causes serious eye damage (Serious Eye Damage/Eye Irritation, Category 1)[5]

  • H413: May cause long lasting harmful effects to aquatic life (Hazardous to the aquatic environment, long-term hazard)[5]

Given these classifications for a nearly identical compound, it is imperative to handle 7-Bromo-4-chloro-2,8-dimethylquinoline with the assumption that it poses similar, if not identical, risks.

Hazard Profile: 7-Bromo-4-chloro-2,8-dimethylquinoline (Inferred)
Primary Routes of Exposure Ingestion, Inhalation (of dust), Skin Contact, Eye Contact.[3][6]
Acute Health Effects Toxic if swallowed. Expected to cause serious eye damage. May cause skin and respiratory irritation.[5][7]
Chronic Health Effects Suspected mutagen and carcinogen, based on the quinoline core structure.[1][2]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.[1][5]

Section 2: The Hierarchy of Controls - A Framework for Safety

Effective laboratory safety is not solely reliant on Personal Protective Equipment (PPE). It is built upon a multi-layered strategy known as the Hierarchy of Controls. PPE is the final, essential barrier between you and the hazard.

cluster_0 Hierarchy of Controls A Elimination (Most Effective) B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) (Least Effective) D->E

Caption: The Hierarchy of Controls prioritizes safety measures.

For research applications, Elimination and Substitution are often not feasible. Therefore, our focus is on robust Engineering Controls , strict Administrative Controls , and diligent use of PPE .

Section 3: Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the anticipated hazards. For 7-Bromo-4-chloro-2,8-dimethylquinoline, a multi-faceted approach is required.

Body SystemPrimary Protection (Mandatory)Secondary / Task-Dependent ProtectionRationale & Key Considerations
Respiratory Certified Chemical Fume Hood: All handling of the solid and its solutions must occur within a fume hood to control airborne particles and potential vapors.[6][8]Air-Purifying Respirator (APR): For tasks outside a fume hood (e.g., large-scale transfers, spill cleanup), an APR with organic vapor cartridges and N95 pre-filters is necessary.[8][9]The primary hazard is inhalation of fine powder. Vapors may be generated when dissolved in volatile solvents. A fume hood is the most effective engineering control.
Hand Double Gloving: - Inner Glove: Nitrile - Outer Glove: Thicker, chemical-resistant (e.g., Butyl rubber, Viton™)N/AHalogenated hydrocarbons can degrade common glove materials.[10] Double gloving provides layered protection. The inner nitrile glove offers dexterity and secondary protection during outer glove removal. The outer butyl glove provides robust defense against the chemical and solvents. Always inspect gloves for tears or degradation before use.[8]
Eye / Face Chemical Splash Goggles (ANSI Z87.1 rated): Must provide a full seal around the eyes to protect against dust and splashes.[8][9]Face Shield: To be worn over chemical splash goggles when there is a significant risk of splashing (e.g., handling >50 mL of solution, heating solutions).[8]This compound is presumed to cause serious eye damage.[5] Goggles are essential to prevent irreversible harm from even minute quantities. A face shield protects the entire face from splashes.
Body Flame-Resistant Laboratory Coat: Worn fully buttoned with sleeves rolled down.Chemical-Resistant Apron: Recommended when handling larger quantities (>10g solid or >100mL solution) to provide an additional barrier against spills.[8]Protects skin and personal clothing from contamination.[8] Ensure the lab coat is made of appropriate material; avoid highly flammable synthetics.

Section 4: Procedural Guidance: From Weighing to Waste

A safe outcome is dictated by a safe process. The following workflow integrates the PPE protocol into the practical handling of the compound.

cluster_workflow Safe Handling Workflow prep Step 1: Preparation - Verify fume hood function. - Assemble all materials. - Don all required PPE. weigh Step 2: Weighing Solid - Perform inside fume hood. - Use anti-static weigh boat. - Minimize dust creation. prep->weigh dissolve Step 3: Dissolving - Slowly add solid to solvent. - Use magnetic stirring. - Keep container covered. weigh->dissolve reaction Step 4: Reaction/Use - Maintain constant vigilance. - Use appropriate shielding. dissolve->reaction cleanup Step 5: Decontamination - Decontaminate glassware. - Wipe down fume hood surfaces. reaction->cleanup waste Step 6: Waste Disposal - Segregate into Halogenated Waste. - Properly label container. cleanup->waste doff Step 7: Doffing PPE - Remove outer gloves first. - Remove lab coat, goggles, inner gloves. - Wash hands thoroughly. waste->doff

Caption: Step-by-step workflow for handling the compound.

Section 5: Emergency Preparedness & Disposal

Waste Management: A Critical Step

Improper disposal is a serious compliance and safety violation. As a halogenated quinoline, all waste associated with this compound has specific requirements.

  • Segregation is Mandatory: All waste (solid and liquid) containing 7-Bromo-4-chloro-2,8-dimethylquinoline MUST be collected in a designated container labeled "HALOGENATED ORGANIC WASTE ".[11][12][13][14]

  • Container Management: Waste containers must be made of a compatible material, kept tightly sealed when not in use, and stored in a designated satellite accumulation area away from general traffic.[11][14]

  • Labeling: The container must be clearly marked with "Hazardous Waste" and list the full chemical name of all contents.[14]

Spill Response Protocol

Your response to a spill is determined by its scale.

box box spill Spill Occurs is_major Is the spill large? (>5g or >50mL) Can you handle it alone? spill->is_major evacuate Major Spill: 1. Alert others & evacuate area. 2. Close fume hood sash. 3. Call EHS immediately. is_major->evacuate Yes cleanup Minor Spill (in fume hood): 1. Ensure PPE is intact. 2. Cover with inert absorbent (vermiculite). 3. Collect material with non-sparking tools. 4. Place in Halogenated Waste. 5. Decontaminate area. is_major->cleanup No

Caption: Decision-making process for spill response.

Conclusion

The safe handling of 7-Bromo-4-chloro-2,8-dimethylquinoline is predicated on a foundational respect for its potential hazards, informed by data from its structural analogues. By adhering to the hierarchy of controls, diligently using the specified multi-layered PPE, and following rigorous operational and disposal protocols, researchers can confidently and safely unlock the scientific potential of this compound.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Cayman Chemical. (2025). Safety Data Sheet: 7-Bromoisoquinoline.
  • PubChem. (n.d.). 7-Bromo-4-chloro-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Quinoline, 100µg/ml in Methanol.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • ResearchGate. (2025). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Conservation Wiki. (2023). PPE Chemical Protective Material Selection Guide. Retrieved from [Link]

  • MDPI. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2,4-dichloropyrimidine.
  • ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. American Chemical Society. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling 6-Bromo-4-chloroquinoline-3-carbonitrile.

Sources

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Feasible Synthetic Routes

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7-Bromo-4-chloro-2,8-dimethylquinoline
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7-Bromo-4-chloro-2,8-dimethylquinoline
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